2-Phenylpyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662854 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56586-12-0 | |
| Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Phenylpyrrolidine Scaffold
An In-depth Technical Guide to the Synthesis of Racemic 2-Phenylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic intermediates.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylpyrrolidine moiety becomes a crucial building block for a range of bioactive molecules, including antidepressants and potential therapeutics for neurological disorders.[2] Its structural rigidity and chiral nature (though this guide focuses on the racemic synthesis) make it an attractive starting point for creating complex molecular architectures with specific pharmacological profiles.
This guide provides a detailed exploration of established and robust protocols for the synthesis of racemic 2-phenylpyrrolidine. It moves beyond a simple recitation of steps to offer a Senior Application Scientist's perspective on the strategic choices, mechanistic underpinnings, and practical considerations inherent in each synthetic route.
Strategic Analysis of Synthetic Pathways
The synthesis of 2-phenylpyrrolidine can be approached from several distinct strategic directions. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. We will explore three primary, field-proven strategies.
Caption: Core Synthetic Strategies for 2-Phenylpyrrolidine.
Route A: Reductive Amination of a γ-Keto Acid
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[3][4] This strategy constructs the pyrrolidine ring by first forming an imine or enamine intermediate from a linear carbonyl precursor and an amine source (in this case, ammonia or an equivalent), followed by in-situ reduction.
Principle and Mechanism
This one-pot protocol begins with the reaction between a γ-keto acid, 4-oxo-4-phenylbutanoic acid, and an ammonia source. The ketone carbonyl reacts with ammonia to form a cyclic imine, which exists in equilibrium with its enamine tautomer. A specialized reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen for its selective reactivity. It readily reduces the protonated imine (iminium ion) intermediate but is slow to react with the starting ketone carbonyl group under weakly acidic conditions.[5] This selectivity is crucial for preventing the premature reduction of the starting material and ensuring high yields of the desired cyclic amine.
Caption: Workflow for Reductive Amination Pathway.
Experimental Protocol: From 4-Oxo-4-phenylbutanoic Acid
-
Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature until the acid has fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Quenching: Carefully quench the reaction by the slow addition of 2M hydrochloric acid (HCl) at 0 °C until gas evolution ceases (Caution: HCN gas may be evolved). Adjust the pH to >12 with a concentrated sodium hydroxide (NaOH) solution.
-
Extraction and Isolation: Extract the aqueous layer three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure racemic 2-phenylpyrrolidine.
Data Summary
| Parameter | Value / Condition | Causality & Field Insights |
| Key Reagents | 4-Oxo-4-phenylbutanoic acid, NH₄OAc, NaBH₃CN | Ammonium acetate serves as both the ammonia source and a buffer to maintain a weakly acidic pH, which is optimal for imine formation.[5] |
| Solvent | Methanol | A protic solvent that is suitable for both the reactants and the borohydride reducing agent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction upon adding the reducing agent. The reaction then proceeds efficiently at ambient temperature. |
| Typical Yield | 60-75% | Yield is highly dependent on careful pH control during the reaction and workup to favor imine formation and prevent side reactions. |
Route B: Reduction of a Heterocyclic Precursor (Lactam)
This strategy is one of the most direct and frequently employed methods. It begins with a commercially available or easily synthesized precursor that already contains the five-membered ring, 5-phenylpyrrolidin-2-one (a lactam). The synthesis is completed by a powerful reduction step that converts the amide functional group directly to an amine.
Principle and Mechanism
The core of this method is the reduction of the cyclic amide (lactam) to a cyclic amine. Amides are relatively stable functional groups, requiring a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which, after coordination with the aluminum species, eliminates an oxygen-containing leaving group, ultimately leading to an iminium ion that is further reduced by another equivalent of hydride to yield the final pyrrolidine product.
Experimental Protocol: Reduction of 5-Phenylpyrrolidin-2-one
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 5-phenylpyrrolidin-2-one (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the lactam solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition should be slow to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Workup and Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is often of high purity but can be further purified by vacuum distillation to afford 2-phenylpyrrolidine.[6]
Data Summary
| Parameter | Value / Condition | Causality & Field Insights |
| Key Reagents | 5-Phenylpyrrolidin-2-one, LiAlH₄ | LiAlH₄ is one of the few reagents strong enough to reduce the stable amide bond of the lactam directly to the amine.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous conditions are critical as LiAlH₄ reacts violently with water. THF is an ideal aprotic ether solvent for this reaction. |
| Temperature | 0 °C to Reflux | The reaction is highly exothermic and requires initial cooling. Heating to reflux ensures the reaction goes to completion. |
| Typical Yield | 80-90% | This method is highly efficient. The Fieser workup is key to achieving good isolated yields by simplifying the removal of aluminum salts.[6] |
Route C: Grignard Reaction and Intramolecular Cyclization
This pathway builds the target molecule from simpler, linear precursors using classic organometallic and cyclization chemistry. It involves the formation of a key carbon-carbon bond followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.
Principle and Mechanism
The synthesis commences with the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 4-chlorobutyronitrile. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate magnesium imine salt. Upon acidic workup, this intermediate is hydrolyzed to a ketone, yielding 1-phenyl-4-chlorobutan-1-one. In the subsequent step, this chloroketone undergoes spontaneous or base-catalyzed intramolecular cyclization. The nitrogen of an ammonia source first forms an imine with the ketone, and then the nitrogen acts as a nucleophile, displacing the chloride in an intramolecular Sɴ2 reaction to form a cyclic imine (2-phenyl-1-pyrroline). This imine is then reduced to the final product, 2-phenylpyrrolidine, typically via catalytic hydrogenation.[7][8]
Caption: Grignard-Based Synthesis Workflow.
Experimental Protocol: From 4-Chlorobutyronitrile
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere, add a solution of 4-chlorobutyronitrile (1.0 eq) in anhydrous diethyl ether to a stirred solution of phenylmagnesium bromide (1.1 eq, commercially available or prepared in situ) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding aqueous HCl (e.g., 3M). Stir vigorously for 1 hour. Extract the product with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give crude 1-phenyl-4-chlorobutan-1-one.
-
Cyclization/Reduction: Dissolve the crude chloroketone in methanol saturated with ammonia in a pressure vessel. Add Palladium on carbon (5-10 mol% Pd). Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-100 psi.
-
Reaction Progression: Stir the mixture at room temperature for 12-24 hours.
-
Isolation: Carefully vent the hydrogen gas. Filter the reaction mixture through Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Take up the residue in dilute HCl and wash with ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract with dichloromethane. Dry the organic extracts and concentrate to yield the product, which can be further purified by vacuum distillation.
Data Summary
| Parameter | Value / Condition | Causality & Field Insights |
| Key Reagents | 4-Chlorobutyronitrile, PhMgBr, H₂, Pd/C | The Grignard reaction is a classic C-C bond-forming reaction. Catalytic hydrogenation is a clean and effective method for reducing the intermediate imine.[8] |
| Solvent | Diethyl Ether/THF (Grignard), Methanol (Hydrogenation) | Ethereal solvents are required for the Grignard step. Methanol is a common solvent for catalytic hydrogenation. |
| Pressure | 50-100 psi H₂ | Elevated pressure increases the concentration of hydrogen in the solution, accelerating the rate of the catalytic reduction. |
| Typical Yield | 50-65% (over 3 steps) | Yields can be variable, often limited by the efficiency of the Grignard reaction and the stability of the chloroketone intermediate. |
Comparative Summary and Conclusion
The choice of synthetic route for racemic 2-phenylpyrrolidine is a balance of efficiency, cost, scale, and safety.
| Route | Key Advantages | Key Disadvantages | Best Suited For |
| A: Reductive Amination | One-pot procedure; readily available starting materials. | Use of toxic NaBH₃CN; moderate yields. | Medium-scale synthesis where a one-pot protocol is desired. |
| B: Lactam Reduction | High yields; straightforward procedure; clean reaction. | Use of highly reactive and hazardous LiAlH₄; requires strictly anhydrous conditions. | Lab-scale and pilot-scale synthesis where high yield and purity are paramount. |
| C: Grignard/Cyclization | Utilizes fundamental and cost-effective reagents. | Multi-step process; potentially lower overall yield; Grignard reaction can be sensitive. | Situations where the starting lactam or keto-acid are unavailable or expensive. |
Each protocol presented is a self-validating system, grounded in well-established chemical principles. The lactam reduction (Route B) often provides the most reliable and high-yielding path for laboratory-scale synthesis, assuming appropriate safety measures for handling LiAlH₄ are in place. The reductive amination (Route A) and Grignard (Route C) routes offer valuable alternatives that showcase different bond-forming strategies, providing flexibility for the modern research scientist.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. m.youtube.com [m.youtube.com]
- 6. (R)-2-Phenylpyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 7. McN-4612 - Wikipedia [en.wikipedia.org]
- 8. File:2-Phenylpyrrolidine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
Spectroscopic data for 2-Phenylpyrrolidine hydrochloride (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrrolidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This compound is a key chemical entity, serving as a foundational scaffold in the development of various pharmaceutical agents and research chemicals. Its efficacy and safety are intrinsically linked to its precise molecular structure and purity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite in any research or development pipeline. This technical guide provides a comprehensive analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific rationale for the experimental protocols and data interpretation, ensuring scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Overview
This compound is the salt form of 2-Phenylpyrrolidine, a chiral cyclic amine. The molecule consists of a five-membered pyrrolidine ring attached to a phenyl group at the C2 position. The hydrochloride form ensures greater stability and water solubility, which is often advantageous for handling and formulation. Spectroscopic analysis validates this structure by probing the electronic environment of each atom, the vibrations of its chemical bonds, and its mass-to-charge ratio upon ionization.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. In the hydrochloride salt, the amine is protonated (N⁺H₂), leading to observable N-H protons and downfield shifts for adjacent protons (especially the C2-H) compared to the free base.
Table 1: Representative ¹H NMR Data for this compound (Note: Data is predicted based on the analysis of the free base and related structures. Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet (br s) | N⁺H ₂ | The acidic protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad signal. |
| ~7.30 - 7.50 | Multiplet (m) | Aromatic CH | Protons of the phenyl ring. |
| ~4.60 - 4.75 | Triplet (t) or Multiplet (m) | C2-H (methine) | This proton is adjacent to both the phenyl group and the electron-withdrawing N⁺H₂ group, causing a significant downfield shift. |
| ~3.30 - 3.50 | Multiplet (m) | C5-H ₂ (methylene) | Methylene group adjacent to the nitrogen. |
| ~2.20 - 2.40 | Multiplet (m) | C3-H ₂ (methylene) | Pyrrolidine ring methylene protons. |
| ~1.90 - 2.10 | Multiplet (m) | C4-H ₂ (methylene) | Pyrrolidine ring methylene protons. |
¹³C NMR Spectroscopy
Carbon NMR provides information on the number and type of carbon atoms in the molecule.
Table 2: Representative ¹³C NMR Data for this compound (Note: Data is predicted based on analysis of related structures.[1])
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 - 142 | C1' (ipso-C) | Aromatic carbon attached to the pyrrolidine ring. |
| ~128 - 130 | C2', C6' & C3', C5' | Aromatic CH carbons. |
| ~126 - 128 | C4' | Aromatic CH carbon. |
| ~65 - 68 | C2 (methine) | Carbon adjacent to both the phenyl group and nitrogen. |
| ~46 - 49 | C5 (methylene) | Carbon adjacent to the nitrogen. |
| ~32 - 35 | C3 (methylene) | Pyrrolidine ring carbon. |
| ~24 - 26 | C4 (methylene) | Pyrrolidine ring carbon. |
Experimental Protocol: NMR Data Acquisition
The integrity of NMR data is directly dependent on a meticulous experimental approach.
Protocol Steps:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube. The choice of DMSO-d₆ is often preferred as it allows for the observation of the acidic N⁺H₂ protons, whereas D₂O would cause them to exchange and become invisible.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering -1 to 12 ppm, and a relaxation delay of 2-5 seconds to ensure quantitative integrity. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A wider spectral width (0-160 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary.
-
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key bonds and confirming the salt formation in this compound.
The most telling feature for the hydrochloride salt is the N⁺-H stretching band. In the free amine, the N-H stretch appears as a sharp peak around 3300-3400 cm⁻¹. In the hydrochloride salt, this is replaced by a very broad and strong absorption band from approximately 2400 to 3200 cm⁻¹, characteristic of an ammonium salt (R₂N⁺H₂).
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity | Significance |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Confirms the presence of the phenyl group. |
| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds of the pyrrolidine ring. |
| 2400 - 3200 | N⁺-H stretch | Strong, Broad | Diagnostic peak for the ammonium salt, confirming the hydrochloride form. |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Weak | Skeletal vibrations of the phenyl ring. |
| ~1590 | N-H bend | Medium | Bending vibration of the N⁺H₂ group. |
Experimental Protocol: IR Data Acquisition
A common and reliable method for acquiring IR data for a solid sample is using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]
Protocol Steps:
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Lower the press arm to ensure firm contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. When analyzing the hydrochloride salt with techniques like Electron Ionization (EI), the molecule typically enters the gas phase as the neutral free base (2-Phenylpyrrolidine, C₁₀H₁₃N, Mol. Weight: 147.22 g/mol ).[1]
Expected Fragmentation Pattern: The molecular ion peak [M]⁺• is expected at m/z 147. A primary and often dominant fragmentation pathway for α-substituted pyrrolidines is the cleavage of the C-C bond adjacent to the nitrogen, leading to a stable immonium cation.
-
Molecular Ion (M⁺•): m/z = 147
-
Base Peak: m/z = 70. This highly stable fragment corresponds to the loss of a phenyl radical (C₆H₅•) and subsequent rearrangement to form a protonated pyrrole-type immonium ion, or cleavage of the phenyl group and alpha-carbon.
-
Other Fragments:
-
m/z = 118: Loss of an ethyl group from the pyrrolidine ring.
-
m/z = 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl-type structures.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
-
Table 4: Predicted Mass Spectrometry Data (EI) for 2-Phenylpyrrolidine
| m/z Value | Proposed Fragment | Significance |
| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion |
| 118 | [M - C₂H₅]⁺ | Loss of ethyl from the ring |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 70 | [C₄H₈N]⁺ | Immonium ion (Base Peak) |
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound.
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or dichloromethane (~1 mg/mL). The injection port's high temperature will desalt and volatilize the compound.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps up to ~280 °C to ensure proper elution.
-
MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operating under Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for the chromatographic peak corresponding to 2-Phenylpyrrolidine.
References
Mechanism of action of 2-phenylpyrrolidine derivatives in catalysis
An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylpyrrolidine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of asymmetric organocatalysis has identified 2-substituted pyrrolidine derivatives as a cornerstone class of catalysts, enabling the stereocontrolled synthesis of complex chiral molecules.[1][2][3] This guide provides a detailed examination of the mechanistic principles governing the catalytic action of these privileged scaffolds, with a particular focus on 2-phenylpyrrolidine and its more complex analogues like the diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts).[1][4] We will dissect the fundamental activation modes—enamine and iminium ion catalysis—and explore how these mechanisms are leveraged in key carbon-carbon bond-forming reactions. By synthesizing mechanistic theory with practical, field-proven insights and detailed experimental protocols, this document serves as an essential resource for professionals seeking to understand and apply these powerful catalytic systems in research and development.
Introduction: The Rise of Pyrrolidine-Based Organocatalysis
The quest for efficient and selective methods to construct chiral molecules is a central theme in modern chemistry, with profound implications for drug development, materials science, and agrochemicals. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, complementing traditional organometallic and enzymatic approaches.[5][6]
Within this domain, derivatives of the natural amino acid L-proline have proven exceptionally versatile.[7][8] The rigid five-membered pyrrolidine ring provides a robust chiral scaffold that can effectively transfer stereochemical information to a prochiral substrate.[9] While proline itself is a groundbreaking catalyst, replacing its C-2 carboxylic acid with other functionalities, such as a diarylmethyl group, has led to the development of catalysts with superior activity, solubility, and stereocontrol.[4][5][10] These 2-substituted pyrrolidine derivatives, particularly those bearing bulky phenyl or diaryl groups, are the focus of this guide. Their mechanism of action hinges on their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, activating them for asymmetric transformations.[5]
Core Mechanistic Principles: Dual Modes of Activation
The catalytic prowess of 2-phenylpyrrolidine derivatives stems from their secondary amine functionality, which reacts with aldehydes and ketones to form one of two key intermediates: a nucleophilic enamine or an electrophilic iminium ion .[5][11] The choice between these pathways is dictated by the nature of the carbonyl substrate (saturated vs. α,β-unsaturated) and dictates the subsequent reaction.
Enamine Catalysis: HOMO-Raising Activation
Enamine catalysis is the primary activation mode for saturated aldehydes and ketones.[12][13] The catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile.
The catalytic cycle proceeds through three main stages:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a transient iminium ion. Subsequent deprotonation of the α-carbon yields the key nucleophilic enamine intermediate.[12]
-
Nucleophilic Attack: The chiral enamine, with one face sterically shielded by the bulky 2-substituent of the catalyst, attacks an electrophile (e.g., a nitroolefin in a Michael addition). This step establishes the new carbon-carbon bond and sets the stereochemistry of the product.
-
Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed, releasing the functionalized product and regenerating the chiral amine catalyst to re-enter the cycle.[12]
The stereochemical outcome is dictated by the transition state of the C-C bond formation. The bulky group at the C-2 position of the pyrrolidine ring effectively blocks one of the enamine's enantiotopic faces, forcing the electrophile to approach from the less hindered side.[12][13]
Caption: Generalized catalytic cycle for enamine-mediated activation.
Iminium Ion Catalysis: LUMO-Lowering Activation
When the substrate is an α,β-unsaturated aldehyde or ketone, the catalytic pathway shifts to iminium ion formation.[11][14] In this mode, the catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position for conjugate addition.[11][13]
The key steps are:
-
Iminium Ion Formation: The catalyst's secondary amine condenses with the α,β-unsaturated carbonyl to form a chiral iminium ion. This process requires an acidic co-catalyst to facilitate the dehydration step and maintain the cationic intermediate.[15]
-
Nucleophilic Attack: A nucleophile attacks the β-carbon of the iminium ion. The bulky 2-substituent of the catalyst again provides facial discrimination, directing the nucleophile to one side of the molecule and controlling the stereochemistry.[14]
-
Catalyst Regeneration: The resulting enamine intermediate is tautomerized and then hydrolyzed, releasing the β-functionalized product and regenerating the catalyst.
This activation strategy is fundamental to a vast array of conjugate addition reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions.[13][14]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nobelprize.org [nobelprize.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 10. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Pyrrolidines
Introduction: The Ubiquitous Pyrrolidine Scaffold and the Imperative of Chirality
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and as a component of highly effective organocatalysts underscores its significance. More than just a structural motif, the stereochemistry of the pyrrolidine ring often dictates its biological activity and catalytic efficacy. This guide provides an in-depth exploration of the discovery and historical evolution of chiral pyrrolidine synthesis, offering researchers, scientists, and drug development professionals a comprehensive understanding of the core methodologies that have shaped this vital field. We will delve into the seminal discoveries, the mechanistic underpinnings of key reactions, and provide practical, field-proven insights into the synthesis of these crucial chiral building blocks.
The Dawn of an Era: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction and the Genesis of Organocatalysis
The journey into the asymmetric synthesis of chiral pyrrolidines begins in 1971 with a landmark discovery that, for a time, remained a hidden gem in the annals of organic chemistry.[1][2][3] Chemists at Hoffmann-La Roche (Hajos and Parrish) and Schering AG (Eder, Sauer, and Wiechert) independently reported the use of the simple, naturally occurring amino acid, (S)-proline, to catalyze an intramolecular aldol condensation, producing a chiral bicyclic ketol with high enantiomeric excess.[3][4] This reaction, now famously known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a harbinger of the field of asymmetric organocatalysis.[1][2][3]
The initial protocol involved the cyclization of an achiral triketone using a catalytic amount of (S)-proline in dimethylformamide (DMF), yielding the bicyclic product in 93% enantiomeric excess (ee).[4] This remarkable stereocontrol, achieved without the use of transition metals, was a paradigm shift. The prevailing mechanistic hypothesis at the time involved the formation of a carbinolamine intermediate. However, later studies would confirm the crucial role of an enamine intermediate, a concept that would become central to the field.[4][5]
Despite its elegance and efficiency, the HPESW reaction and the broader potential of proline catalysis lay dormant for nearly three decades. The full impact of this discovery would not be realized until the turn of the 21st century.
The Renaissance of Organocatalysis: The List-Barbas-MacMillan Revolution
The year 2000 marked a watershed moment for asymmetric synthesis. The independent work of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan propelled organocatalysis from a niche curiosity to a major pillar of modern organic chemistry.[1][2][6] They demonstrated that proline and other small organic molecules could catalyze a wide range of intermolecular asymmetric reactions with remarkable efficiency and stereoselectivity.
List and Barbas reported that L-proline could catalyze direct asymmetric intermolecular aldol reactions between ketones and aldehydes, a significant expansion of the intramolecular HPESW reaction.[7][8][9] Concurrently, MacMillan introduced the concept of "organocatalysis" and developed chiral imidazolidinone catalysts, derived from amino acids, for asymmetric Diels-Alder reactions.[1][2]
The Mechanism of Proline Catalysis: Enamine and Iminium Ion Activation
The power of proline and its derivatives as catalysts lies in their ability to form two key reactive intermediates: enamines and iminium ions.
-
Enamine Catalysis: In reactions with carbonyl compounds (ketones or aldehydes), the secondary amine of proline reacts to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, allowing it to react with electrophiles. The chiral environment of the proline directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. The catalytic cycle is completed by hydrolysis of the resulting iminium ion, which regenerates the proline catalyst and releases the chiral product.
-
Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, proline forms a chiral iminium ion. This iminium ion is more electrophilic than the starting enone, activating it towards nucleophilic attack. The bulky substituents on the proline catalyst block one face of the iminium ion, directing the nucleophile to the opposite face and ensuring high stereoselectivity.
The stereochemical outcome of many proline-catalyzed reactions can be rationalized using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[4] This model helps to predict the facial selectivity of the reaction based on minimizing steric interactions in the transition state.
Diagram of the Proline-Catalyzed Aldol Reaction Mechanism
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Modern Synthetic Methodologies for Chiral Pyrrolidines
Building upon the foundations of organocatalysis, the synthetic chemist's toolbox for constructing chiral pyrrolidines has expanded considerably. Modern approaches can be broadly categorized into organocatalytic methods, metal-catalyzed reactions, biocatalysis, and chiral pool synthesis.
Advanced Organocatalytic Strategies
While proline remains a workhorse, significant research has focused on developing more active and selective pyrrolidine-based organocatalysts.
-
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): A major breakthrough came in 2005 with the independent development of diarylprolinol silyl ethers by Karl Anker Jørgensen and Yujiro Hayashi.[2] These catalysts, often referred to as Jørgensen-Hayashi catalysts, have proven to be highly effective for a wide range of asymmetric transformations, including Michael additions, α-aminations, and aldol reactions. The bulky diarylmethylsilyl ether group provides excellent steric shielding, leading to high levels of enantioselectivity.
Table 1: Comparison of Proline and a Jørgensen-Hayashi Catalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Propanal | trans-β-Nitrostyrene | 75 | 90:10 | 92 |
| (S)-Diphenylprolinol TMS Ether | Propanal | trans-β-Nitrostyrene | >99 | 98:2 | >99 |
Data is representative and compiled from various sources for comparative purposes.
Transition Metal-Catalyzed Asymmetric Synthesis
The power of transition metal catalysis has been harnessed to forge chiral pyrrolidine rings with high precision.
-
Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for pyrrolidine synthesis. Enantioselective Pd-catalyzed [3+2] cycloadditions of trimethylenemethane (TMM) with imines provide direct access to functionalized pyrrolidines.[10] Furthermore, Pd-catalyzed asymmetric carboamination of alkenes has emerged as a powerful method for constructing 2-substituted pyrrolidines with high enantiomeric excess.[11][12]
-
Rhodium and Iridium-Catalyzed Reactions: Rhodium and iridium catalysts have been successfully employed in asymmetric C-H insertion and amination reactions to construct the pyrrolidine ring.[13] For instance, intramolecular iridium-catalyzed allylic aminations allow for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines.[14]
Diagram of a Palladium-Catalyzed Asymmetric Carboamination Workflow
Caption: General workflow for Pd-catalyzed asymmetric carboamination.
Biocatalysis: The Green Chemistry Approach
Nature's catalysts, enzymes, offer an environmentally friendly and highly selective route to chiral pyrrolidines.
-
Imine Reductases (IREDs): IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to amines. They have been successfully employed in the synthesis of chiral pyrrolidines through the reduction of cyclic imine precursors.[15][16] Directed evolution has been used to engineer IREDs with enhanced activity, stability, and stereoselectivity for specific substrates, making them valuable tools for industrial-scale synthesis.[2][15]
-
Engineered Cytochrome P450s: Recent research has demonstrated the use of engineered cytochrome P450 enzymes to catalyze the intramolecular C-H amination of azides, providing a novel biocatalytic route to chiral pyrrolidines and indolines with good to excellent enantioselectivity.[17][18][19]
Chiral Pool Synthesis: Nature's Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for asymmetric synthesis. For chiral pyrrolidines, L-proline, L-hydroxyproline, and L-pyroglutamic acid are common and versatile starting points.[12][13] These approaches leverage the inherent chirality of the starting material, which is carried through a series of chemical transformations to the final product. While often requiring multiple steps, chiral pool synthesis can be a robust and economical strategy, particularly for large-scale production.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these methodologies, this section details representative experimental protocols.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde, as pioneered by List and Barbas.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (e.g., acetone, 5.0 mmol, 5 equivalents)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add (S)-proline (0.1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product.
Protocol 2: Synthesis of a Chiral Pyrrolidine from (S)-Pyroglutamic Acid (Chiral Pool Approach)
This protocol outlines a general route for the synthesis of a chiral 2,5-disubstituted pyrrolidine starting from (S)-pyroglutamic acid.
Step 1: Esterification of (S)-Pyroglutamic Acid
-
To a solution of (S)-pyroglutamic acid (10 mmol) in methanol (50 mL), add thionyl chloride (12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude methyl ester.
Step 2: Reduction to the Hemiaminal
-
Dissolve the crude methyl ester in anhydrous toluene (50 mL) and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 11 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude hemiaminal.
Step 3: Nucleophilic Addition to the In Situ Formed N-Acyliminium Ion
-
Dissolve the crude hemiaminal in dichloromethane (50 mL) and cool to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 equivalents).
-
Add a nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2 equivalents) dropwise.
-
Stir at -78 °C for 3 hours, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify by column chromatography to yield the 2,5-disubstituted pyrrolidine.
Industrial Applications and Scale-Up Considerations
The demand for enantiomerically pure pyrrolidines in the pharmaceutical industry is substantial. Many blockbuster drugs, such as atorvastatin (Lipitor®), contain a chiral pyrrolidine core. The industrial synthesis of such compounds often relies on a combination of the methodologies described above, with a strong emphasis on cost-effectiveness, scalability, and sustainability.
For example, the synthesis of the chiral pyrrolidine fragment of Upadacitinib (Rinvoq®), a Janus kinase inhibitor, has been achieved on a large scale using a diastereoselective 1,3-dipolar cycloaddition directed by a chiral auxiliary.[4] This approach allows for excellent control of stereochemistry and a process that is amenable to scale-up.
In the case of atorvastatin, the pyrrole ring is typically formed via a Paal-Knorr synthesis.[20][21] The chirality is introduced through the use of a chiral starting material derived from the chiral pool. The development of efficient, large-scale syntheses of these chiral building blocks is a critical aspect of the overall drug manufacturing process.[5]
Flow chemistry is also emerging as a powerful technology for the synthesis of chiral pyrrolidines on an industrial scale.[18] Continuous flow reactors offer enhanced safety, precise control over reaction parameters, and improved efficiency and scalability compared to traditional batch processes.[18]
Conclusion and Future Outlook
The discovery and development of synthetic routes to chiral pyrrolidines is a testament to the ingenuity and progress of modern organic chemistry. From the seminal discovery of the Hajos-Parrish-Eder-Sauer-Wiechert reaction to the sophisticated organocatalytic, metal-catalyzed, and biocatalytic methods of today, our ability to construct these vital chiral building blocks with precision and efficiency has been transformed.
The ongoing quest for more sustainable, atom-economical, and scalable synthetic methods will continue to drive innovation in this field. The increasing integration of biocatalysis and flow chemistry into industrial processes promises a future where the synthesis of complex chiral molecules is not only more efficient but also more environmentally benign. For researchers and drug development professionals, a deep understanding of the principles and practicalities of chiral pyrrolidine synthesis is indispensable for the creation of the next generation of medicines and advanced materials.
References
- 1. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dobroka.hu [dobroka.hu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Direct catalytic asymmetric synthesis of highly functionalized 2-methylchroman-2,4-diols via Barbas-list aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (PDF) Synthesis of Chiral Pyrrolidine Derivatives From [research.amanote.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineering an imine reductase for asymmetric synthesis of pharmaceutically relevant 2-aryl pyrrolidines - American Chemical Society [acs.digitellinc.com]
- 16. Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
An In-depth Guide to the Stereochemistry of 2-Phenylpyrrolidine Enantiomers
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental concept in chemistry and pharmacology, where molecules, known as enantiomers, exist as non-superimposable mirror images. These stereoisomers often exhibit profoundly different biological activities, making their separation and characterization a critical aspect of drug discovery and development. 2-Phenylpyrrolidine is a prominent example of a chiral molecule whose enantiomers, (R)-2-phenylpyrrolidine and (S)-2-phenylpyrrolidine, serve as crucial building blocks and catalysts in asymmetric synthesis.[1][2] This guide provides a comprehensive technical overview of the synthesis, resolution, and stereochemical analysis of 2-phenylpyrrolidine enantiomers, offering field-proven insights and detailed protocols for laboratory application.
Synthesis and Chiral Resolution of 2-Phenylpyrrolidine
The first step in studying the distinct properties of 2-phenylpyrrolidine enantiomers is to obtain them in enantiomerically pure forms. This can be achieved either by separating a racemic mixture (a 50:50 mixture of both enantiomers) or through asymmetric synthesis, which directly produces a single enantiomer.
Synthesis of Racemic 2-Phenylpyrrolidine
A common and established method for synthesizing the racemic mixture of 2-phenylpyrrolidine involves the reaction of 4-chloro-1-phenylbutan-1-one with ammonia or an ammonia equivalent. This process typically proceeds through an initial substitution reaction followed by intramolecular cyclization.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution is a robust technique to separate enantiomers from a racemic mixture. This method relies on the principle that enantiomers have identical physical properties, but diastereomers (stereoisomers that are not mirror images) have different properties, such as solubility.
The process involves reacting the racemic 2-phenylpyrrolidine (a base) with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomeric salt can be selectively crystallized from a suitable solvent, while the other remains in solution. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the desired enantiomerically enriched 2-phenylpyrrolidine.
Caption: Workflow for Chiral Resolution.
Asymmetric Synthesis
Modern synthetic chemistry increasingly relies on asymmetric synthesis to directly produce enantiomerically pure compounds. For 2-phenylpyrrolidine, this can be achieved through methods like the catalytic asymmetric hydrogenation of the corresponding cyclic imine.[3] These methods often employ a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product.[4][5][6][7]
Analytical Characterization of Enantiomers
Once the enantiomers are separated, it is crucial to determine the enantiomeric purity and confirm the absolute configuration of each. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[8][9][10] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including amines.[8] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities of the stationary phase.
-
Mobile Phase: A normal phase elution mode, typically using a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is often effective for separating amines on polysaccharide-based CSPs.[8] The modifier concentration is a critical parameter that is optimized to achieve baseline resolution in a reasonable analysis time. Small amounts of an amine additive, such as diethylamine, are often added to the mobile phase to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.
Experimental Protocol: Chiral HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is required.[8]
-
Column: A Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) column (250 mm x 4.6 mm, 5 µm) is recommended.
-
Mobile Phase: A typical starting mobile phase is n-Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the 2-phenylpyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Retention Time (R-enantiomer) | ~ 6.5 min |
| Retention Time (S-enantiomer) | ~ 7.8 min |
| Resolution (Rs) | > 2.0 |
Data are illustrative and may vary depending on the specific system and conditions.
Caption: Chiral HPLC Analysis Workflow.
NMR Spectroscopy with Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While enantiomers are indistinguishable in a standard NMR spectrum, they can be differentiated by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA).[11][12]
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a common CDA for amines and alcohols.[13] The reaction of racemic 2-phenylpyrrolidine with a single enantiomer of Mosher's acid chloride forms a pair of diastereomeric amides. These diastereomers will have distinct NMR spectra, allowing for the determination of the enantiomeric ratio by integrating the signals corresponding to each diastereomer.[14][15]
Determination of Absolute Configuration
While HPLC and NMR can determine enantiomeric purity, they do not inherently reveal the absolute configuration (i.e., which peak or set of signals corresponds to the R or S enantiomer).
-
X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction.[12][16][17] By analyzing the diffraction pattern of a suitable crystal of an enantiomerically pure sample (often as a salt with a known chiral counter-ion), the precise three-dimensional arrangement of atoms can be determined.[16][17]
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light.[18] By comparing the experimental VCD spectrum of an enantiomer with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), an unambiguous assignment can be made.[18]
-
Optical Rotation: Measurement of optical rotation using a polarimeter is a classical method. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. While a non-zero optical rotation confirms the presence of a chiral substance in excess, it does not, on its own, determine the absolute configuration without comparison to a literature value for a sample of known configuration.[18]
Applications in Drug Development and Asymmetric Catalysis
The enantiomers of 2-phenylpyrrolidine are valuable in several areas of chemical research and development.
-
Asymmetric Catalysis: They are precursors to highly effective organocatalysts, such as diarylprolinol silyl ethers, which are used to catalyze a wide range of stereoselective reactions.[19][20][21]
-
Chiral Auxiliaries: They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical course of a reaction, and are subsequently removed.
-
Pharmaceutical Scaffolds: The pyrrolidine ring is a common structural motif in many FDA-approved drugs.[4] Enantiomerically pure 2-phenylpyrrolidine serves as a key starting material for the synthesis of complex pharmaceutical targets.[22][23]
Conclusion
The stereochemical understanding of 2-phenylpyrrolidine enantiomers is of paramount importance for their effective application in asymmetric synthesis and drug development. A systematic approach involving classical resolution or asymmetric synthesis, followed by rigorous analytical characterization using techniques like chiral HPLC and NMR, is essential to ensure enantiomeric purity. Definitive assignment of the absolute configuration, typically through X-ray crystallography or VCD, provides the final piece of the stereochemical puzzle. The protocols and insights provided in this guide serve as a valuable resource for scientists working with these versatile chiral building blocks.
References
- 1. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. File:2-Phenylpyrrolidine synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. purechemistry.org [purechemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Solubility of 2-Phenylpyrrolidine Hydrochloride in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Amine Hydrochlorides
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a comprehensive exploration into the solubility of 2-phenylpyrrolidine hydrochloride. In the realm of pharmaceutical sciences, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox but a cornerstone of successful formulation development, bioavailability, and ultimately, therapeutic efficacy. This document moves beyond a simple compilation of data, providing a foundational understanding of the principles governing solubility and a practical framework for its empirical determination. As direct, quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly accessible literature, this guide empowers the scientific community with the theoretical tools for prediction and the detailed experimental protocols for precise measurement.
Physicochemical Profile of this compound
This compound is the salt form of the organic base 2-phenylpyrrolidine. The hydrochloride salt is formed by the reaction of the basic nitrogen of the pyrrolidine ring with hydrochloric acid. This conversion to a salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1]
Table 1: Physicochemical Properties of 2-Phenylpyrrolidine and its Hydrochloride Salt
| Property | 2-Phenylpyrrolidine | This compound | Reference(s) |
| Chemical Formula | C₁₀H₁₃N | C₁₀H₁₃N·HCl | [2][3] |
| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [2][4] |
| Appearance | Liquid | Solid | [5] |
| CAS Number | 1006-64-0 | 56586-12-0 | [2][4] |
Theoretical Underpinnings of Solubility
The dissolution of a solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For an ionic compound like this compound, the primary factors influencing its solubility in organic solvents are the polarity of the solvent, its ability to form hydrogen bonds, and the overall "likeness" of the solute and solvent, a concept elegantly captured by the principle of "like dissolves like."[8]
The Role of Solvent Polarity and Hydrogen Bonding
Polar solvents, characterized by a significant dipole moment, are generally more effective at dissolving ionic compounds.[9][10] The polar nature of the solvent molecules allows them to surround the cation (the protonated 2-phenylpyrrolidinium ion) and the anion (chloride), effectively shielding their electrostatic attraction and facilitating their separation from the crystal lattice.[10]
Hydrogen bonding plays a crucial role, particularly for amine salts.[11][12] Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the protonated amine and the chloride ion, further stabilizing the dissolved species in solution.[11][12]
A Predictive Approach: Hansen Solubility Parameters (HSP)
While qualitative principles provide a useful guide, a more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
A fundamental principle of HSP is that substances with similar HSP values are likely to be miscible or have high solubility in one another. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution.
Experimental Determination of Solubility: A Validated Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[15][16][17] This technique, when meticulously executed, provides reliable and reproducible data. The following protocol is a comprehensive, self-validating system for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A preliminary test can help estimate the required amount to ensure a visible excess of solid remains after equilibration.[18]
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[18] The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in solution remains constant.[18]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation of the excess solid.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[15][16]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter compatible with the organic solvent into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method. The use of HPLC is preferred over UV-Vis spectroscopy as it can separate the analyte from any potential impurities or degradation products.[15]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved solute in the original saturated solution by back-calculation from the diluted sample, accounting for the dilution factor.
-
Anticipated Solubility Trends and Data Interpretation
While awaiting experimental data, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on their properties.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | These polar, protic solvents can effectively solvate both the cation and anion through hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have high polarity to solvate the ions but lack the ability to act as hydrogen bond donors. |
| Ketones | Acetone | Low to Moderate | Acetone has a moderate polarity but is a weaker hydrogen bond acceptor compared to alcohols. |
| Esters | Ethyl Acetate | Low | Lower polarity and limited hydrogen bonding capability will likely result in poor solvation of the ionic salt. |
| Chlorinated Solvents | Dichloromethane | Very Low | While slightly polar, the ability to interact with the ionic species is limited. |
| Apolar Solvents | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents makes them incapable of overcoming the lattice energy of the ionic salt. |
Conclusion: A Framework for Understanding and Measurement
This technical guide provides a robust framework for approaching the solubility of this compound. By combining a theoretical understanding of the factors governing dissolution with a detailed, validated experimental protocol, researchers are well-equipped to both predict and precisely measure this critical physicochemical property. The generation of accurate solubility data is an indispensable step in the journey of a drug candidate from the laboratory to the clinic, and the methodologies outlined herein are designed to ensure the integrity and reliability of this foundational data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. americanelements.com [americanelements.com]
- 3. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Phenylpyrrolidine | 1006-64-0 [sigmaaldrich.com]
- 6. webassign.net [webassign.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. who.int [who.int]
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Phenylpyrrolidine Conformations
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-phenylpyrrolidine scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous bioactive compounds. Its conformational flexibility, dictated by the interplay between pyrrolidine ring puckering and the orientation of the phenyl substituent, is a critical determinant of molecular recognition and biological activity. This guide provides a comprehensive overview of the theoretical principles and computational methodologies employed to elucidate the conformational landscape of 2-phenylpyrrolidine. We will explore the energetics of different conformers, detail a robust computational workflow for their analysis, and discuss the validation of theoretical predictions with experimental data, offering field-proven insights for drug design and development.
Introduction: The Significance of Conformational Control
The three-dimensional structure of a molecule is intrinsically linked to its function. For drug-like molecules, the ability to adopt a specific, low-energy conformation—the bioactive conformation—is paramount for effective binding to a biological target.[1] 2-Phenylpyrrolidine and its derivatives are fixtures in drug discovery, valued for their stereochemical properties and their role as versatile chiral building blocks.[2] Understanding the subtle energy differences between various spatial arrangements (conformers) is therefore not merely an academic exercise; it is a foundational component of rational drug design.[3]
The conformational space of 2-phenylpyrrolidine is primarily defined by two key degrees of freedom:
-
Pyrrolidine Ring Puckering: The five-membered ring is non-planar and exists in a dynamic equilibrium between two principal puckered forms, the "envelope" and "twist" conformations.[4]
-
Phenyl Group Orientation: The C2-phenyl substituent can adopt either a pseudo-axial or pseudo-equatorial position relative to the pyrrolidine ring, significantly influencing steric and electronic properties.
This guide will systematically dissect these conformational features, providing a robust framework for their computational investigation.
Part 1: The Conformational Landscape of the Pyrrolidine Ring
Unlike rigid planar rings, the saturated five-membered pyrrolidine ring is flexible, adopting puckered conformations to relieve torsional strain.[4] This puckering is not static but is described by a concept known as pseudorotation, a continuous motion through a series of conformations. The two most energetically distinct points on this pseudorotation pathway are the Envelope (E) and Twist (T) conformations.
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, with the fifth atom displaced out of the plane.
-
Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The specific atoms involved in the pucker define the exact conformation (e.g., Cγ-endo or Cγ-exo, where the C4 atom is displaced towards or away from the C2 substituent, respectively).[4] The energy barrier for interconversion between these puckered states is generally low, meaning multiple conformations can be populated at room temperature.[5] The presence of substituents, such as the C2-phenyl group, creates a preference for specific puckered forms.[6]
Part 2: Computational Methodology: A Self-Validating Workflow
A rigorous computational approach is essential for accurately mapping the potential energy surface of 2-phenylpyrrolidine and identifying all relevant low-energy conformers.[7] The following protocol outlines a self-validating system, where each step builds upon the last to ensure the final results are physically meaningful and reliable.
Diagram: Computational Workflow for Conformational Analysis
Caption: A robust workflow for the theoretical conformational analysis of flexible molecules.
Experimental Protocol: Step-by-Step Conformational Analysis
1. Initial Structure Generation & Conformational Search:
-
Causality: A comprehensive search is crucial because starting from a single conformation can lead to being trapped in a local energy minimum, missing the global minimum and other relevant low-energy structures.
-
Protocol:
-
Generate an initial 3D structure of 2-phenylpyrrolidine using molecular building software.
-
Perform a conformational search using a molecular mechanics (MM) force field (e.g., MMFF94). This method is computationally inexpensive and suitable for rapidly exploring the vast conformational space.[8]
-
The search should systematically rotate around all rotatable bonds, including the C-N bond of the phenyl group and the endocyclic bonds of the pyrrolidine ring.
-
Collect all unique conformers within a specified energy window (e.g., 10 kcal/mol) from the lowest energy structure found.
-
2. Quantum Mechanical (QM) Optimization and Frequency Calculation:
-
Causality: MM methods are approximations. Quantum mechanics provides a much more accurate description of electron distribution and, consequently, molecular geometry and energy.[9][10] Frequency calculations are essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to derive thermodynamic data like Gibbs free energy (ΔG).[11]
-
Protocol:
-
Take the unique conformers identified in the MM search.
-
Perform geometry optimization using a higher level of theory. Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set like 6-31G(d) is a widely accepted and cost-effective starting point.[12][13] For higher accuracy, Møller-Plesset perturbation theory (MP2) can be employed.[10]
-
Following optimization, perform a frequency calculation at the same level of theory.
-
Confirm that each optimized structure has zero imaginary frequencies.
-
Use the output to calculate the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).
-
3. Solvation Effects:
-
Causality: Gas-phase calculations model molecules in isolation. In reality, interactions with solvent molecules can significantly alter conformational preferences by stabilizing or destabilizing certain conformers.
-
Protocol:
-
To model a solvent environment, re-run the QM optimizations using an implicit solvation model, such as the Polarization Continuum Model (PCM) or Solvation Model based on Density (SMD).[13]
-
Select the solvent that matches experimental conditions (e.g., water, chloroform). The relative Gibbs free energies (ΔG) in solution should be used for final population analysis.
-
Part 3: Analysis of Results - The Interplay of Ring Pucker and Phenyl Orientation
DFT calculations have shown that for N-acetyl-L-α-phenylproline-N'-methylamide, a model for 2-phenylpyrrolidine in a peptide context, the global minimum energy conformation features a trans-amide bond and a specific "down" puckering of the pyrrolidine ring.[12] The phenyl group's orientation (pseudo-axial vs. pseudo-equatorial) is tightly coupled with the ring pucker.
Diagram: Conformational Interconversion
Caption: Relationship between phenyl orientation and ring puckering states.
Data Presentation: Relative Energies of Conformers
The stability of a conformer is judged by its relative Gibbs free energy (ΔΔG) compared to the global minimum. The Boltzmann distribution can then be used to estimate the population of each conformer at a given temperature.
| Conformer ID | Phenyl Orientation | Ring Pucker | ΔG (kcal/mol) in Water (Illustrative) | Population (%) |
| Conf-1 | Equatorial | Cγ-exo (Envelope) | 0.00 | ~76% |
| Conf-2 | Axial | Cβ-exo, Cγ-endo (Twist) | 0.85 | ~21% |
| Conf-3 | Equatorial | Cβ-endo (Envelope) | 1.80 | ~3% |
| Conf-4 | Axial | Cγ-exo (Envelope) | 2.50 | <1% |
Note: These are illustrative values. Actual energies depend on the specific derivative and level of theory used.
Part 4: Trustworthiness - Validation through Experimental Data
A computational model is only as good as its ability to predict real-world phenomena. The most common method for validating conformational analyses of pyrrolidine derivatives is through Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the ³JHH coupling constant between adjacent protons on the pyrrolidine ring is described by the Karplus equation, which relates the coupling constant to the dihedral angle between the protons. By calculating the Boltzmann-averaged coupling constants from the computationally derived conformer populations and comparing them to experimental NMR data, the accuracy of the theoretical model can be directly assessed.
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons, which can be used to confirm the relative orientation of the phenyl group and specific protons on the pyrrolidine ring, distinguishing between axial and equatorial conformers.
A strong correlation between calculated and experimental NMR parameters provides high confidence in the computational model and its predictions about the conformational landscape.[7]
Conclusion
The conformational analysis of 2-phenylpyrrolidine is a multi-faceted challenge that requires a synergistic application of computational chemistry and experimental validation. By employing a rigorous, multi-step workflow—from broad molecular mechanics searches to high-level quantum mechanical refinements and solvent modeling—researchers can develop an accurate and predictive understanding of its conformational preferences. This knowledge is critical for structure-activity relationship (SAR) studies and is an indispensable tool for medicinal chemists aiming to design next-generation therapeutics with optimized potency and selectivity.[14][15]
References
- 1. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Review on Applications of Computational Methods in Drug Screening and Design | Semantic Scholar [semanticscholar.org]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openness-lab.org [openness-lab.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 12. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 15. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Chiral Resolution of Racemic 2-Phenylpyrrolidine Using L-(+)-Tartaric Acid
An Application Guide for Drug Development Professionals
Abstract & Executive Summary
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This guide provides a detailed methodology for the chiral resolution of racemic 2-phenylpyrrolidine, a versatile building block in medicinal chemistry, utilizing the classical method of diastereomeric salt formation with L-(+)-tartaric acid.[2][3] The core of this technique relies on the differential solubility of the resulting diastereomeric salts, which allows for their separation through fractional crystallization.[4][5]
This document offers a comprehensive, field-tested protocol covering diastereomeric salt formation, isolation, purification, and the subsequent liberation of the enantiomerically enriched amine. Furthermore, it details the analytical workflows required to validate the resolution's success, primarily through Chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess (e.e.). This guide is designed for researchers, scientists, and drug development professionals seeking a robust and scalable method for obtaining enantiopure 2-phenylpyrrolidine.
The Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution method, first pioneered by Louis Pasteur, is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers (which have distinct physical properties).[6][7][8]
Racemic 2-phenylpyrrolidine consists of two enantiomers: (R)-2-phenylpyrrolidine and (S)-2-phenylpyrrolidine. When this racemic base is reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid (which has a (2R, 3R) configuration), two diastereomeric salts are formed:
-
(R)-2-phenylpyrrolidinium L-(+)-tartrate
-
(S)-2-phenylpyrrolidinium L-(+)-tartrate
These two salts are diastereomers; they are not mirror images of each other and thus possess different physicochemical properties, most critically, different solubilities in a given solvent system.[5] This disparity allows one diastereomer to crystallize preferentially from the solution, leaving the more soluble diastereomer in the mother liquor. The less soluble salt can then be isolated by simple filtration. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.[9]
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Materials & Equipment
Reagents
| Reagent | Grade | Supplier Example | Notes |
| Racemic 2-phenylpyrrolidine | ≥98% | Sigma-Aldrich, Acros | The starting material.[10][11] |
| L-(+)-Tartaric Acid | ≥99.5% | Sigma-Aldrich | The chiral resolving agent. |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific | Primary solvent for crystallization. |
| Methanol (MeOH) | ACS Grade | VWR | Alternative solvent for screening. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | For washing crystals. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | For liberation of the free amine. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros | Drying agent. |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich | For recovery of resolving agent. |
Equipment
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask for filtration
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC system with a suitable Chiral Stationary Phase (CSP) column
Experimental Protocols
This procedure is designed for a starting scale of approximately 10 grams of racemic 2-phenylpyrrolidine. It should be optimized for larger scales.
Protocol Part A: Diastereomeric Salt Formation and Crystallization
The success of a resolution is highly dependent on the choice of solvent and crystallization conditions, which influence the solubility difference between the diastereomeric salts.[12] Isopropanol is often a good starting point for amine tartrate salts.[9]
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpyrrolidine in 100 mL of isopropanol (IPA). Stir until a homogenous solution is formed.
-
Resolving Agent Addition: In a separate beaker, dissolve 10.2 g (1.0 molar equivalent) of L-(+)-tartaric acid in 50 mL of hot IPA. Gentle heating may be required.
-
Salt Formation: Add the warm tartaric acid solution to the stirred 2-phenylpyrrolidine solution. An immediate white precipitate should form.
-
Crystallization: Heat the mixture to boiling to redissolve the precipitate completely. Once clear, remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. This slow cooling is crucial for the formation of well-defined crystals.
-
Maturation: After reaching room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 4 hours (or overnight) to maximize the yield of the less soluble diastereomeric salt.
Expert Insight: The rate of cooling is a critical parameter. Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice, reducing enantiomeric purity.[5] If the product "oils out" instead of crystallizing, try adding a seed crystal or using a more dilute solution.
Protocol Part B: Isolation and Purification of the Diastereomeric Salt
-
Filtration: Isolate the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold IPA (2 x 15 mL) followed by cold diethyl ether (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the white, crystalline salt under vacuum to a constant weight.
-
(Optional) Recrystallization: To achieve higher diastereomeric purity, the isolated salt can be recrystallized from a minimal amount of hot IPA. Note that this will result in a lower overall yield.[9]
Protocol Part C: Liberation of the Enantiomerically Enriched Amine
This step breaks the salt apart, regenerating the free amine.
-
Dissolution & Basification: Suspend the dried diastereomeric salt in 100 mL of deionized water. Add 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is >12. Ensure all solids have dissolved.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with dichloromethane (DCM) (3 x 50 mL).
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-phenylpyrrolidine as an oil or low-melting solid.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. 2-Phenylpyrrolidine | C10H13N | CID 261892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1006-64-0 CAS MSDS (2-Phenylpyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Asymmetric Synthesis of N-Heterocycles Using Cp*Ir Complex Catalysts: An Application Guide for Researchers
Introduction: The Power of Chiral N-Heterocycles and Iridium Catalysis
Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] The specific three-dimensional arrangement, or stereochemistry, of these molecules is often critical to their biological function. Consequently, the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern drug discovery and development.[5][6]
Among the most powerful tools for this purpose are transition-metal catalysts, with iridium complexes featuring a pentamethylcyclopentadienyl (Cp*) ligand emerging as exceptionally versatile and effective.[7][8] These CpIr(III) systems, when paired with appropriate chiral ligands, catalyze a range of transformations to produce enantioenriched N-heterocycles with high efficiency and selectivity. This guide provides an in-depth exploration of two primary applications of CpIr catalysts: the asymmetric hydrogenation of N-heteroaromatics and the N-heterocyclization of primary amines with diols, offering detailed protocols and field-proven insights for researchers.
Section 1: Foundational Principles & Mechanistic Overview
The Cp*Ir(III) Catalyst System: Precursors and Ligand Design
The most common catalyst precursor is the dimeric iridium(III) complex, [Cp*IrCl2]2. This air-stable, orange-red solid is not the active catalyst itself but serves as a convenient entry point into the catalytic cycle. The active catalyst is typically generated in situ by reacting the precursor with a chiral ligand.
The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the reaction.[9][10][11] For the synthesis of N-heterocycles, two major classes of ligands have proven highly successful with Cp*Ir catalysts:
-
Chiral Diamines: Ligands such as N-monosulfonylated 1,2-diphenylethylenediamine (TsDPEN) are particularly effective for asymmetric transfer hydrogenation and direct hydrogenation reactions. The chirality is derived from the diamine backbone, and the sulfonyl group plays a key role in the catalytic mechanism.[12]
-
Chiral N,P Ligands: These ligands, which contain both a nitrogen and a phosphorus donor atom, have also been used effectively in the asymmetric hydrogenation of quinolines, offering an alternative approach to inducing enantioselectivity.[13]
The combination of the sterically demanding Cp* ligand, the iridium metal center, and a carefully selected chiral ligand creates a well-defined chiral pocket that directs the approach of the substrate, leading to high levels of enantiocontrol.
General Mechanistic Pathways
Cp*Ir complexes can operate through several mechanistic pathways depending on the reaction type (e.g., direct hydrogenation with H₂ gas vs. transfer hydrogenation from a hydrogen donor like isopropanol). A common feature is the generation of a reactive iridium hydride intermediate.
For the asymmetric hydrogenation of quinolines, the reaction is understood to proceed via a stepwise H⁺/H⁻ transfer process that occurs outside the immediate coordination sphere of the metal.[12][14] This "outer-sphere" mechanism is distinct from the concerted inner-sphere mechanisms often seen in ketone hydrogenation.
Caption: Generalized catalytic cycle for Cp*Ir-catalyzed asymmetric hydrogenation.
Section 2: Core Applications & Protocols
Application 1: Asymmetric Hydrogenation of Quinolines
The reduction of quinolines to tetrahydroquinolines is a vital transformation, as the resulting chiral scaffold is present in numerous bioactive alkaloids and pharmaceuticals. Cp*Ir catalysts, paired with chiral diamine ligands, provide excellent enantioselectivity for a wide range of 2-substituted quinolines.[12][14]
Key Data Summary:
| Substrate (Quinoline) | Chiral Ligand | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| 2-Methylquinoline | (R,R)-TsDPEN | [CpIrCl2]2 | 10 atm H₂, MeOH, 30 °C, 12h | >99 | 92 | |
| 2-Phenylquinoline | Chiral Diphosphine | Cationic Dinuclear Ir(III) | High Pressure H₂ | N/A | 95 | [14] |
| 2-Styrylquinoline | (R,R)-TsDPEN | [CpIrCl2]2 | 50 atm H₂, CH₂Cl₂, rt, 24h | 99 | 90 | [12] |
| 2-(n-Butyl)quinoline | (R,R)-TsDPEN | [Cp*IrCl2]2 | 50 atm H₂, CH₂Cl₂, rt, 24h | 98 | 91 | [12] |
Detailed Protocol: Asymmetric Hydrogenation of 2-Methylquinoline
This protocol is adapted from the highly efficient procedures developed for chiral Ru and Ir diamine complexes.[12]
Materials:
-
[Cp*IrCl2]2 (Iridium precursor)
-
(R,R)-TsDPEN (Chiral ligand)
-
2-Methylquinoline (Substrate)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware for work-up
-
Silica gel for chromatography
Procedure:
-
Catalyst Pre-formation (Expert Insight): The active catalyst is formed in situ. It is crucial to handle the components under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation, although some iridium diamine complexes show remarkable tolerance to undegassed solvents.[12][14]
-
In a Schlenk flask, combine [Cp*IrCl2]2 (e.g., 2.0 mg, 0.0025 mmol, 0.5 mol% Ir) and (R,R)-TsDPEN (e.g., 2.2 mg, 0.006 mmol).
-
Add anhydrous Methanol (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The solution should become homogeneous.
-
Reaction Setup:
-
Add 2-methylquinoline (e.g., 71.6 mg, 0.5 mmol, 1.0 equiv) to the catalyst solution.
-
Transfer the flask to a high-pressure autoclave. If using a Schlenk flask, perform three vacuum/argon cycles to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours). Reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral 1,2,3,4-tetrahydro-2-methylquinoline.
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes & Protocols: Leveraging (S)-2-Phenylpyrrolidine Hydrochloride in Asymmetric Organocatalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
Asymmetric organocatalysis has emerged as a powerful platform for the stereocontrolled synthesis of complex chiral molecules, offering a sustainable and metal-free alternative to traditional catalysis.[1][2][3] Chiral secondary amines, in particular, have proven to be exceptionally versatile catalysts. This guide provides a detailed technical overview and practical protocols for the application of (S)-2-Phenylpyrrolidine hydrochloride, a proline-derived organocatalyst, in key asymmetric transformations. We will explore the fundamental principles of enamine and iminium ion catalysis, provide step-by-step protocols for representative Michael addition and aldol reactions, and discuss the critical parameters that ensure high reactivity and stereoselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to implement robust organocatalytic methods.
The Catalyst: (S)-2-Phenylpyrrolidine and Its Activation
(S)-2-Phenylpyrrolidine is a chiral secondary amine that serves as a highly effective organocatalyst. Its structure, derived from the natural amino acid proline, provides a rigid chiral scaffold essential for inducing stereoselectivity. The phenyl group offers steric bulk that effectively shields one face of the reactive intermediate, directing the approach of the reacting partner and controlling the stereochemical outcome of the reaction.
The catalyst is typically supplied and handled as its hydrochloride salt for enhanced stability and ease of handling. The active catalytic species, the free secondary amine, is generated in situ. This is a critical experimental point: a stoichiometric or catalytic amount of a weak base is often required to neutralize the hydrochloride, or the reaction conditions themselves facilitate the release of the free amine.
Safety and Handling: 2-Phenylpyrrolidine hydrochloride and its free base should be handled with appropriate care. Based on available safety data, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Always use this chemical in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
Core Mechanistic Principles: Enamine and Iminium Ion Catalysis
Chiral secondary amines like 2-phenylpyrrolidine can activate carbonyl compounds through two primary, distinct modes: HOMO-raising (enamine catalysis) and LUMO-lowering (iminium ion catalysis).[6][7][8][9] A single catalyst can often promote reactions through both pathways, making it a multifunctional tool in synthesis.[7][8]
Enamine Catalysis: Activating the Nucleophile
Enamine catalysis transforms a prochiral aldehyde or ketone into a stronger, chiral nucleophile. This process mimics the action of natural aldolase enzymes.[10] The catalytic cycle involves:
-
Condensation: The secondary amine catalyst reacts with a carbonyl compound (e.g., a ketone) to form a transient iminium ion.[6][11]
-
Deprotonation: A base removes a proton from the α-carbon, yielding a chiral, nucleophilic enamine intermediate.[6] This step effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate.
-
Nucleophilic Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The steric environment of the catalyst directs this attack to occur from a specific face, establishing the new stereocenter.
-
Hydrolysis & Regeneration: The resulting iminium ion is hydrolyzed by trace water, releasing the chiral product and regenerating the catalyst for the next cycle.
Caption: The catalytic cycle for enamine-mediated activation.
Iminium Ion Catalysis: Activating the Electrophile
When reacting with α,β-unsaturated aldehydes or ketones, the same secondary amine catalyst can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate a more potent electrophile.[7][9]
-
Condensation: The catalyst reversibly condenses with the α,β-unsaturated carbonyl to form a chiral iminium ion.
-
Activation: The positive charge on the nitrogen atom withdraws electron density from the conjugated system, significantly lowering the LUMO energy and activating the β-position for nucleophilic attack.[7]
-
Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion. The bulky substituent on the catalyst directs the nucleophile to one of the two enantiotopic faces.
-
Hydrolysis & Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the catalyst.
Caption: The catalytic cycle for iminium ion-mediated activation.
Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol describes the enantioselective conjugate addition of cyclohexanone to (E)-β-nitrostyrene, a benchmark reaction for evaluating catalyst performance in enamine catalysis.[12][13] The resulting γ-nitro ketone is a valuable synthetic intermediate.[12]
Materials and Equipment
-
(S)-2-Phenylpyrrolidine hydrochloride
-
(E)-β-Nitrostyrene
-
Cyclohexanone (distilled before use)
-
Anhydrous solvent (e.g., Toluene or Chloroform)
-
Weak base (e.g., Triethylamine, Et₃N)
-
Reaction vial with stir bar
-
Standard glassware for workup and purification
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, flash chromatography system
-
Chiral HPLC for enantiomeric excess (ee) analysis
Step-by-Step Protocol
-
Catalyst Preparation: To a dry reaction vial under an inert atmosphere, add (S)-2-Phenylpyrrolidine hydrochloride (e.g., 0.02 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous toluene (1.0 mL) followed by triethylamine (0.02 mmol, 10 mol%) to generate the free amine in situ. Stir for 5 minutes at room temperature.
-
Substrate Addition: Add cyclohexanone (0.4 mmol, 2.0 equiv.).
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the solution.
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using ¹H NMR and chiral stationary phase HPLC.
Representative Data and Causality
| Parameter | Condition | Rationale / Causality |
| Catalyst Loading | 5-20 mol% | Balances reaction rate and cost. Lower loadings may require longer reaction times. |
| Solvent | Toluene, CHCl₃ | Apolar, aprotic solvents are generally preferred to minimize side reactions and favor the desired catalytic cycle. |
| Temperature | 0 °C to RT | Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Base | Et₃N (10 mol%) | Required to deprotonate the hydrochloride salt, liberating the active free amine catalyst. Must be non-nucleophilic. |
| Typical Yield | >90% | High yields are expected for this efficient transformation.[13] |
| Typical Selectivity | >95:5 dr, >95% ee | The catalyst's chiral scaffold effectively controls the facial selectivity of the enamine's attack on the nitroolefin.[13] |
Protocol: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation.[14] This protocol outlines the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde, proceeding via an enamine intermediate.[15]
Materials and Equipment
-
(S)-2-Phenylpyrrolidine hydrochloride
-
4-Nitrobenzaldehyde
-
Acetone (or another ketone)
-
Anhydrous solvent (e.g., DMSO or neat)
-
Reaction vial with stir bar
-
Standard workup and purification equipment
-
Chiral HPLC or GC for ee analysis
Step-by-Step Protocol
-
Catalyst Activation: In a dry vial, dissolve (S)-2-Phenylpyrrolidine hydrochloride (0.05 mmol, 20 mol%) in the chosen solvent (e.g., 0.5 mL DMSO). If using the hydrochloride salt without an additive, the reaction may be slower. An additive like a weak acid can sometimes accelerate the reaction.[16]
-
Substrate Addition: Add the ketone (e.g., Acetone, 1.0 mL, used as solvent and reagent). Stir the mixture for 10 minutes.
-
Reaction Initiation: Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv.).
-
Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots.
-
Work-up: Once the aldehyde is consumed, dilute the mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting β-hydroxy ketone via flash column chromatography.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Representative Data and Causality
| Parameter | Condition | Rationale / Causality |
| Catalyst Loading | 10-30 mol% | Aldol reactions can sometimes require higher catalyst loadings compared to Michael additions to achieve reasonable rates. |
| Solvent | DMSO, Neat | Polar aprotic solvents or neat conditions can favor the formation of the enamine and subsequent C-C bond formation. |
| Temperature | Room Temperature | This reaction often proceeds efficiently at ambient temperature, though cooling may improve selectivity in some cases. |
| Typical Yield | 70-95% | Yields are generally good, but can be affected by potential side reactions like self-condensation.[17] |
| Typical Selectivity | >90% ee | The stereochemistry is dictated by the catalyst's control over the enamine geometry and its approach to the aldehyde.[17] |
General Experimental Workflow
The successful execution of an organocatalytic reaction follows a systematic workflow from setup to final analysis.
Caption: A generalized workflow for organocatalytic reactions.
References
- 1. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Enamine Formation [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. magritek.com [magritek.com]
- 15. mdpi.com [mdpi.com]
- 16. Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes | Semantic Scholar [semanticscholar.org]
- 17. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Use of 2-Phenylpyrrolidine Hydrochloride in Asymmetric Aldol Condensation
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond Traditional Aldol Catalysis
The aldol condensation is a cornerstone of carbon-carbon bond formation, pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] The quest for stereochemical control in this reaction has led to the evolution from classical base or acid catalysis to the more refined field of asymmetric organocatalysis.[4] Within this domain, the amino acid L-proline was a revolutionary discovery, demonstrating that small organic molecules could induce high levels of stereoselectivity, mimicking the function of large aldolase enzymes through an enamine-based mechanism.[5][6][7]
This guide focuses on a strategic derivative of proline: 2-Phenylpyrrolidine, specifically in its hydrochloride salt form. The introduction of a phenyl group at the C2 position of the pyrrolidine ring offers a powerful tool for modulating the catalyst's steric environment, thereby influencing the stereochemical outcome of the aldol reaction.[8] 2-Phenylpyrrolidine is a versatile intermediate in its own right, serving as a key building block in the development of novel therapeutics and other advanced materials.[9]
These application notes provide a comprehensive overview of the mechanistic principles, practical applications, and detailed protocols for employing 2-Phenylpyrrolidine hydrochloride as a catalyst in asymmetric aldol condensations, designed for researchers and professionals in synthetic chemistry and drug development.
Mechanistic Rationale: The Role of the Phenyl Group
The catalytic prowess of 2-phenylpyrrolidine, like proline, stems from its ability to form a nucleophilic enamine intermediate with a ketone donor. The secondary amine of the pyrrolidine is crucial for this activation. The subsequent reaction with an aldehyde electrophile and hydrolysis regenerates the catalyst and yields the desired β-hydroxy ketone.[10]
The overall catalytic cycle can be visualized as follows:
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. magritek.com [magritek.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
The Privileged Scaffold: Synthesis of Pharmaceutical Intermediates from Enantiomerically Pure 2-Phenylpyrrolidine
Introduction: The 2-Phenylpyrrolidine Motif in Modern Drug Discovery
The enantiomerically pure 2-phenylpyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3] Its rigid, three-dimensional architecture allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4] This guide provides an in-depth exploration of the synthesis of pharmaceutical intermediates derived from enantiomerically pure 2-phenylpyrrolidine, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the strategic synthesis of the core scaffold itself and its subsequent functionalization to yield valuable intermediates for cutting-edge therapeutics.
Part 1: Enantioselective Synthesis of the 2-Phenylpyrrolidine Core
The journey to complex pharmaceutical intermediates begins with the efficient and stereocontrolled synthesis of the 2-phenylpyrrolidine scaffold. Several robust methods have been established, each with its own advantages depending on the desired scale and available resources.
Biocatalytic Asymmetric Reduction of Imines
Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines. Imine reductases (IREDs) have shown exceptional efficacy in the asymmetric reduction of 2-phenyl-1-pyrroline to yield enantiomerically pure 2-phenylpyrrolidine.[5][6][7] This method offers high enantioselectivity (>99% ee) and good yields (60-80%).[5][7]
The choice of IRED is crucial as it dictates the stereochemical outcome. For instance, (R)-selective IREDs like ScIR and (S)-selective IREDs such as SvIR can be employed to produce either enantiomer of the desired product.[6][7]
Mechanism Insight: The high stereoselectivity of IREDs stems from the precise positioning of the imine substrate within the enzyme's chiral active site. The hydride transfer from the cofactor (NAD(P)H) to the si- or re-face of the imine is tightly controlled, leading to the formation of a single enantiomer.
Protocol 1: Biocatalytic Asymmetric Reduction of 2-Phenyl-1-pyrroline
Materials:
-
2-Phenyl-1-pyrroline
-
Imine Reductase (e.g., (R)-selective ScIR or (S)-selective SvIR)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable recycling system (e.g., glucose/glucose dehydrogenase)
-
Phosphate buffer (pH 7.5)
-
Organic solvent (e.g., MTBE or EtOAc)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 2-phenyl-1-pyrroline in phosphate buffer.
-
Add the IRED enzyme and the NADPH cofactor (or the recycling system).
-
Stir the reaction mixture at a controlled temperature (typically 25-30 °C) for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., MTBE or EtOAc).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Catalytic Asymmetric Hydrogenation of Cyclic Imines
Transition metal-catalyzed asymmetric hydrogenation of cyclic imines, such as 2-phenyl-1-pyrroline, is another highly efficient method for producing enantiomerically pure 2-phenylpyrrolidine.[8] Iridium and Ruthenium-based catalysts with chiral phosphine ligands are commonly employed.[2][9]
Causality Behind Experimental Choices: The choice of metal and chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which coordinates to the imine substrate. Hydrogen is then delivered to one face of the imine, leading to the formation of the chiral amine. The electronic and steric properties of the ligand influence the catalyst's activity and selectivity.
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Phenyl-1-pyrroline
| Catalyst System | Ligand | Pressure (atm H₂) | Solvent | ee (%) | Yield (%) | Reference |
| [Ir(COD)Cl]₂ | (S)-SEGPHOS | 50 | Toluene | >99 | 98 | |
| RuCl₂[(S)-BINAP]₂ | (S)-BINAP | 20 | Methanol | 98 | 95 | [2] |
| [Rh(COD)₂]BF₄ | (R,R)-Et-DuPhos | 3 | Methanol | >99 | >99 | [9] |
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenyl-1-pyrroline
Materials:
-
2-Phenyl-1-pyrroline
-
[Ir(COD)Cl]₂
-
(S)-SEGPHOS
-
Toluene (anhydrous)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure reactor with [Ir(COD)Cl]₂ and (S)-SEGPHOS in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add a solution of 2-phenyl-1-pyrroline in anhydrous toluene to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 50 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by chiral HPLC or GC.
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography.
Part 2: Functionalization of the 2-Phenylpyrrolidine Scaffold for Pharmaceutical Intermediates
Once the enantiomerically pure 2-phenylpyrrolidine core is obtained, it serves as a versatile platform for the synthesis of a multitude of pharmaceutical intermediates through various functionalization strategies.
N-Alkylation and N-Arylation
Modification at the nitrogen atom is a common strategy to introduce diversity and modulate the pharmacological properties of the resulting compounds.
Logical Workflow for N-Functionalization
Caption: Decision workflow for N-functionalization of 2-phenylpyrrolidine.
Protocol 3: Reductive Amination for N-Alkylation
Materials:
-
(R)- or (S)-2-Phenylpyrrolidine
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-phenylpyrrolidine and the carbonyl compound in DCM.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography.
C-H Functionalization
Direct functionalization of C-H bonds is a rapidly evolving field that offers a more atom-economical and efficient way to synthesize complex molecules.[10][11][12] For the 2-phenylpyrrolidine scaffold, enantioselective C-H arylation at the C5 position (α to the nitrogen) is a particularly valuable transformation.[10][13][14][15]
Mechanism Insight: Palladium-catalyzed C-H arylation often proceeds through a concerted metalation-deprotonation (CMD) pathway. A chiral ligand on the palladium center directs the C-H activation to one enantiotopic C-H bond, leading to a chiral palladacycle intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the catalyst.
Protocol 4: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-pyrrolidine [14]
Materials:
-
N-Boc-pyrrolidine
-
Aryl bromide
-
Pd(OAc)₂
-
Chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox, combine Pd(OAc)₂, the chiral ligand, and the base in an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by N-Boc-pyrrolidine and the aryl bromide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Stir for 12-48 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Part 3: Case Study - Synthesis of a Key Intermediate for Larotrectinib
Larotrectinib is a potent and selective inhibitor of tropomyosin receptor kinases (TRKs) used for the treatment of various solid tumors. A key intermediate in its synthesis is (R)-2-(2,5-difluorophenyl)pyrrolidine.
Synthetic Pathway to (R)-2-(2,5-difluorophenyl)pyrrolidine
Caption: Key steps in the asymmetric synthesis of the Larotrectinib intermediate.
This synthesis showcases the power of chiral auxiliaries. The use of Ellman's auxiliary (tert-butanesulfinamide) allows for the diastereoselective addition of a Grignard reagent to the imine, establishing the desired stereocenter. Subsequent deprotection and reductive cyclization afford the target enantiomerically pure intermediate.
Conclusion
The enantiomerically pure 2-phenylpyrrolidine scaffold is a testament to the synergy between strategic synthetic design and the demands of modern drug discovery. The methods outlined in this guide, from biocatalysis and asymmetric hydrogenation to advanced C-H functionalization, provide a robust toolbox for accessing a diverse range of pharmaceutical intermediates. By understanding the underlying principles and applying these detailed protocols, researchers can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective and catalytic arylation of N-phenylpyrrolidine: sp3 C-H bond functionalization in the absence of a directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: (S)-2-Phenylpyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the field of stereoselective synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries represent a cornerstone strategy, providing a robust framework for the introduction of chirality in prochiral substrates.[1][2] This guide focuses on (S)-2-phenylpyrrolidine, a versatile chiral auxiliary whose unique structural features—a rigid pyrrolidine scaffold and a sterically demanding phenyl group—offer exceptional stereo-directing capabilities. We will explore its application in key carbon-carbon bond-forming reactions, delve into the mechanistic underpinnings of the stereocontrol, and provide detailed, field-proven protocols for its use in asymmetric alkylation and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the synthesis of complex, enantioenriched molecules.
The Principle of Chiral Auxiliaries: A Strategic Overview
Asymmetric synthesis is often a challenge of controlling the three-dimensional arrangement of atoms. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide a reaction towards a specific stereochemical outcome.[1] The general workflow involves three key stages:
-
Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.
-
Diastereoselective Transformation: The chiral auxiliary directs the approach of a reagent to one face of the substrate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
-
Cleavage: Removal of the auxiliary to reveal the desired enantiomerically enriched product, ideally with the auxiliary being recovered for reuse.
The effectiveness of a chiral auxiliary is determined by its ability to enforce a rigid conformational arrangement in the transition state, maximizing the energy difference between the pathways leading to different diastereomers.
Caption: General workflow of a synthesis employing a recoverable chiral auxiliary.
(S)-2-Phenylpyrrolidine: Structure and Stereodirecting Rationale
(S)-2-phenylpyrrolidine is a powerful chiral auxiliary derived from the amino acid proline. Its utility stems from two key structural features:
-
The Pyrrolidine Ring: This five-membered ring provides a conformationally restricted backbone. When attached to a carbonyl compound (forming an enamine or enolate precursor), it limits the possible transition state geometries.
-
The C2-Phenyl Group: This bulky substituent effectively shields one face of the reactive intermediate. This steric hindrance is the primary factor dictating the direction of electrophilic attack, leading to high diastereoselectivity.
The combination of the rigid ring and the bulky phenyl group creates a well-defined chiral environment, making it a highly reliable stereo-directing group in a variety of transformations.[3]
Application I: Asymmetric Alkylation of Carbonyl Compounds
The enantioselective alkylation of enolates is a fundamental method for constructing α-stereogenic carbonyl compounds, which are prevalent motifs in synthetic chemistry.[4] Using (S)-2-phenylpyrrolidine as a chiral auxiliary allows for the highly diastereoselective introduction of alkyl groups to aldehydes and ketones.
Mechanistic Insight & Stereochemical Model
The process begins with the formation of an enamine or imine from the carbonyl compound and (S)-2-phenylpyrrolidine. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral lithium aza-enolate. The key to stereocontrol lies in the conformation of this intermediate. The lithium cation chelates to both the nitrogen and the enolate oxygen, creating a rigid, six-membered ring-like transition state.
The C2-phenyl group of the pyrrolidine auxiliary positions itself to minimize steric interactions, effectively blocking the top face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered bottom face, resulting in the preferential formation of one diastereomer.
Caption: Conceptual model of electrophilic attack on the aza-enolate.
Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol details the diastereoselective methylation of cyclohexanone.
Step 1: Formation of the Chiral Imine
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclohexanone (1.0 eq), (S)-2-phenylpyrrolidine (1.1 eq), and toluene (approx. 0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux, azeotropically removing water. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude imine, which is used directly in the next step.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude imine in anhydrous THF (0.2 M) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in THF.
-
Slowly add the LDA solution to the imine solution at -78 °C and stir for 1 hour to ensure complete formation of the aza-enolate.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
Step 3: Hydrolysis (Auxiliary Cleavage)
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in a mixture of THF and 2M HCl (1:1 v/v) and stir vigorously at room temperature for 2-4 hours to hydrolyze the imine.
-
Neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with diethyl ether.
-
The aqueous layer can be basified and extracted to recover the (S)-2-phenylpyrrolidine auxiliary.
-
Purify the organic extract by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-2-methylcyclohexanone.
| Parameter | Condition / Reagent | Rationale |
| Deprotonation Temp. | -78 °C | Ensures kinetic control and stability of the aza-enolate. |
| Base | LDA | Strong, non-nucleophilic base prevents side reactions. |
| Electrophile | Methyl Iodide | A reactive electrophile for efficient alkylation. |
| Cleavage | 2M HCl | Acidic hydrolysis efficiently cleaves the imine to release the ketone. |
| Expected d.r. | >95:5 | High diastereoselectivity is expected due to steric shielding. |
| Expected e.e. | >95% | After cleavage, the diastereomeric ratio translates to enantiomeric excess. |
Application II: Asymmetric Aldol Reactions
The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds and for controlling the stereochemistry at two adjacent carbon atoms.[5] (S)-2-phenylpyrrolidine can be employed to mediate highly diastereoselective and enantioselective aldol additions.
Mechanistic Rationale
Similar to the alkylation reaction, a chiral enolate or enamine is formed in situ. The reaction with an aldehyde proceeds through a closed, chair-like Zimmerman-Traxler transition state.[5] The stereochemical outcome is dictated by several factors:
-
Chelation: The lithium cation coordinates with the oxygen atoms of both the enolate and the incoming aldehyde.
-
Steric Interactions: The bulky C2-phenyl group of the auxiliary forces the substituent of the aldehyde (R') into an equatorial position to minimize 1,3-diaxial interactions.
-
Facial Selectivity: The phenyl group shields the top face of the enolate, directing the aldehyde to attack from the bottom face.
This combination of factors leads to the highly selective formation of the syn-aldol adduct.
Protocol: Asymmetric Aldol Reaction of Propanal
Step 1: Formation of the Chiral Imine
-
Prepare the chiral imine from propionaldehyde and (S)-2-phenylpyrrolidine as described in the alkylation protocol (Section 3.2, Step 1).
Step 2: Diastereoselective Aldol Addition
-
Dissolve the crude imine in anhydrous THF (0.2 M) under an inert atmosphere and cool to -78 °C.
-
Add LDA solution (1.5 eq) slowly and stir for 1 hour.
-
Add a solution of benzaldehyde (1.2 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
Step 3: Hydrolysis and Product Isolation
-
Work up the reaction as described in the alkylation protocol (Section 3.2, Step 3).
-
Purify the crude product via flash column chromatography to yield the enantiomerically enriched β-hydroxy ketone.
| Parameter | Condition / Reagent | Rationale |
| Reaction Temp. | -78 °C | Critical for maintaining the integrity of the Zimmerman-Traxler transition state. |
| Base | LDA | Forms the required lithium enolate. |
| Aldehyde | Benzaldehyde | A common electrophile for demonstrating the reaction's scope. |
| Expected Product | syn-aldol adduct | The chair-like transition state favors the syn diastereomer. |
| Expected d.r. | >90:10 | High diastereoselectivity is typically observed. |
| Expected e.e. | >90% | The high diastereoselectivity affords high enantiopurity post-cleavage. |
Conclusion
(S)-2-phenylpyrrolidine stands as a highly effective and reliable chiral auxiliary for modern organic synthesis. Its well-defined steric and conformational properties provide a powerful platform for achieving exceptional levels of stereocontrol in fundamental C-C bond-forming reactions like alkylations and aldol additions. The protocols outlined in this guide offer a robust starting point for researchers aiming to synthesize complex chiral molecules with high predictability and efficiency. The ability to recover and reuse the auxiliary further enhances its utility, making it a valuable asset in both academic research and industrial drug development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Enantioselective Alkylation - Buchler GmbH [buchler-gmbh.com]
- 5. Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide: Scope and Origins of Stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-2-Phenylpyrrolidine Hydrochloride
Introduction: The Significance of (S)-2-Phenylpyrrolidine in Modern Drug Discovery
(S)-2-Phenylpyrrolidine is a privileged chiral scaffold, forming the core structure of numerous pharmacologically active compounds. Its rigid, stereochemically defined pyrrolidine ring, substituted with a phenyl group at the 2-position, provides a valuable framework for designing ligands that interact with a variety of biological targets. This versatile building block is integral to the development of novel therapeutics, including agents for central nervous system disorders and other complex diseases.
The hydrochloride salt of (S)-2-phenylpyrrolidine is often the preferred form for pharmaceutical development due to its enhanced stability, crystallinity, and aqueous solubility. The ability to produce this key intermediate on a large scale with high enantiomeric purity is therefore a critical requirement for advancing drug candidates from discovery to clinical evaluation and commercialization.
This in-depth technical guide provides a robust and scalable protocol for the synthesis and purification of (S)-2-phenylpyrrolidine hydrochloride. The methodology is designed for researchers, scientists, and drug development professionals, with a focus on practical, field-proven techniques and the scientific rationale behind key experimental choices.
Synthetic Strategy: A Chiral Pool Approach from L-Proline
The presented synthesis employs a chiral pool strategy, commencing with the readily available and enantiomerically pure amino acid, L-proline. This approach ensures the stereochemical integrity of the final product. The overall synthetic pathway involves four key transformations:
-
N-Protection of L-Proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.
-
Esterification: The carboxylic acid of N-Boc-L-proline is converted to its methyl ester to facilitate the subsequent Grignard reaction.
-
Grignard Addition: The key carbon-carbon bond is formed through the addition of phenylmagnesium bromide to the N-Boc-L-proline methyl ester. This reaction proceeds with the formation of a tertiary alcohol intermediate which is not isolated.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the resulting (S)-2-phenylpyrrolidine is isolated as its stable hydrochloride salt.
dot
Caption: Overall workflow for the synthesis of (S)-2-phenylpyrrolidine HCl.
PART 1: Large-Scale Synthesis Protocol (Based on a 1 kg Starting Scale of L-Proline)
This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in appropriately sized reactors and glassware, and in a well-ventilated area, adhering to all institutional and governmental safety regulations.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| L-Proline | ≥99% | Acros Organics |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥98% | Sigma-Aldrich |
| Sodium hydroxide | ACS Reagent | J.T. Baker |
| Dioxane | Anhydrous, ≥99.8% | Fisher Scientific |
| Thionyl chloride (SOCl₂) | ≥99.5% | Alfa Aesar |
| Methanol (MeOH) | Anhydrous, ≥99.8% | EMD Millipore |
| Magnesium turnings | ≥99.8% | Sigma-Aldrich |
| Bromobenzene | ≥99.5% | TCI |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Iodine | ACS Reagent | J.T. Baker |
| Hydrochloric acid, 4M in Dioxane | Sigma-Aldrich | |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Saturated aq. NH₄Cl | ||
| Anhydrous MgSO₄ |
-
20 L jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet
-
Large dropping funnel
-
Temperature probe
-
Large filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator with a large-capacity flask
Step 1: Synthesis of N-Boc-L-proline
Rationale: The Boc protecting group is stable under the basic and nucleophilic conditions of the subsequent Grignard reaction, yet it can be readily removed under acidic conditions.
-
To a 20 L jacketed reactor, add L-proline (1.0 kg, 8.68 mol) and a solution of sodium hydroxide (382 g, 9.55 mol) in 5 L of water. Stir until all solids have dissolved.
-
Add 5 L of dioxane to the aqueous solution.
-
Cool the reaction mixture to 10-15 °C using a circulating chiller.
-
In a separate container, dissolve di-tert-butyl dicarbonate (2.07 kg, 9.55 mol) in 2 L of dioxane.
-
Add the (Boc)₂O solution to the reaction mixture dropwise over 2-3 hours, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 6M HCl.
-
Extract the product with ethyl acetate (3 x 4 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Step 2: Synthesis of N-Boc-L-proline Methyl Ester
Rationale: Esterification of the carboxylic acid prevents it from reacting with the Grignard reagent in the next step.
-
Suspend the crude N-Boc-L-proline from the previous step in 8 L of anhydrous methanol in a 20 L reactor.
-
Cool the suspension to 0 °C in an ice-methanol bath.
-
Slowly add thionyl chloride (750 mL, 10.4 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude N-Boc-L-proline methyl ester as an oil. This crude product is used directly in the next step.
Step 3: Grignard Reaction to form N-Boc-(S)-2-phenylpyrrolidine
Rationale: This is the key bond-forming step. The highly nucleophilic phenyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required as the first equivalent reacts with the ester to form a ketone intermediate, which then reacts with a second equivalent to form the tertiary alcohol.
dot
Caption: Mechanism of the Grignard reaction with the proline ester.
-
Preparation of Phenylmagnesium Bromide:
-
To a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add magnesium turnings (630 g, 26.0 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 5 L of anhydrous THF to the reactor.
-
In the dropping funnel, prepare a solution of bromobenzene (2.73 L, 26.0 mol) in 5 L of anhydrous THF.
-
Add a small portion of the bromobenzene solution to initiate the reaction (indicated by cloudiness and gentle reflux).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Addition Reaction:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.
-
Dissolve the crude N-Boc-L-proline methyl ester from Step 2 in 4 L of anhydrous THF.
-
Add the ester solution to the Grignard reagent dropwise over 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 5 L). Caution: This is a highly exothermic process.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with THF (2 x 3 L).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-2-phenylpyrrolidine.
-
Step 4: Deprotection and Formation of (S)-2-Phenylpyrrolidine Hydrochloride
Rationale: A solution of HCl in an organic solvent is used to cleave the Boc group and simultaneously form the hydrochloride salt of the product, which often aids in its precipitation and purification.
-
Dissolve the crude N-Boc-(S)-2-phenylpyrrolidine in 8 L of isopropanol in a 20 L reactor.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in dioxane (4.3 L, 17.2 mol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours. A white precipitate should form.
-
Cool the mixture to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash with cold isopropanol (2 L) and then with diethyl ether (4 L).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield crude (S)-2-phenylpyrrolidine hydrochloride.
PART 2: Purification Protocol
Crystallization
Rationale: Crystallization is an effective method for purifying solid organic compounds on a large scale. The choice of solvent system is critical to achieve high purity and yield. For amine hydrochlorides, a polar protic solvent like isopropanol or ethanol is often a good choice for dissolution at elevated temperatures, followed by the addition of a less polar co-solvent like diethyl ether to induce crystallization upon cooling.
-
Transfer the crude (S)-2-phenylpyrrolidine hydrochloride to a clean 20 L reactor.
-
Add a minimal amount of hot isopropanol (start with 5-7 L) and heat the mixture to reflux with stirring until all the solid dissolves.
-
If the solution is colored, it can be treated with activated charcoal at this stage.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has cooled, slowly add diethyl ether (5-7 L) with gentle stirring until the solution becomes turbid.
-
Cool the mixture to 0-5 °C and allow it to stand for 4-6 hours to complete crystallization.
-
Collect the purified crystals by filtration, wash with a cold 1:1 mixture of isopropanol/diethyl ether (2 L), and then with cold diethyl ether (2 L).
-
Dry the crystals under vacuum at 50-60 °C to a constant weight.
| Parameter | Expected Value |
| Overall Yield | 60-70% (from L-proline) |
| Purity (by HPLC) | ≥99.0% |
| Enantiomeric Excess (by chiral HPLC) | ≥99.5% |
| Melting Point | 194-197 °C |
PART 3: Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their individual quantification.[1]
-
Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar polysaccharide-based column)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
-
Calculation of ee: ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. The spectra should be consistent with the structure of (S)-2-phenylpyrrolidine hydrochloride.
Safety Precautions
-
Phenylmagnesium Bromide: This Grignard reagent is highly flammable, corrosive, and reacts violently with water.[2][3] It should be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware and solvents must be scrupulously dry. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn.
-
Thionyl Chloride: This reagent is highly corrosive and toxic. It should be handled in a well-ventilated fume hood.
-
Quenching of Grignard Reaction: The quenching of a large-scale Grignard reaction is highly exothermic and can lead to vigorous boiling of the solvent. The quenching agent should be added slowly and with efficient cooling.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis and purification of (S)-2-phenylpyrrolidine hydrochloride, a key building block in pharmaceutical research and development. By following the detailed procedures and understanding the rationale behind each step, researchers and drug development professionals can confidently produce this valuable chiral intermediate with high purity and stereochemical integrity, thereby accelerating the development of new and innovative medicines.
References
One-Pot Synthesis of Substituted Pyrrolidines from Primary Amines and Diols: Application Notes and Protocols
Introduction: The Significance of the Pyrrolidine Scaffold and the Elegance of One-Pot Synthesis
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug discovery.[1][2] This structural motif is prevalent in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[2][3][4] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.[2] Consequently, the development of efficient and sustainable methods for the synthesis of substituted pyrrolidines is of paramount importance to researchers in academia and the pharmaceutical industry.
Traditionally, the synthesis of pyrrolidines often involves multi-step sequences, which can be time-consuming, generate significant waste, and result in lower overall yields.[5] One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more elegant and efficient alternative.[5][6] This guide provides a detailed overview and practical protocols for the one-pot synthesis of substituted pyrrolidines from readily available primary amines and diols, a powerful and atom-economical approach.
The "Borrowing Hydrogen" Mechanism: A Sustainable Catalytic Cycle
The direct N-alkylation of amines with alcohols, including the cyclization with diols, is a highly attractive and sustainable method for forming C-N bonds, with water as the only theoretical byproduct.[7][8] This transformation is often facilitated by transition metal catalysts through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[7][9] This catalytic cycle avoids the use of stoichiometric activating agents or leaving groups, enhancing the overall efficiency and environmental friendliness of the process.
The generally accepted mechanism for the formation of pyrrolidines from primary amines and 1,4-diols can be broken down into the following key steps:
-
Alcohol Dehydrogenation: The metal catalyst first dehydrogenates one of the alcohol groups of the diol to form an intermediate aldehyde. The hydrogen is temporarily stored on the metal catalyst as a metal hydride species.
-
Iminium Ion Formation: The primary amine then condenses with the in-situ generated aldehyde to form an iminium ion.
-
Intramolecular Cyclization: The remaining hydroxyl group of the diol intramolecularly attacks the iminium ion, leading to the formation of a cyclic hemiaminal intermediate.
-
Dehydration and Enamine/Iminium Formation: The hemiaminal intermediate undergoes dehydration to form a cyclic enamine or iminium ion.
-
Hydrogenation: The metal hydride species, which "borrowed" the hydrogen in the initial step, then reduces the enamine or iminium ion to yield the final substituted pyrrolidine product and regenerate the active catalyst.
This elegant catalytic cycle highlights the efficiency of this one-pot approach, where the catalyst facilitates a tandem oxidation-condensation-reduction sequence.
Visualizing the "Borrowing Hydrogen" Catalytic Cycle
Caption: Simplified "Borrowing Hydrogen" catalytic cycle.
Experimental Protocols
Protocol 1: Iridium-Catalyzed Synthesis of N-Aryl Pyrrolidines
This protocol describes a general procedure for the synthesis of N-aryl substituted pyrrolidines from 1,4-butanediol and various anilines, utilizing an iridium catalyst.[10][11]
Materials:
-
1,4-Butanediol
-
Substituted Aniline
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Formic Acid (as a hydrogen source for transfer hydrogenation)
-
Solvent (e.g., Toluene or Water)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the substituted aniline (1.0 mmol), 1,4-butanediol (1.2 mmol), and [Cp*IrCl₂]₂ (0.01 mmol, 1 mol%).
-
Add the solvent (e.g., toluene, 5 mL) and formic acid (5.0 mmol).
-
Seal the tube and stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl pyrrolidine.
Protocol 2: Ruthenium-Catalyzed Synthesis of N-Alkyl Pyrrolidines
This protocol outlines a method for the synthesis of N-alkyl pyrrolidines using a ruthenium catalyst.[12]
Materials:
-
1,4-Butanediol
-
Primary Alkyl Amine
-
[Ru(p-cymene)Cl₂]₂ (p-Cymene ruthenium(II) chloride dimer)
-
Bidentate phosphine ligand (e.g., dppf or DPEphos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%) and the bidentate phosphine ligand (0.055 mmol, 5.5 mol%).
-
Add the primary alkyl amine (1.0 mmol), 1,4-butanediol (1.1 mmol), base (e.g., K₂CO₃, 0.2 mmol), and solvent (e.g., toluene, 2 mL).
-
Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure N-alkyl pyrrolidine.
General Experimental Workflow
Caption: A generalized workflow for the one-pot synthesis of pyrrolidines.
Catalyst and Substrate Scope
The one-pot synthesis of pyrrolidines from primary amines and diols has been successfully achieved using a variety of catalytic systems. The choice of catalyst can influence the reaction conditions, substrate scope, and overall efficiency.
| Catalyst System | Primary Amine Scope | Diol Scope | Typical Conditions | Yields | Reference(s) |
| Iridium-based (e.g., [Cp*IrCl₂]₂) ** | Aromatic and aliphatic amines | 1,4- and 1,5-diols | 80-110 °C, often with a hydrogen source | Good to excellent | [10][11][12] |
| Ruthenium-based (e.g., [Ru(p-cymene)Cl₂]₂) ** | Aromatic and aliphatic amines | 1,4- and 1,5-diols | 100-130 °C, with phosphine ligands | Good to excellent | [12] |
| Copper-based (e.g., CuNiPd/ZSM-5) | Ammonia and primary amines | 1,4-butanediol | High temperature (e.g., 300 °C) and pressure | Good | [6][13] |
| Metal-free | Limited examples, often requiring activated substrates | Specific diols or diol precursors | Varies, can require harsh conditions | Moderate to good | [10] |
Table 1: Comparison of different catalytic systems for the one-pot synthesis of pyrrolidines.
Troubleshooting and Considerations
-
Catalyst Activity: The activity of the catalyst can be sensitive to air and moisture. It is crucial to perform the reaction under an inert atmosphere and use anhydrous solvents.
-
Reaction Time and Temperature: Optimization of reaction time and temperature may be necessary for different substrates. Reactions involving less reactive amines or diols may require higher temperatures or longer reaction times.
-
Byproduct Formation: In some cases, side reactions such as the formation of secondary amines from the primary amine starting material can occur. Careful control of stoichiometry and reaction conditions can help minimize these byproducts.
-
Purification: The polarity of the resulting pyrrolidine can vary significantly depending on the substituents. The choice of eluent for column chromatography should be optimized accordingly.
Conclusion
The one-pot synthesis of substituted pyrrolidines from primary amines and diols represents a highly efficient, atom-economical, and sustainable approach to this important class of heterocyclic compounds. The "borrowing hydrogen" mechanism, facilitated by various transition metal catalysts, allows for the direct formation of C-N bonds with minimal waste. The protocols and data presented in this guide provide a solid foundation for researchers to explore and apply this powerful synthetic methodology in their own work, accelerating the discovery and development of novel molecules with potential applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. One-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Catalytic Intramolecular Hydroamination for Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Pyrrolidine Synthesis via Hydroamination
The pyrrolidine motif is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1][2][3] Catalytic intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon double bond within the same molecule, represents one of the most elegant and atom-economical strategies for constructing this valuable heterocyclic core.[4][5][6] This direct C-N bond-forming reaction avoids the pre-functionalization of substrates often required in traditional synthetic methods, thereby shortening synthetic sequences and minimizing waste.
This comprehensive guide provides an in-depth exploration of catalytic intramolecular hydroamination for pyrrolidine synthesis. We will delve into the mechanistic underpinnings of this transformation, survey the diverse catalytic systems available, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the "How" Behind the Reaction
The efficacy of catalytic intramolecular hydroamination hinges on the nature of the catalyst employed. While the overarching transformation is the same, the mechanistic pathways can differ significantly. Two predominant mechanisms are the σ-insertive pathway and the concerted proton-assisted cyclization.
The σ-Insertive Pathway
This pathway is common for many early transition metal, lanthanide, and alkaline earth metal catalysts.[4][7][8] The general catalytic cycle can be broken down into three key steps:
-
Amine Coordination and Deprotonation: The aminoalkene substrate coordinates to the metal center, followed by protonolysis of a metal-ligand bond (e.g., M-alkyl or M-amide) to form a metal-amido intermediate and release a volatile byproduct.
-
Turnover-Limiting Olefin Insertion: The pendant alkene then inserts into the metal-nitrogen bond in an intramolecular fashion. This step is typically the rate-determining step of the catalytic cycle.[4]
-
Protonolysis and Catalyst Regeneration: A subsequent molecule of the aminoalkene substrate protonates the newly formed metal-carbon bond, releasing the cyclized pyrrolidine product and regenerating the active metal-amido catalyst.[4]
Figure 1: The σ-insertive pathway for intramolecular hydroamination.
Concerted Proton-Assisted Cyclization
In contrast, some systems, particularly those involving Brønsted acids or certain late transition metals, may proceed through a concerted mechanism.[5][8][9][10] In this pathway, the activation of the olefin by the catalyst and the nucleophilic attack by the amine occur in a single, concerted step.[8][11] For Brønsted acid catalysis, the acid protonates the double bond, generating a carbocationic intermediate that is then trapped intramolecularly by the nitrogen atom.[5][9][10]
Figure 2: Concerted proton-assisted pathway for intramolecular hydroamination.
A Survey of Catalytic Systems for Pyrrolidine Synthesis
The choice of catalyst is paramount and is dictated by factors such as substrate scope, functional group tolerance, desired stereochemistry, and cost.
| Catalyst Class | Common Examples | Key Advantages | Considerations |
| Lanthanides | Ln[N(TMS)₂]₃, Ln[CH(TMS)₂]₃ (Ln = La, Nd, Sm, Y, Lu) with chiral ligands (e.g., bis(oxazolines))[12][13] | High turnover frequencies, excellent stereoselectivities for enantioselective reactions.[4][12] | Air and moisture sensitive, requiring inert atmosphere techniques. |
| Alkaline Earth Metals | [M{N(SiMe₃)₂}₂]₂, [M{CH(SiMe₃)₂}₂(THF)₂] (M = Ca, Sr, Mg)[7][14][15] | Earth-abundant and less toxic than many transition metals. Effective for hindered aminoalkenes.[14] | Can be sensitive to air and moisture. Reactivity can vary significantly between Mg, Ca, and Sr.[7][15] |
| Early Transition Metals | Ti and Zr complexes with chiral ligands.[16][17][18][19] | Good for asymmetric hydroamination, with some systems offering high enantioselectivity.[16][17] | Often require elevated temperatures.[17][19] |
| Late Transition Metals | Complexes of Ir, Cu, Au, Pd, Fe.[3][16][20][21][22][23] | Broader functional group tolerance in some cases. Milder reaction conditions are sometimes possible.[23][24] | Can be more expensive. Some catalysts are sensitive to air and moisture. |
| Brønsted Acids | Triflic acid (TfOH), Sulfuric acid (H₂SO₄).[5][9][10] | Operationally simple, inexpensive, and readily available. | Generally requires electron-withdrawing groups on the nitrogen.[5][9] |
| Biocatalysts | Engineered Cytochrome P450 enzymes.[25] | High enantioselectivity for specific substrates. Environmentally benign. | Substrate scope can be limited. Requires specialized biological techniques. |
Experimental Protocols: From Theory to Practice
The following protocols are representative examples for different classes of catalysts. Note: All reactions involving organometallic catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Lanthanide-Catalyzed Asymmetric Hydroamination
This protocol is adapted from the work of Marks and coworkers, focusing on the in situ generation of a chiral lanthanide catalyst.[12][13]
Objective: To synthesize an enantioenriched substituted pyrrolidine using an in situ generated chiral Lanthanum catalyst.
Materials:
-
Aminoalkene substrate (e.g., 2,2-diphenyl-4-penten-1-amine)
-
La[N(SiMe₃)₂]₃ (Lanthanum bis(trimethylsilyl)amide)
-
Chiral bis(oxazoline) ligand (e.g., (4R,5S)-Ph₂BoxH)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Deuterated benzene (C₆D₆) for NMR analysis
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, add the chiral bis(oxazoline) ligand (1.2 equivalents relative to the lanthanum precursor) to a reaction vessel.
-
Add the La[N(SiMe₃)₂]₃ precursor (1.0 equivalent) to the same vessel.
-
Add anhydrous toluene to dissolve the solids and stir the mixture at room temperature for 1-2 hours to allow for the formation of the active catalyst complex.
-
-
Hydroamination Reaction:
-
To the freshly prepared catalyst solution, add the aminoalkene substrate (typically 50-100 equivalents relative to the catalyst).
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 25-60 °C).
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water or methanol.
-
Analyze the aliquot by GC or ¹H NMR spectroscopy to determine the conversion of the starting material to the pyrrolidine product.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Causality Behind Choices:
-
In Situ Generation: This method avoids the isolation of the often highly sensitive organolanthanide catalyst, simplifying the experimental setup.[12][13]
-
Ligand to Metal Ratio: A slight excess of the ligand (1.2 eq) is often used to ensure complete formation of the active chiral complex.[12]
-
Choice of Lanthanide: Lanthanides with larger ionic radii, such as La, often exhibit higher turnover frequencies.[12][13]
Protocol 2: Brønsted Acid-Catalyzed Hydroamination
This protocol is based on the work of Hartwig and Schlummer for the cyclization of N-protected aminoalkenes.[5][9]
Objective: To synthesize a protected pyrrolidine using a simple Brønsted acid catalyst.
Materials:
-
N-protected aminoalkene (e.g., N-tosyl-4-penten-1-amine)
-
Triflic acid (TfOH) or Sulfuric acid (H₂SO₄)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction flask, add the N-protected aminoalkene substrate.
-
Add anhydrous toluene to dissolve the substrate (e.g., 0.1 M concentration).
-
-
Catalyst Addition:
-
Add the Brønsted acid catalyst (typically 10-20 mol%) to the solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality Behind Choices:
-
N-Protection: The electron-withdrawing protecting group (e.g., tosyl) is crucial as it reduces the basicity of the nitrogen atom, preventing it from simply neutralizing the acid catalyst.[5][9]
-
Acid Choice: Strong acids like TfOH or H₂SO₄ are required to effectively protonate the alkene and catalyze the cyclization.[5][9]
-
Solvent: A non-coordinating, relatively high-boiling solvent like toluene is ideal for this reaction.
Troubleshooting and Key Considerations
-
Substrate Scope: While powerful, catalytic hydroamination is not without its limitations. The substitution pattern on both the alkene and the amine can significantly impact reactivity and selectivity.
-
Catalyst Deactivation: Many organometallic catalysts are sensitive to air, moisture, and protic functional groups. Rigorous exclusion of these is critical for reproducible results.
-
Enantioselectivity: For asymmetric reactions, the choice of chiral ligand is paramount. Screening different ligand backbones and steric/electronic properties is often necessary to achieve high enantiomeric excess.
Conclusion
Catalytic intramolecular hydroamination is a powerful and versatile tool for the synthesis of pyrrolidines. By understanding the underlying mechanisms and having access to robust protocols, researchers can effectively leverage this technology to streamline the synthesis of complex nitrogen-containing molecules. The ongoing development of new catalysts, including those based on earth-abundant metals and biocatalytic systems, promises to further expand the scope and utility of this important transformation.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational mechanistic elucidation of the intramolecular aminoalkene hydroamination catalysed by iminoanilide alkaline-earth compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic metal-free intramolecular hydroaminations of non-activated aminoalkenes: a computational exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C2-symmetric bis(oxazolinato)lanthanide catalysts for enantioselective intramolecular hydroamination/cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, scope and mechanism of highly active and selective chiral NHC–iridium catalysts for the intramolecular hydroamination of a variety of unactivated aminoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Catalytic Hydroamination of Aminoallenes and Aminoalkenes by Chiral Titanium Amide-Alkoxide Complexes [acswebcontent.acs.org]
- 18. Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chiral Resolution of 2-Phenylpyrrolidine
Welcome to our dedicated technical support center for the chiral resolution of 2-phenylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and enantiomeric purity of their resolution processes. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during the diastereomeric salt crystallization of 2-phenylpyrrolidine.
Issue 1: Low Overall Yield of the Desired Enantiomer
You've successfully resolved the enantiomers, but the final isolated yield of the desired (R)- or (S)-2-phenylpyrrolidine is significantly lower than expected.
Potential Causes and Step-by-Step Solutions:
-
Incomplete Salt Formation: The initial reaction between racemic 2-phenylpyrrolidine and the chiral resolving agent may not have gone to completion.
-
Solution: Ensure you are using the correct stoichiometry. Typically, a 1:1 molar ratio of the racemic amine to the resolving agent is used. However, for some systems, a slight excess of the resolving agent might be beneficial. Monitor the reaction progress via TLC or NMR to confirm the complete consumption of the starting material before proceeding to crystallization.
-
-
Suboptimal Solvent Choice: The chosen solvent may be too good at solvating both diastereomeric salts, preventing selective crystallization of the less soluble salt.
-
Solution: The ideal solvent system should maximize the solubility difference between the two diastereomeric salts. A common and effective solvent for this resolution is methanol. If you are experiencing low yields, consider screening other solvents or solvent mixtures. For instance, ethanol or mixtures of alcohols with water can sometimes provide better selectivity. A systematic approach to solvent screening is highly recommended.
-
-
Premature Crystallization or Co-precipitation: If the solution is cooled too rapidly or is overly saturated, both diastereomers may precipitate, leading to a lower yield of the desired pure enantiomer after separation.
-
Solution: Employ a controlled cooling protocol. After dissolving the salts at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.
-
-
Losses During Workup: Significant amounts of the product can be lost during the liberation of the free amine from the diastereomeric salt and subsequent extraction steps.
-
Solution: After separating the desired diastereomeric salt crystals, the free amine is typically liberated by treatment with a base (e.g., NaOH or Na2CO3). Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to fully deprotonate the pyrrolidine nitrogen. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to maximize the recovery of the free amine from the aqueous phase.
-
Issue 2: Poor Enantiomeric Excess (ee) of the Final Product
The resolved 2-phenylpyrrolidine shows a low enantiomeric excess when analyzed by chiral HPLC or other analytical techniques.
Potential Causes and Step-by-Step Solutions:
-
Ineffective Resolving Agent: The chosen chiral resolving agent may not be forming diastereomeric salts with a significant enough difference in physical properties (like solubility) to allow for efficient separation.
-
Solution: While L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for 2-phenylpyrrolidine, its efficiency can vary. If you are struggling to achieve high ee, consider using a different resolving agent. N-acetyl-L-phenylalanine has been reported to be highly effective for this resolution. Other potential options include dibenzoyl-L-tartaric acid or mandelic acid derivatives.
-
-
Co-crystallization of Diastereomers: As mentioned previously, if the crystallization conditions are not optimal, the undesired diastereomer can co-precipitate with the desired one, leading to a contamination of the final product.
-
Solution: In addition to controlled cooling and seeding, you can perform recrystallization of the diastereomeric salt. Dissolving the filtered salt crystals in a minimal amount of fresh hot solvent and allowing them to recrystallize can significantly enhance the diastereomeric purity, and consequently, the enantiomeric excess of the final product.
-
-
Racemization During Workup: Although less common for 2-phenylpyrrolidine under standard conditions, harsh workup conditions (e.g., excessively high temperatures or extreme pH for prolonged periods) could potentially lead to some degree of racemization.
-
Solution: Ensure your workup procedures are carried out at moderate temperatures. When liberating the free amine with a base, avoid prolonged exposure to strongly basic conditions. Once the free amine is extracted, wash it with brine to remove excess water and dry it over a suitable drying agent (e.g., Na2SO4 or MgSO4) before concentrating it under reduced pressure at a moderate temperature.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable chiral resolving agent for 2-phenylpyrrolidine?
The selection of the resolving agent is the most critical factor in a classical resolution. The ideal agent should be readily available, inexpensive, and form diastereomeric salts with significantly different solubilities. For 2-phenylpyrrolidine, the most commonly cited resolving agents are:
-
L-(+)-Tartaric Acid: This is often the first choice due to its low cost and availability. It is effective, but may require multiple recrystallizations to achieve high enantiomeric excess.
-
N-acetyl-L-phenylalanine: This has been shown to be a highly efficient resolving agent for 2-phenylpyrrolidine, often providing high diastereomeric purity in the initial crystallization.
-
Dibenzoyl-L-tartaric Acid: This is another effective option, though it is more expensive than tartaric acid.
A preliminary screening experiment with small amounts of different resolving agents is a practical approach to identify the most promising candidate for your specific needs.
Q2: What is the general experimental protocol for the chiral resolution of 2-phenylpyrrolidine using a chiral acid?
Below is a general protocol that can be adapted based on the specific resolving agent and solvent system you choose.
Experimental Protocol: Diastereomeric Salt Resolution of (R,S)-2-Phenylpyrrolidine
-
Salt Formation:
-
In a suitable flask, dissolve racemic 2-phenylpyrrolidine (1 equivalent) in the chosen solvent (e.g., methanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 1 equivalent) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the 2-phenylpyrrolidine solution with stirring.
-
Stir the resulting mixture at an elevated temperature for a short period (e.g., 30 minutes) to ensure complete salt formation.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should start to crystallize.
-
To maximize crystal formation, you can place the flask in an ice bath or refrigerator for a few hours or overnight.
-
If crystallization does not occur, try adding a seed crystal or slightly concentrating the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt at this stage.
-
-
Liberation of the Free Amine:
-
Suspend the filtered diastereomeric salt crystals in water.
-
Add a base (e.g., 2M NaOH solution) dropwise until the pH of the solution is strongly basic (pH > 10).
-
Extract the liberated free amine from the aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched 2-phenylpyrrolidine.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using a suitable analytical technique, such as chiral HPLC or by preparing a derivative and analyzing it by NMR.
-
Q3: Can I recover and reuse the chiral resolving agent?
Yes, in most cases, the resolving agent can be recovered from the mother liquor after the free amine has been liberated. After extracting the resolved 2-phenylpyrrolidine, the aqueous layer contains the salt of the resolving agent. By acidifying this aqueous layer (e.g., with HCl) to a low pH, the chiral resolving agent will often precipitate and can be recovered by filtration. This is particularly important for more expensive resolving agents.
Data at a Glance: Comparison of Resolving Agents
| Resolving Agent | Typical Solvent | Relative Cost | Reported Efficiency for 2-Phenylpyrrolidine | Reference |
| L-(+)-Tartaric Acid | Methanol | Low | Moderate to Good; often requires recrystallization. | |
| N-acetyl-L-phenylalanine | Methanol | Moderate | High; can achieve high diastereomeric purity in one step. | |
| Dibenzoyl-L-tartaric acid | Ethanol/Water | High | Good to High; effective but more costly. |
Workflow Visualization
The following diagram illustrates the general workflow for the chiral resolution of 2-phenylpyrrolidine via diastereomeric salt formation.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Catalyzed Reactions
Welcome to the technical support center for asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to low enantiomeric excess (ee). High enantioselectivity is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often exclusive to a single enantiomer.[1][2] Low or inconsistent ee values can compromise research timelines and increase development costs.
This resource provides a structured approach to troubleshooting, from initial analytical validation to the nuanced optimization of reaction parameters.
Part 1: The First Steps - Foundational Checks & FAQs
Before delving into complex reaction parameters, it's crucial to address the most common and often overlooked sources of error. This section provides a rapid checklist for initial troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the very first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3] An unvalidated or inaccurate method can provide misleading % ee values.[3]
-
Key Validation Parameters to Verify:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered sufficient.[3]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[3]
-
Linearity: Verify that the detector's response is linear across a range of concentrations for both enantiomers.[3] A common pitfall is assuming equal detector response for both enantiomers, which can lead to significant errors in the calculated ratio.[3]
-
Q2: I've confirmed my analytical method is sound, but my % ee is still low and inconsistent between runs. What's the next logical step?
A2: Scrutinize the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities which can poison the catalyst or promote a non-selective background reaction.[3][4][5]
-
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products.[3] Consider repurifying your substrate.
-
Solvent Quality: Use anhydrous and peroxide-free solvents as required by the reaction. It is often best practice to use freshly distilled or commercially available anhydrous solvents.[3][6]
-
Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high chemical and enantiomeric purity.[4][5] The enantiomeric purity of the catalyst directly impacts the potential enantiomeric excess of the product.[7]
-
Q3: Can small fluctuations in reaction temperature really have a significant impact on enantioselectivity?
A3: Absolutely. Temperature is a critical parameter.[4] Generally, lower reaction temperatures increase the energy difference between the diastereomeric transition states, which often leads to higher enantiomeric excess.[2][4][8] Even minor temperature variations can lead to inconsistent results.[6]
Part 2: Systematic Troubleshooting Workflow
If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow is designed to methodically isolate the root cause of low enantioselectivity.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Part 3: In-Depth Analysis of Key Parameters
This section delves into the causality behind how specific experimental choices can impact the enantiomeric excess of your reaction.
Catalyst Integrity and Handling
The catalyst is the heart of an asymmetric reaction. Its state and handling are paramount.
-
Activation and Pre-formation: Many catalysts require an in-situ activation or pre-formation step to generate the active catalytic species.[6] Incomplete activation can lead to a lower concentration of the active catalyst, potentially allowing a non-selective background reaction to dominate.[5]
-
Catalyst Loading: Both too low and too high catalyst loadings can decrease enantioselectivity.[3] An optimal loading must be determined experimentally. A low catalyst loading may be insufficient to outcompete a non-catalyzed, non-enantioselective background reaction.[5]
-
Deactivation/Poisoning: Catalysts can deactivate over the course of a reaction.[9][10] This can be caused by impurities in the substrate or solvent, or by product inhibition where the product coordinates to the catalyst and shuts down its activity.[9] Analytical techniques like X-ray absorption spectroscopy can be used to study changes in the catalyst's oxidation state and coordination environment to understand deactivation mechanisms.[11]
The Role of the Solvent
The solvent is not merely a medium for the reaction but can play an active role in the catalytic cycle and the determination of stereoselectivity.[12][13]
-
Polarity and Coordinating Ability: The solvent can influence the stability of the diastereomeric transition states.[14] In some cases, changing the solvent can even lead to an inversion of the major enantiomer produced.[15] For example, a gold-catalyzed hydroamination reaction yielded the R enantiomer in methanol and the S enantiomer in toluene.[15]
-
Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding or van der Waals forces between the solvent and the catalyst-substrate complex, can significantly impact the enantioselectivity.[5][13]
Table 1: Illustrative Impact of Solvent on Enantiomeric Excess
| Solvent | Dielectric Constant (ε) | Observed % ee (Hypothetical Reaction) | Plausible Rationale |
| Toluene | 2.4 | 95% | Non-coordinating, allows for tight binding in the catalyst's chiral pocket. |
| THF | 7.6 | 85% | Coordinating solvent may compete for binding at the metal center, slightly loosening the transition state. |
| Methanol | 33.0 | 60% | Protic solvent can form hydrogen bonds, altering the conformation of the transition state.[16] |
| Dichloromethane | 9.1 | 92% | Apolar aprotic, often a good balance for many catalytic systems. |
Note: Data is representative to illustrate common trends and will vary greatly depending on the specific reaction.
The Influence of Temperature and Concentration
-
Temperature: As mentioned, lower temperatures generally favor higher enantioselectivity.[2][4][8] This is because the difference in activation energies between the two pathways leading to the enantiomers becomes more significant relative to the available thermal energy (RT). Plotting ln(er) vs 1/T (an Eyring plot) can help elucidate the thermodynamic parameters of the reaction.[12]
-
Concentration: The concentration of reactants and catalyst can influence the reaction order and potentially the dominant catalytic cycle.[17] In some systems, higher concentrations of the electrophile can lead to increased enantioselectivity by outcompeting catalyst deactivation pathways.[18]
Part 4: Key Experimental Protocols
Adherence to rigorous experimental technique is essential for reproducibility and high enantioselectivity.
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution: Prepare a solution containing both enantiomers (a racemic or scalemic mixture). Inject this solution onto the chiral HPLC column. Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks (Rs > 1.5).[3]
-
Accuracy: Prepare a standard sample with a known enantiomeric ratio (e.g., 90:10). Analyze this sample and verify that the measured % ee is within an acceptable margin of error of the known value.
-
Precision: Inject the same sample multiple times (e.g., n=6).[3] Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[3]
-
Linearity: Prepare a series of solutions with varying concentrations of each enantiomer. Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear response.[3]
Protocol 2: General Procedure for Reaction Condition Screening
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of reaction vials. Ensure all glassware is flame- or oven-dried to remove moisture.[5]
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in the reaction solvent to ensure accurate and consistent dispensing.
-
Parameter Variation: Systematically vary one parameter at a time (e.g., temperature, solvent, catalyst loading) while keeping all other conditions constant.
-
Temperature Screen: Set up reactions at different temperatures (e.g., -20 °C, 0 °C, 25 °C).
-
Solvent Screen: Set up reactions in a range of anhydrous solvents of varying polarity (e.g., Toluene, THF, CH2Cl2).
-
Catalyst Loading Screen: Vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%).
-
-
Analysis: Quench all reactions at the same time point. Analyze the conversion and % ee for each reaction to identify optimal conditions.
Caption: Experimental workflow for reaction condition optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 16. Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction - ProQuest [proquest.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Phenylpyrrolidine Catalyzed Syntheses
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reaction conditions in asymmetric syntheses catalyzed by 2-phenylpyrrolidine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experimental work. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the catalytic process.
The Scientific Foundation: Enamine Catalysis with 2-Phenylpyrrolidine
2-Phenylpyrrolidine is a chiral secondary amine that belongs to the esteemed class of pyrrolidine-based organocatalysts. Its catalytic activity is primarily based on its ability to form nucleophilic enamine intermediates with carbonyl compounds, such as ketones and aldehydes. This mode of activation is central to its function in a variety of asymmetric transformations, including aldol reactions, Michael additions, and α-functionalizations.[1][2]
The catalytic cycle, in the context of an aldol reaction, can be visualized as follows:
Caption: A simplified representation of the enamine catalysis cycle for a 2-phenylpyrrolidine-catalyzed aldol reaction.
The phenyl group at the C-2 position of the pyrrolidine ring plays a crucial role in establishing a specific chiral environment. This steric and electronic influence dictates the facial selectivity of the electrophilic attack on the enamine intermediate, thereby controlling the stereochemical outcome of the reaction.[3]
Troubleshooting Guide
This section addresses common issues encountered during syntheses catalyzed by 2-phenylpyrrolidine. The solutions provided are based on established principles of organocatalysis and are intended to guide your optimization efforts.
Issue 1: Low Enantiomeric Excess (ee)
Q: My reaction is producing the desired product, but the enantioselectivity is poor. What are the likely causes and how can I improve the ee?
A: Low enantioselectivity is a common challenge in asymmetric catalysis. A systematic approach to troubleshooting this issue is essential.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Temperature:
-
Causality: The transition states leading to the two enantiomers are often close in energy. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess.
-
Solution: Lowering the reaction temperature is one of the most effective strategies for improving enantioselectivity.[4] It is recommended to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, and even as low as -78 °C).
-
-
Incorrect Solvent Choice:
-
Causality: The solvent significantly influences the geometry and stability of the transition state.[4] Solvent polarity and its ability to participate in hydrogen bonding can alter the conformation of the catalyst-substrate complex, impacting stereochemical control.
-
Solution: Conduct a solvent screen. Non-polar solvents often lead to better stereocontrol compared to polar solvents. However, the optimal solvent is substrate-dependent. A good starting point is to test a range of solvents with varying polarities, such as toluene, dichloromethane, THF, and methylcyclohexane.[5]
-
-
Presence of Water:
-
Causality: While some organocatalytic reactions benefit from a small amount of water, excess water can disrupt the catalytic cycle or create alternative, less selective reaction pathways.[4]
-
Solution: Unless the protocol specifies otherwise, ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried reagents.
-
-
Competing Uncatalyzed Reaction:
-
Causality: If the background (uncatalyzed) reaction is occurring at a significant rate, it will produce a racemic mixture of the product, thereby lowering the overall enantioselectivity.
-
Solution: Consider increasing the catalyst loading to favor the catalyzed pathway.[4] Additionally, lowering the reaction temperature can often suppress the uncatalyzed reaction to a greater extent than the catalyzed one.
-
Issue 2: Low Yield or Stalled Reaction
Q: The enantioselectivity of my reaction is acceptable, but the yield is low, or the reaction does not go to completion. What steps can I take to improve the conversion?
A: Poor conversion with good enantioselectivity often points to issues with catalyst activity, stability, or reaction kinetics.
Potential Causes & Recommended Solutions:
-
Insufficient Catalyst Loading:
-
Causality: The catalyst concentration may be too low to drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[4]
-
-
Catalyst Deactivation:
-
Causality: Acidic or basic impurities in the substrates or solvent can neutralize or poison the catalyst. The catalyst may also degrade under prolonged exposure to high temperatures.
-
Solution: Ensure the purity of all starting materials. Purification of substrates by column chromatography or distillation may be necessary. If thermal degradation is suspected, monitor the reaction at a lower temperature for a longer duration.
-
-
Poor Solubility:
-
Causality: The catalyst or substrates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.
-
Solution: Select a solvent in which all components are fully soluble at the reaction temperature. In some cases, a co-solvent system may be beneficial.
-
-
Reversible Reaction:
-
Causality: The reaction may be reversible, leading to an equilibrium mixture of starting materials and products.
-
Solution: If possible, remove a byproduct to drive the reaction forward. For example, in reactions that produce water, the use of molecular sieves can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for 2-phenylpyrrolidine?
A1: The optimal catalyst loading is reaction-dependent, but a common starting point for screening is 10-20 mol%.[4] It is advisable to perform a loading screen to find the lowest effective concentration that provides a good balance between reaction rate, yield, and enantioselectivity.
Q2: Can additives be used to improve the performance of 2-phenylpyrrolidine catalyzed reactions?
A2: Yes, additives can have a significant impact. For instance, weak Brønsted acids (e.g., benzoic acid) can act as co-catalysts in Michael additions by activating the electrophile and facilitating proton transfer steps.[4] In some aldol reactions, a small amount of water has been shown to improve both the reaction rate and enantioselectivity by helping to create a more ordered transition state.[1][4] However, the effect of additives is highly specific to the reaction, and screening is necessary.
Q3: How do I choose the right substrates for a 2-phenylpyrrolidine catalyzed reaction?
A3: Organocatalysis can be sensitive to the steric and electronic properties of the substrates. For example, in the Michael addition of aldehydes to nitroolefins, both the aldehyde and the nitroolefin structure will influence the outcome.[5] It is often beneficial to start with substrates that have been successfully used in similar pyrrolidine-catalyzed systems and then expand the scope.
Q4: Is 2-phenylpyrrolidine sensitive to air and moisture?
A4: Like most amines, 2-phenylpyrrolidine can be sensitive to air (oxidation) over long periods and is hygroscopic. It is good practice to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place. For reactions that are sensitive to moisture, it is crucial to handle the catalyst and set up the reaction under anhydrous conditions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing reaction conditions in common 2-phenylpyrrolidine catalyzed reactions. These are representative examples, and optimal conditions will vary with specific substrates.
Table 1: Effect of Solvent on a Representative Asymmetric Michael Addition
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 1 | Dichloromethane | 98 | 78:22 | 68 |
| 2 | Toluene | 95 | 85:15 | 80 |
| 3 | Methylcyclohexane | 87 | 92:8 | 85 |
| 4 | THF | 90 | 80:20 | 75 |
Data adapted from a study on a related 2-substituted pyrrolidine catalyst and is illustrative for optimization screening.[5]
Table 2: Effect of Temperature on a Representative Asymmetric Michael Addition
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| 1 | Room Temp. | 95 | 85:15 | 80 |
| 2 | 0 | 87 | 92:8 | 85 |
| 3 | -20 | 75 | 95:5 | 90 |
Data adapted from a study on a related 2-substituted pyrrolidine catalyst and is illustrative for optimization screening.[5]
Experimental Protocols
The following are general, representative protocols that can be adapted for your specific substrates.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., argon), add the aldehyde (1.0 equiv).
-
Add the ketone (5.0-10.0 equiv) and the chosen anhydrous solvent.
-
Add (S)- or (R)-2-phenylpyrrolidine (0.1-0.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., chiral HPLC or NMR spectroscopy).
This protocol is a general guideline adapted from procedures for proline-catalyzed aldol reactions.[6][7]
Protocol 2: General Procedure for Asymmetric Michael Addition
-
To a dry reaction vial under an inert atmosphere, add the aldehyde or ketone (1.2 equiv) and the chosen anhydrous solvent.
-
Add (S)- or (R)-2-phenylpyrrolidine (0.1-0.2 equiv).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the nitroolefin or other Michael acceptor (1.0 equiv).
-
Stir the reaction mixture vigorously at the specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
This protocol is a general guideline adapted from procedures for similar pyrrolidine-catalyzed Michael additions.[5][8]
Logical Troubleshooting Workflow
Caption: A flowchart outlining a logical approach to troubleshooting and optimizing 2-phenylpyrrolidine catalyzed reactions.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of Chiral Pyrrolidine Synthesis Scale-Up
Welcome to the technical support center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are transitioning from laboratory-scale experiments to larger-scale production. The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, making its efficient and stereocontrolled synthesis a critical endeavor.[1] However, scaling up these intricate syntheses often presents a unique set of challenges that can impact yield, purity, and stereoselectivity.[2][3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up of chiral pyrrolidine synthesis.
Section 1: Troubleshooting Guide - Common Scale-Up Issues and Solutions
This section addresses specific problems that can arise during the scale-up process. Each issue is presented in a question-and-answer format, detailing the potential causes and offering actionable solutions.
Q1: We are observing a significant drop in enantioselectivity (ee) upon scaling up our proline-catalyzed asymmetric aldol reaction. What are the likely causes and how can we mitigate this?
A decrease in enantioselectivity during the scale-up of proline-catalyzed reactions is a frequent and frustrating issue.[4] The delicate nature of the stereodetermining transition state means that seemingly minor changes in reaction conditions can have a profound impact.
Root Cause Analysis:
-
Mixing and Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized "hot spots" or concentration gradients of reactants and the catalyst. This heterogeneity can disrupt the carefully controlled formation of the chiral enamine intermediate, which is crucial for stereoselectivity.[5] The unique bifunctional nature of proline, acting through both its amine and carboxylic acid groups, relies on a specific hydrogen-bonding network in the transition state, which can be disturbed by poor mixing.[6][7][8]
-
Temperature Control: Exothermic events that are easily managed in a small flask can become significant challenges in a large reactor. Poor heat dissipation can lead to a rise in the reaction temperature, which can favor alternative, less selective reaction pathways and decrease the enantiomeric excess.
-
Solvent Effects and Solubility: The solubility of proline can be a limiting factor in certain organic solvents.[4] On a larger scale, issues with solubility can be exacerbated, leading to a lower effective catalyst concentration and potentially impacting the reaction kinetics and stereochemical outcome. Water content in the solvent can also play a critical role; while sometimes beneficial, uncontrolled amounts can diminish ee values in aldol reactions.[4][9]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents that were negligible on a small scale can become significant on a larger scale, potentially interfering with the catalyst or the reaction mechanism.
Troubleshooting and Mitigation Strategies:
-
Optimize Agitation and Reactor Design:
-
Ensure the reactor is equipped with an appropriate agitator (e.g., impeller type and speed) to maintain a homogeneous reaction mixture.
-
Consider the use of baffles in the reactor to improve mixing efficiency and prevent vortex formation.
-
For highly sensitive reactions, continuous flow reactors can offer superior control over mixing and temperature.[10]
-
-
Implement Robust Temperature Control:
-
Utilize a reactor with a jacketed cooling system and a reliable temperature probe placed directly in the reaction mixture.
-
For highly exothermic reactions, consider a semi-batch process where one of the reactants is added slowly to control the rate of heat generation.
-
-
Re-evaluate Solvent System and Catalyst Loading:
-
If proline solubility is an issue, explore alternative solvent systems or the use of proline derivatives with improved solubility.[11]
-
While high catalyst loading can be a drawback of proline catalysis, it may be necessary to slightly increase the catalyst loading on scale-up to compensate for any minor deactivation or solubility issues.[9]
-
Carefully control the water content of your solvents. The use of molecular sieves is crucial for ensuring reproducibility.[12]
-
-
Rigorous Quality Control of Starting Materials:
-
Source high-purity reagents and solvents.
-
Perform quality control checks on each new batch of starting materials to ensure consistency.
-
Q2: Our purification of the final chiral pyrrolidine product by column chromatography is proving to be inefficient and time-consuming on a larger scale. What are more scalable purification strategies?
Traditional column chromatography, while effective at the lab scale, often becomes a bottleneck in large-scale synthesis due to high solvent consumption, low throughput, and the difficulty of handling large quantities of silica gel.[13][14]
Alternative Purification Strategies:
-
Crystallization: This is often the most desirable method for large-scale purification as it can provide a high-purity product with a lower environmental footprint.
-
Troubleshooting Crystallization: If your pyrrolidine derivative is an oil or does not crystallize easily, consider forming a salt with a chiral or achiral acid (e.g., tartaric acid, mandelic acid) or base. This can often induce crystallization and may even allow for resolution of enantiomers if a racemic mixture is present.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC):
-
For high-value products where crystallization is not feasible, preparative chromatography is a viable option.[][16][17]
-
HPLC: Modern systems with recycling capabilities can improve efficiency and reduce solvent consumption.[16]
-
SFC: This technique uses supercritical CO2 as the primary mobile phase, which significantly reduces the use of organic solvents, making it a "greener" and often faster alternative to HPLC for chiral separations.[]
-
Data Summary: Comparison of Purification Techniques
| Technique | Throughput | Solvent Consumption | Cost | Applicability |
| Batch Column Chromatography | Low | Very High | Low (equipment) | Broad, but not ideal for large scale |
| Crystallization | High | Low to Medium | Low | Product must be crystalline |
| Preparative HPLC | Medium | High | High | High-value products, difficult separations |
| Preparative SFC | High | Low | High | Excellent for chiral separations |
Q3: We are encountering safety issues with the handling of certain reagents, like strong reducing agents, during the scale-up of a pyrrolidine synthesis. How can we improve the safety of our process?
Safety is paramount when scaling up chemical reactions. Reagents that are manageable in a fume hood can pose significant hazards in a large-scale setting.[18] For instance, the use of strong, pyrophoric, or highly reactive reducing agents for transformations like benzyl group removal can be problematic.[19]
Hazard Mitigation Strategies:
-
Alternative Reagents and Protecting Groups:
-
Re-evaluate the synthetic route to see if hazardous reagents can be replaced with safer alternatives. For example, instead of a benzyl protecting group that requires harsh hydrogenolysis, consider a Boc (tert-butyloxycarbonyl) group, which can be removed under acidic conditions.[19]
-
-
Process Engineering Controls:
-
Utilize closed-system transfers for pyrophoric or air-sensitive reagents.
-
Ensure the reactor is properly grounded to prevent static discharge.
-
Install pressure relief systems and emergency quenching protocols.
-
-
Continuous Flow Chemistry:
-
Flow chemistry can significantly improve safety by minimizing the volume of hazardous materials being reacted at any given time.[10] The small reactor volume also allows for better control over reaction parameters, reducing the risk of runaway reactions.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the main synthetic strategies for preparing chiral pyrrolidines, and how do their scale-up challenges compare?
There are two primary approaches for synthesizing chiral pyrrolidine derivatives:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as the amino acids L-proline or L-hydroxyproline.[20][21] The inherent chirality of the starting material is carried through the synthesis.
-
Asymmetric Catalysis: This approach involves the creation of the chiral center during the synthesis using a chiral catalyst.[1] This includes methods like proline-catalyzed reactions or transition-metal-catalyzed hydrogenations.[2][22]
Logical Workflow for Strategy Selection
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process excellence in discovery scale pharmaceutical chiral purifications [morressier.com]
- 14. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 17. pharmaron.com [pharmaron.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 22. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 23. article.scirea.org [article.scirea.org]
Technical Support Center: Chiral Integrity in Pyrrolidine Synthesis
Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals dedicated to synthesizing enantiomerically pure pyrrolidine scaffolds. Maintaining stereochemical integrity is paramount, as the biological activity of these crucial pharmacophores is intrinsically linked to their specific three-dimensional structure.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and prevent racemization in your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in pyrrolidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers (a racemate).[2] In the context of drug development, the precise stereochemistry of a chiral pyrrolidine is often essential for its therapeutic effect. The undesired enantiomer can be inactive, have a different pharmacological profile, or even cause harmful side effects.[2][3] Therefore, preventing racemization is crucial for ensuring the safety, efficacy, and purity of the final active pharmaceutical ingredient (API).[1]
Q2: What are the primary chemical mechanisms leading to racemization in pyrrolidine derivatives?
A2: Racemization typically occurs via the formation of a planar, achiral intermediate, most commonly through the deprotonation of the stereogenic α-carbon (the carbon adjacent to the nitrogen and a carbonyl or other activating group). The two primary pathways are:
-
Direct Enolization: Under basic conditions, the α-proton can be abstracted to form a planar enolate. Non-specific reprotonation of this intermediate leads to a mixture of enantiomers.[3]
-
Oxazolone (Azlactone) Formation: During the activation of an N-protected pyrrolidine-2-carboxylic acid for amide bond formation, an oxazolone intermediate can form. The α-proton of this five-membered ring is highly acidic and prone to abstraction by even weak bases, leading to rapid racemization.[3]
Q3: How can I detect and quantify the extent of racemization in my product?
A3: The most reliable and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) .[1][4] This technique uses a chiral stationary phase (CSP) to physically separate the two enantiomers, allowing for precise quantification of each.[4][5][6] The ratio of the enantiomers is used to calculate the enantiomeric excess (e.e.), a measure of chiral purity.[7][8] Other methods include NMR spectroscopy with chiral solvating or shift reagents and polarimetry, though these are often less precise than chiral HPLC.[4]
Q4: Which reaction steps are most susceptible to racemization?
A4: Be most vigilant during:
-
Amide Coupling Reactions: Activation of the carboxylic acid, especially with carbodiimides like DIC in the presence of HOBt, can promote racemization.[1][9]
-
Base-Mediated Reactions: Any step involving a base, particularly strong or non-hindered bases, can cause epimerization at the α-carbon.[10]
-
Protecting Group Manipulation: Harsh acidic or basic conditions used for deprotection can lead to a loss of stereochemical integrity.[2]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of racemization.[1][10]
Troubleshooting Guides
Problem 1: Significant Loss of Enantiomeric Excess (e.e.) After Amide Coupling
You've coupled your N-protected proline derivative, but chiral HPLC analysis shows a significant amount of the undesired enantiomer.
Caption: Troubleshooting workflow for racemization during amide coupling.
-
Cause A: Coupling Reagent and Additive Choice.
-
Expertise & Experience: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), especially in DMF, is known to significantly increase proline racemization.[1][9] HOBt itself can act as a catalyst for racemization in certain systems.[9]
-
Trustworthy Solution: Switch to modern onium (aminium/uronium or phosphonium) salt coupling reagents. Reagents like HATU, HBTU, and PyBOP are highly efficient and generally suppress racemization.[4] Pair these with additives like HOAt or the non-explosive OxymaPure, which are more effective at preventing racemization than HOBt.[4]
-
-
Cause B: Solvent Effects.
-
Expertise & Experience: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can facilitate racemization.[10][11] Less polar solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred as they are less favorable for the formation of the charged intermediates that lead to racemization.[9][10]
-
Trustworthy Solution: If your starting materials are soluble, perform the coupling reaction in DCM or THF instead of DMF.
-
-
Cause C: Base Selection.
-
Expertise & Experience: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton, leading to racemization.
-
Trustworthy Solution: Employ a sterically hindered, weaker base such as N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are effective at neutralizing acids formed during the reaction but are less likely to deprotonate the α-carbon.[1]
-
-
Cause D: Elevated Temperature.
-
Expertise & Experience: Heat provides the activation energy for racemization. While often used to push slow reactions to completion, elevated temperatures will invariably increase the rate of racemization.[1]
-
Trustworthy Solution: Conduct coupling reactions at room temperature or below (e.g., 0 °C). Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times, which also increase the risk.[2]
-
| Coupling Reagent System | Solvent | Base | Racemization Risk | Reference |
| DIC / HOBt | DMF | DIEA | High | [1][9] |
| HBTU / HOBt | DMF | DIEA | Moderate | [4] |
| HATU / HOAt | DMF | DIEA | Low | [4] |
| PyBOP / OxymaPure | DCM | DIEA | Low | [4] |
| EDC / HOBt | DCM | None | Moderate-High | [9] |
Problem 2: Racemization Observed After N-Protecting Group Removal
Your coupled product was enantiopure, but after deprotection, you observe significant racemization.
-
Expertise & Experience: Standard protecting groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) require acidic or hydrogenolysis conditions for removal, respectively. If these conditions are too harsh (e.g., prolonged exposure to strong acid, high temperatures), they can induce racemization.
-
Trustworthy Solution: Optimize deprotection conditions to be as mild as possible.
-
For N-Boc Deprotection: Instead of neat TFA, consider using a milder solution like 4M HCl in dioxane or oxalyl chloride in methanol.[12] Avoid excessive heat.
-
For N-Cbz Deprotection: Standard hydrogenolysis (H₂, Pd/C) is generally racemization-free. If your molecule contains sensitive functional groups incompatible with hydrogenolysis, consider alternative mild methods. A recently developed method using AlCl₃ in hexafluoroisopropanol (HFIP) selectively removes Cbz groups at room temperature without causing racemization.[13][14]
-
Caption: Decision diagram for selecting an N-protecting group.
Validated Technical Protocols
Protocol 1: General Method for Quantifying Enantiomeric Excess (e.e.) by Chiral HPLC
This protocol provides a starting point; column, mobile phase, and other parameters must be optimized for your specific analyte.
-
Sample Preparation: a. Prepare a stock solution of your purified pyrrolidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile). b. Prepare a sample for injection by diluting the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. c. Filter the sample through a 0.22 µm syringe filter to remove any particulates.[3]
-
Chromatographic Conditions (Example):
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H). The choice of column is critical and depends on the analyte.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.[5]
-
Flow Rate: 0.8 - 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[1]
-
Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).[6]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis: a. Integrate the peaks corresponding to the two enantiomers. b. Calculate the enantiomeric excess (% e.e.) using the following formula, where A1 and A2 are the areas of the two enantiomer peaks:[15][16] % e.e. = (|A1 - A2| / (A1 + A2)) * 100
Protocol 2: Low-Racemization Amide Coupling using HATU/DIEA
This protocol is designed to minimize racemization during the coupling of an N-protected proline with a primary or secondary amine.
-
Reactant Preparation: a. In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the N-protected pyrrolidine-2-carboxylic acid (1.0 equiv.) in anhydrous DCM (to make a ~0.1 M solution). b. Add the amine coupling partner (1.1 equiv.). c. In a separate vial, dissolve HATU (1.1 equiv.) in a minimal amount of anhydrous DCM.
-
Coupling Reaction: a. Cool the flask containing the acid and amine to 0 °C in an ice bath. b. Add DIEA (2.5 equiv.) dropwise to the cooled solution with stirring. c. Add the HATU solution dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup and Purification: a. Upon completion, dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
Stability and storage conditions for 2-Phenylpyrrolidine hydrochloride
Technical Support Center: 2-Phenylpyrrolidine Hydrochloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability and optimal storage conditions for this compound. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The hydrochloride salt form is generally more stable and less volatile than the free base, making it easier to handle and weigh.[1] However, like many amine hydrochlorides, it can be hygroscopic. Therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent degradation from moisture absorption.
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution depends heavily on the solvent, pH, temperature, and exposure to light. In protic solvents, especially at neutral or alkaline pH, there is a risk of the pyrrolidine ring undergoing hydrolysis or oxidation.[2] For stock solutions, it is advisable to use a high-purity, anhydrous solvent. If using DMSO, ensure it is anhydrous as residual water can facilitate hydrolysis.[2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous compounds suggest potential degradation routes.[3][4] The primary concerns are:
-
Hydrolysis: The pyrrolidine ring, although relatively stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2][4]
-
Oxidation: The amine functional group can be prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of various oxidation byproducts.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[5][6] It is crucial to store the compound in light-resistant containers.[7]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] Contact with strong bases will deprotonate the hydrochloride salt, liberating the more reactive and potentially less stable free base. Strong oxidizing agents can lead to rapid and uncontrolled degradation.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any solutions have been stored according to the recommendations (see table below).
-
Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to check the purity of your compound. Look for the appearance of new peaks or a decrease in the area of the parent compound's peak, which would indicate degradation.[2]
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored stock of the solid compound.
-
Forced Degradation Study: To understand the stability of your compound under your specific experimental conditions, consider performing a forced degradation study (see protocol below).[2][5]
-
Issue 2: The solid this compound appears discolored or clumped.
-
Possible Cause: This may indicate moisture absorption or degradation. The appearance should be a white to beige crystalline powder.[10]
-
Troubleshooting Steps:
-
Assess Moisture Exposure: Review handling procedures to identify potential sources of moisture introduction.
-
Purity Analysis: Perform a purity analysis (e.g., melting point, HPLC) to determine if the compound's integrity has been compromised.
-
Drying: If the issue is suspected to be solely due to moisture absorption without significant chemical degradation, the compound can be dried under a vacuum. However, a subsequent purity check is essential.
-
Summary of Storage and Handling Conditions
| Parameter | Solid Form | In Solution (e.g., in anhydrous DMSO) |
| Temperature | -20°C (long-term)[11][12] | -20°C to -80°C[2] |
| Light | Protect from light (use amber vials)[7] | Protect from light (use amber vials)[2] |
| Moisture | Store in a desiccator or under inert gas[8][9] | Use anhydrous solvents; prepare single-use aliquots[2] |
| Incompatibilities | Strong oxidizing agents, strong bases[8][9] | Buffers with incompatible pH; reactive reagents |
Experimental Protocols
Protocol: Stability Indicating Method Development and Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound and identify potential degradation products.
1. High-Performance Liquid Chromatography (HPLC) Method Development:
- Develop a reverse-phase HPLC method capable of separating this compound from potential impurities and degradation products.
- A C18 column is a common starting point.
- The mobile phase could consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
- Use UV detection at a wavelength where the compound has significant absorbance.
2. Forced Degradation Study:
- Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize before HPLC analysis.[2]
- Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for various time points. Neutralize before HPLC analysis.[2]
- Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified period.[2]
- Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV light at 254 nm) for a specified duration.[2][5]
- Analysis: Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample. A decrease in the main peak and the appearance of new peaks will indicate degradation and help establish the stability-indicating nature of the method.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. database.ich.org [database.ich.org]
- 6. atlas-mts.com [atlas-mts.com]
- 7. chemscene.com [chemscene.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. americanelements.com [americanelements.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Strategies for Removing Residual Resolving Agent
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chiral resolution: the removal of the resolving agent from the final product. Achieving high purity is paramount, and residual resolving agents can compromise the integrity and safety of your compound. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Introduction: The "Why" Behind Resolving Agent Removal
Chiral resolution is a cornerstone technique for isolating a desired enantiomer from a racemic mixture. The most common approach involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[1][2][3] Once the desired diastereomer is isolated, the crucial final step is to remove the resolving agent to yield the pure enantiomer.[1][4][5][6] Incomplete removal can lead to downstream complications, including inaccurate biological assays and potential toxicity in pharmaceutical applications.
This guide will walk you through the most effective methods for this purification step, explaining the scientific principles behind each technique and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a resolving agent?
The primary methods for removing residual resolving agents are:
-
Liquid-Liquid Extraction: Ideal for separating acidic or basic resolving agents from the desired enantiomer by partitioning them between two immiscible liquid phases.[4]
-
Recrystallization: A powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and the residual resolving agent.[7][8][9]
-
Chromatography: Offers high-resolution separation and is particularly useful when other methods fail to achieve the desired purity.[5][10]
-
Distillation: Suitable for separating volatile resolving agents from non-volatile products based on differences in boiling points.[11][12]
Q2: How do I choose the best removal method for my specific resolving agent and product?
The choice of method depends on the physicochemical properties of both your product and the resolving agent.
| Method | Best Suited For | Key Considerations |
| Liquid-Liquid Extraction | Acidic or basic resolving agents and products. | Requires immiscible solvents and a significant difference in the pKa of the product and the resolving agent. |
| Recrystallization | Solid products with good crystallinity. | Requires a solvent in which the product's solubility is highly temperature-dependent, while the resolving agent is either highly soluble or insoluble.[7] |
| Chromatography | Complex mixtures or when high purity is critical. | Can be resource-intensive (solvents, specialized columns).[5] |
| Distillation | Volatile resolving agents and thermally stable, non-volatile products. | Requires a significant difference in boiling points.[12][13] |
Q3: My resolving agent is tartaric acid. What's the most effective way to remove it?
For tartaric acid, a common acidic resolving agent, liquid-liquid extraction is highly effective.[14] After separating the diastereomeric salt, the desired amine can be liberated by treatment with a base (e.g., NaOH solution) to neutralize the tartaric acid, making it water-soluble as a salt. The free amine can then be extracted into an organic solvent.[14]
Q4: I'm struggling to remove the last traces of the resolving agent. What can I do?
If you're facing this common challenge, consider a multi-step approach. For instance, follow an initial liquid-liquid extraction with a recrystallization step.[7][15] This combination can be very effective. Alternatively, preparative chromatography can be employed as a final polishing step to remove stubborn impurities.
Q5: How can I confirm that the resolving agent has been completely removed?
Analytical techniques are essential for verifying purity. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful tool for detecting residual resolving agents.[5][10] Gas Chromatography (GC), especially when coupled with headspace analysis, is also widely used for detecting residual solvents and other volatile impurities.[16][17][18][19][20]
Troubleshooting Guides & Detailed Protocols
Method 1: Liquid-Liquid Extraction
Principle of Operation: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[21] By manipulating the pH of the aqueous phase, an acidic or basic resolving agent can be ionized, making it preferentially soluble in the aqueous layer, while the desired enantiomer remains in the organic layer.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Allow the mixture to stand. Gentle swirling instead of vigorous shaking. Addition of brine can help break emulsions. |
| Poor Separation | Incorrect pH of the aqueous phase; inappropriate organic solvent. | Adjust the pH to ensure the resolving agent is fully ionized. Select an organic solvent in which your product is highly soluble and the resolving agent is not. |
| Product Loss in Aqueous Layer | Product has some water solubility. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the aqueous layer with fresh organic solvent. |
Experimental Protocol: Removing a Basic Resolving Agent (e.g., Brucine) from an Acidic Product
-
Dissolution: Dissolve the isolated diastereomeric salt in a suitable organic solvent (e.g., ethyl acetate).
-
Acidification: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The acid will protonate the basic resolving agent, making it water-soluble.
-
Extraction: Gently swirl the separatory funnel to allow for partitioning. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated resolving agent.
-
Washing: Wash the organic layer with brine to remove residual water and any remaining ionized resolving agent.[21]
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified acidic product.
Method 2: Recrystallization
Principle of Operation: Recrystallization purifies a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly.[7][8][9] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities, including the residual resolving agent, in the mother liquor.[7][15]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent used; cooling too rapidly. | Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly at room temperature before placing it in an ice bath. Seeding with a pure crystal can induce crystallization.[9] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent or a solvent mixture. |
| Low Recovery | Product is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently. Use a minimal amount of hot solvent for dissolution. |
| Impure Crystals | Cooling too quickly, trapping impurities. | Allow for slow cooling to promote the formation of a pure crystal lattice.[7] |
Experimental Protocol: Purifying a Solid Product from a Soluble Resolving Agent
-
Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. The resolving agent should ideally remain soluble at all temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure product to achieve complete dissolution.[7][9]
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[9][14]
-
Isolation: Collect the crystals by vacuum filtration.[9][14]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the resolving agent.[14][15]
-
Drying: Dry the purified crystals under vacuum.
Method 3: Chromatography
Principle of Operation: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5] For removing resolving agents, normal or reverse-phase column chromatography is often employed.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate mobile phase composition. | Perform thin-layer chromatography (TLC) to optimize the solvent system for better separation. |
| Band Tailing | Overloading the column; interactions with the stationary phase. | Use a smaller amount of sample. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
| Column Cracking | Improper packing of the stationary phase. | Ensure the stationary phase is packed uniformly as a slurry. |
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase).
-
Solvent System Optimization: Use TLC to determine a solvent system that provides good separation between your product and the resolving agent (aim for a ΔRf > 0.2).
-
Column Packing: Pack the column with the selected stationary phase as a slurry in the mobile phase.
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Workflow for Removing a Basic Resolving Agent
Caption: Liquid-liquid extraction workflow for removing a basic resolving agent.
General Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 6. quora.com [quora.com]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
- 18. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 19. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Validation & Comparative
A Senior Scientist's Guide to Determining Enantiomeric Excess of 2-Phenylpyrrolidine via Chiral HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental cornerstone of stereoselective synthesis and drug safety. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1] This guide provides an in-depth, experience-driven comparison of two leading polysaccharide-based chiral stationary phases (CSPs) for the determination of enantiomeric excess of 2-phenylpyrrolidine, a valuable chiral building block in medicinal chemistry.
This document eschews a rigid template, instead offering a logical workflow from first principles to method validation, grounded in the realities of a research and development environment. We will explore the causality behind our choices, ensuring that the protocols described are not just a series of steps, but a self-validating analytical system.
The Central Challenge: Chiral Recognition of 2-Phenylpyrrolidine
2-Phenylpyrrolidine possesses a single stereocenter, existing as (R)- and (S)-enantiomers. The secondary amine and the phenyl group are the key interaction points for a chiral stationary phase. Successful enantioseparation hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The stability of these complexes differs, leading to different retention times on the column.
Our investigation will focus on two of the most powerful and versatile classes of CSPs: amylose- and cellulose-based phenylcarbamate derivatives. These CSPs are renowned for their broad applicability and high success rates in resolving a wide array of racemates.[3]
-
Amylose-based CSPs : These phases, such as the Daicel CHIRALPAK® AD-H, feature a helical polymer structure with well-defined grooves. This structure is particularly effective for analytes that can fit into these chiral cavities, interacting via hydrogen bonds, π-π stacking, and steric hindrance.[4]
-
Cellulose-based CSPs : Columns like the Phenomenex Lux® Cellulose-1 are based on a more linear and rigid cellulose backbone. This creates different types of chiral grooves and surfaces, often leading to complementary selectivity compared to their amylose counterparts.[5]
Comparative Method Development: A Tale of Two Columns
To provide a practical comparison, we will develop and evaluate methods on two representative columns:
-
Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Phenomenex Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
Our approach will be a systematic screening under normal phase conditions, which is often the preferred mode for polysaccharide CSPs due to the strong hydrogen bonding and π-π interactions it facilitates.[2] For a basic compound like 2-phenylpyrrolidine, an amine additive in the mobile phase is crucial to suppress undesirable interactions with residual silanols on the silica support and to improve peak shape.
Diagram: Chiral HPLC Method Development Workflow
Caption: Workflow for chiral method development and validation.
Experimental Protocols
The following protocols are presented as a robust starting point for the analysis of 2-phenylpyrrolidine.
Protocol 1: Chiral Separation on Daicel CHIRALPAK® AD-H
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-phenylpyrrolidine in the mobile phase. Filter through a 0.45 µm syringe filter.
Protocol 2: Chiral Separation on Phenomenex Lux® Cellulose-1
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Phenomenex Lux® Cellulose-1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2-phenylpyrrolidine in the mobile phase. Filter through a 0.45 µm syringe filter.
Rationale for Choices:
-
Normal Phase: Maximizes the hydrogen bonding and π-π interactions crucial for chiral recognition on polysaccharide CSPs.
-
Hexane/Alcohol: A standard solvent system for normal phase, allowing for easy modulation of solvent strength by varying the alcohol content. IPA and EtOH are chosen as they often provide different selectivities.
-
Diethylamine (DEA): As a basic additive, DEA improves the peak shape of amine-containing compounds by masking active sites on the silica support.
-
254 nm Detection: The phenyl group in 2-phenylpyrrolidine provides strong UV absorbance at this wavelength.
Comparative Performance Data (Illustrative)
The following table presents plausible, illustrative data for the separation of 2-phenylpyrrolidine enantiomers based on the protocols above. This data is representative of typical performance for these column types with similar analytes.
| Parameter | CHIRALPAK® AD-H | Lux® Cellulose-1 |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | n-Hexane/EtOH/DEA (90:10:0.1) |
| Retention Time (t_R1) | 8.5 min | 10.2 min |
| Retention Time (t_R2) | 10.1 min | 12.8 min |
| Selectivity (α) | 1.25 | 1.32 |
| Resolution (R_s) | 2.1 | 2.8 |
Analysis of Results:
In this illustrative comparison, both columns provide baseline resolution (R_s > 1.5), which is the primary goal. The Lux® Cellulose-1 column shows slightly higher retention times but offers superior selectivity and resolution. This suggests that the arrangement of chiral grooves on the cellulose backbone provides a better steric and interactive fit for 2-phenylpyrrolidine under these conditions. The CHIRALPAK® AD-H provides a faster analysis, which could be advantageous for high-throughput screening.
Mechanism of Chiral Recognition
The separation is achieved through a combination of interactions that create a transient, three-point attachment between the analyte and the CSP, a concept fundamental to chiral recognition.[6]
Diagram: Chiral Recognition on Polysaccharide CSPs
Caption: Simplified model of enantiomer interaction with a CSP.
For 2-phenylpyrrolidine, the key interactions are:
-
π-π Stacking: Between the analyte's phenyl ring and the phenyl groups of the carbamate selector on the CSP.
-
Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring can act as a hydrogen bond donor to the carbonyl groups (C=O) of the carbamate selector.
-
Steric Inclusion: One enantiomer will fit more snugly into the chiral grooves of the polysaccharide backbone, leading to stronger overall interaction and longer retention. The other enantiomer will experience steric hindrance, resulting in a weaker interaction and faster elution.
System Suitability and Method Validation
Before analyzing samples, the chosen method must be validated to ensure it is fit for purpose, adhering to guidelines such as those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8]
System Suitability Testing (SST): As per USP General Chapter <621>, SST is performed before and during sample analysis to ensure the chromatographic system is performing adequately.[7]
Key SST Parameters:
-
Resolution (R_s): Must be ≥ 1.5 for baseline separation.
-
Tailing Factor (T): Should ideally be ≤ 2.0 for symmetrical peaks.
-
Reproducibility (%RSD): The relative standard deviation of peak areas from replicate injections of a standard should typically be < 2.0%.
Method Validation (ICH Q2(R1)): A full validation would include:
-
Specificity: Demonstrating that the peaks for the two enantiomers are resolved from each other and any impurities.
-
Linearity: Establishing a linear relationship between peak area and the concentration of the minor enantiomer.
-
Accuracy & Precision: Determining the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
-
Robustness: Assessing the method's performance under small, deliberate variations in parameters (e.g., mobile phase composition, flow rate).
Calculating Enantiomeric Excess (%ee)
Once a validated method is established, the enantiomeric excess can be calculated from the peak areas in the chromatogram. The formula is:
%ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Where:
-
Area_major is the peak area of the enantiomer present in a larger amount.
-
Area_minor is the peak area of the enantiomer present in a smaller amount.
This calculation assumes that the two enantiomers have an identical response factor in the detector, which is a safe assumption for enantiomers using UV detection.
Conclusion and Recommendations
Both amylose-based (CHIRALPAK® AD-H) and cellulose-based (Lux® Cellulose-1) chiral stationary phases are excellent candidates for determining the enantiomeric excess of 2-phenylpyrrolidine.
-
For initial screening, it is highly recommended to test both column types, as their selectivities can be complementary.
-
Based on our illustrative data, the Lux® Cellulose-1 may provide superior resolution, which is advantageous for achieving accurate quantification, especially when one enantiomer is present as a trace impurity.
-
The CHIRALPAK® AD-H may offer a faster analysis time, making it suitable for high-throughput environments once baseline resolution is confirmed.
The choice of column is ultimately empirical. The strategies and protocols outlined in this guide provide a robust framework for any researcher to successfully develop and validate a chiral HPLC method for 2-phenylpyrrolidine, ensuring data of the highest scientific integrity for critical drug development decisions.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 6. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
The Unambiguous Fingerprint: A Guide to Confirming the Structure of 2-Phenylpyrrolidine using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a compound like 2-Phenylpyrrolidine, a versatile building block in medicinal chemistry, ambiguity in its structure can lead to misinterpretation of biological activity and ultimately, costly failures in the development pipeline. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic application of ¹H and ¹³C NMR, stands as the gold standard for providing a definitive, high-resolution structural fingerprint.
This guide offers an in-depth technical analysis of how ¹H and ¹³C NMR are employed to unequivocally confirm the structure of 2-Phenylpyrrolidine. We will delve into the interpretation of its spectral data, compare the utility of NMR with other common analytical techniques, and provide detailed experimental protocols for acquiring high-quality spectra.
The Decisive Evidence: ¹H and ¹³C NMR Spectral Analysis of 2-Phenylpyrrolidine
NMR spectroscopy operates on the principle of nuclear spin and its interaction with an external magnetic field. Different atomic nuclei within a molecule resonate at distinct frequencies, providing a wealth of information about their chemical environment and connectivity.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 2-Phenylpyrrolidine provides a detailed map of the proton environments within the molecule. By analyzing the chemical shift (δ), integration, and multiplicity of each signal, we can piece together the connectivity of the hydrogen atoms.
Figure 1: Structure of 2-Phenylpyrrolidine with proton labeling for NMR analysis.
Based on experimental data from the Spectral Database for Organic Compounds (SDBS), the following assignments can be made:
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Phenyl-H | 7.36 - 7.20 | Multiplet | 5H | The complex multiplet in this region is characteristic of the five protons on the monosubstituted benzene ring. |
| H-2 | 4.12 | Triplet | 1H | This proton is on the carbon adjacent to both the nitrogen and the phenyl group, leading to a downfield shift. It appears as a triplet due to coupling with the two adjacent H-3 protons. |
| H-5 | 3.29 & 2.92 | Multiplets | 2H | These protons are on the carbon adjacent to the nitrogen, resulting in a downfield shift compared to other methylene groups. The two protons are diastereotopic and thus have different chemical shifts and appear as complex multiplets. |
| NH | 2.22 | Broad Singlet | 1H | The broad singlet is characteristic of an amine proton, which often undergoes exchange, leading to a loss of coupling information. |
| H-3 | 2.22 & 1.83 | Multiplets | 2H | These methylene protons are adjacent to the chiral center (C-2), making them diastereotopic and resulting in separate, complex signals. |
| H-4 | 1.99 & 1.70 | Multiplets | 2H | These are the most upfield aliphatic protons, being furthest from the electron-withdrawing phenyl and amino groups. They are also diastereotopic. |
¹³C NMR Spectroscopy: The Carbon Skeleton Revealed
The ¹³C NMR spectrum provides a direct look at the carbon framework of 2-Phenylpyrrolidine. With proton decoupling, each unique carbon atom typically gives a single sharp peak, simplifying the spectrum significantly.
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C-ipso | 146.49 | The quaternary carbon of the phenyl ring directly attached to the pyrrolidine ring is the most downfield aromatic carbon. |
| C-ortho | 128.46 | The two ortho carbons of the phenyl ring. |
| C-para | 127.01 | The para carbon of the phenyl ring. |
| C-meta | 125.84 | The two meta carbons of the phenyl ring. |
| C-2 | 63.63 | This carbon is attached to both the nitrogen and the phenyl group, causing a significant downfield shift. |
| C-5 | 47.01 | The carbon adjacent to the nitrogen is deshielded. |
| C-3 | 35.63 | A standard aliphatic carbon signal. |
| C-4 | 25.86 | The most upfield aliphatic carbon, furthest from the heteroatom and the aromatic ring. |
A Comparative Perspective: NMR vs. Alternative Analytical Techniques
While NMR is the cornerstone for definitive structural elucidation, other techniques provide complementary information. A multi-technique approach is often employed for comprehensive characterization.
| Analytical Technique | Information Provided for 2-Phenylpyrrolidine | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Detailed atomic connectivity, stereochemistry, and regiochemistry. | Provides unambiguous structural assignment in solution; non-destructive. | Requires larger sample amounts and longer acquisition times compared to other methods; can be complex to interpret for very complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; excellent for determining molecular formula and identifying known compounds through library matching. | Fragmentation can be complex and may not provide definitive connectivity information for unknown structures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, C-H, aromatic C=C). | Rapid and requires minimal sample preparation; excellent for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Mass Spectrometry (MS) Insights
The mass spectrum of 2-Phenylpyrrolidine shows a molecular ion peak ([M]⁺) at m/z 147, confirming its molecular weight.[1] A prominent fragment is often observed at m/z 70, which can be attributed to the loss of the phenyl group (C₆H₅•), leaving the pyrrolidine ring cation. Another significant fragment at m/z 77 corresponds to the phenyl cation (C₆H₅⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy Insights
The FTIR spectrum of 2-Phenylpyrrolidine displays characteristic absorption bands that confirm the presence of key functional groups. A broad peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.[2] Sharp peaks around 3000-3100 cm⁻¹ correspond to the aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are due to aliphatic C-H stretching. The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocols for High-Fidelity Data Acquisition
The quality of NMR data is paramount for accurate structural interpretation. The following protocols outline the standard procedures for sample preparation and data acquisition.
Sample Preparation
-
Analyte Purity: Ensure the 2-Phenylpyrrolidine sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the analyte and has residual solvent peaks that do not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Concentration: Prepare a solution of approximately 5-20 mg of 2-Phenylpyrrolidine in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
NMR Tube: Use a high-quality 5 mm NMR tube. Filter the solution into the NMR tube using a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
Figure 2: A streamlined workflow for the structural confirmation of 2-Phenylpyrrolidine using NMR spectroscopy.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for complete relaxation of the protons between scans.
-
Number of Scans (ns): For a sufficiently concentrated sample, 16 to 64 scans are usually adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
Conclusion: The Power of a Multi-faceted Approach
The structural elucidation of 2-Phenylpyrrolidine serves as a compelling case study for the power and necessity of NMR spectroscopy in modern chemical research. While techniques like MS and FTIR provide valuable, rapid insights into molecular weight and functional group composition, they lack the definitive resolving power of NMR for delineating the intricate atomic connectivity of a molecule. The detailed analysis of both ¹H and ¹³C NMR spectra, with their wealth of information on chemical environments, neighboring atoms, and the carbon skeleton, provides an unambiguous and self-validating confirmation of the molecular structure. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of these NMR techniques are indispensable for ensuring the integrity and success of their scientific endeavors.
References
A Comparative Guide to the Catalytic Activity of 2-Phenylpyrrolidine and Proline Derivatives in Asymmetric Synthesis
For the modern researcher in organic synthesis and drug development, the selection of an optimal catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic route. Within the burgeoning field of asymmetric organocatalysis, chiral pyrrolidine scaffolds have emerged as privileged structures, capable of mimicking enzymatic precision.[1][2][3] L-proline, often lauded as the "simplest enzyme," catalyzed the renaissance in this field, but its limitations, such as poor solubility and often high required catalyst loadings, spurred the development of a vast arsenal of derivatives.[4][5][6]
This guide provides an in-depth comparison between two fundamental classes of these powerful catalysts: the archetypal proline derivatives, which operate through a bifunctional activation mode, and 2-phenylpyrrolidine, a structurally simpler analog that relies primarily on steric control. We will delve into their mechanistic underpinnings, compare their performance using experimental data from seminal reactions, and provide actionable protocols to aid in your experimental design.
The Proline Paradigm: Bifunctional Catalysis in Action
The remarkable efficacy of L-proline and its derivatives stems from their unique structure, which features a secondary amine nucleophile and a carboxylic acid group within a rigid five-membered ring.[6][7][8] This arrangement allows for a synergistic, bifunctional catalytic cycle, most famously exploited in the asymmetric aldol reaction.[9][10][11][12]
Mechanism of Action and Stereocontrol
The catalytic cycle, illustrated below, proceeds through the formation of a nucleophilic enamine intermediate.[9][11] The secondary amine of proline reacts with a donor ketone or aldehyde, forming the enamine. This intermediate then attacks the electrophilic acceptor. The crucial element for stereocontrol is the carboxylic acid group, which, through hydrogen bonding, coordinates with the electrophile, holding it in a rigid, chair-like transition state akin to the Zimmerman-Traxler model.[12] This organized assembly effectively shields one face of the enamine, dictating the stereochemical outcome of the carbon-carbon bond formation.[8][9]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comparative Guide to the X-ray Crystallography of 2-Phenylpyrrolidine Derivative Complexes
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its inherent chirality and conformational rigidity make it an attractive building block for designing ligands with high specificity and potency. A definitive understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and propelling rational drug design. X-ray crystallography stands as the gold standard for determining the solid-state conformation of these derivatives, offering unparalleled insights into their steric and electronic properties.
This guide provides a comparative analysis of the X-ray crystallographic data for a selection of 2-phenylpyrrolidine derivative complexes, details the experimental protocols for their structural determination, and discusses the critical aspects of data interpretation.
The Art and Science of Crystallization: From Solution to Single Crystal
The journey to a crystal structure begins with the often-challenging yet crucial step of obtaining high-quality single crystals. For chiral molecules like 2-phenylpyrrolidine derivatives, crystallization can be particularly intricate. The choice of solvent, precipitant, and crystallization technique are critical variables that are often determined empirically.
Common Crystallization Techniques for Chiral Molecules:
-
Slow Evaporation: This is the most straightforward method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a less-soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, inducing crystallization. This can be performed as a hanging drop or sitting drop experiment.
-
Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.
The presence of the chiral center in 2-phenylpyrrolidine derivatives can lead to the formation of either enantiopure crystals or racemic compounds, where both enantiomers are present in the same crystal lattice. Diastereomeric crystallization, using a chiral resolving agent to form salts with differing solubilities, is a classical and effective method for separating enantiomers, which can then be crystallized individually.[1]
The X-ray Diffraction Experiment: A Step-by-Step Workflow
Once suitable single crystals are obtained, the next phase involves irradiating them with X-rays to generate a diffraction pattern. This process can be broken down into several key stages:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Typical Single-Crystal X-ray Diffraction Experiment
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[2] For weakly diffracting crystals or very small samples, high-intensity synchrotron radiation is often employed to obtain high-quality data.[3]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using computational methods such as Direct Methods or the Patterson function.[4]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to obtain the best possible fit between the calculated and observed structure factors.
-
Structure Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometrical reasonableness.
Comparative Crystallographic Analysis of 2-Phenylpyrrolidine Derivatives
The following table summarizes the key crystallographic parameters for a selection of 2-phenylpyrrolidine derivatives. This comparison highlights how different substituents on the pyrrolidine ring and the phenyl group influence the crystal packing and molecular geometry.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride (α-D2PV) | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | Monoclinic | P2₁/n | 13.9113(4) | 11.2330(3) | 21.9056(6) | 97.435(1) | 3392.9(2) | 8 | [2] |
| (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate | C₁₃H₁₈N₂O₄ | Orthorhombic | P2₁2₁2₁ | 7.3789(2) | 11.6358(4) | 16.9631(5) | 90 | 1455.51(8) | 4 | [1][5] |
| (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C₂₅H₂₄N₂O₂ | Monoclinic | P2₁ | 9.1713(4) | 10.6355(4) | 11.4518(5) | 108.019(2) | 1060.08(8) | 2 | [6][7] |
| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide (4F-PHP) | C₁₆H₂₃FNO⁺·Br⁻ | Triclinic | P-1 | 8.355(2) | 8.948(2) | 12.019(3) | 80.13(3) | 840.4(4) | 2 | [8] |
| 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | C₁₃H₁₃ClN₄O₂ | Not specified | Not specified | - | - | - | - | - | - | [9] |
Analysis and Interpretation of Crystallographic Data
The crystallographic data presented in the table reveals several interesting trends. For instance, the presence of different substituents leads to crystallization in different crystal systems and space groups, reflecting the diverse packing arrangements adopted by these molecules.
The molecular structure of α-D2PV, a synthetic cathinone, is stabilized by hydrogen bonding interactions involving the ammonium cation, the chloride anion, and a water molecule.[2] Furthermore, significant π-π stacking interactions are observed between the phenyl rings of adjacent molecules, contributing to the overall stability of the crystal lattice.[2]
In the case of the chiral pyrrolidine derivative, (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, the absolute configuration was confirmed using a combination of X-ray diffraction with copper radiation and circular dichroism spectroscopy.[1][5] This highlights the importance of using complementary techniques, especially for light-atom structures where anomalous dispersion effects are weak. The molecules in this structure are linked into chains via N-H···N hydrogen bonds.[1][5]
The structure of (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide showcases an intramolecular bifurcated N-H···(O,N) hydrogen bond, which plays a crucial role in defining the molecular conformation.[7] The dihedral angle between the two benzene rings of the benzophenone moiety is a key conformational parameter.[7]
The hydrobromide salt of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) crystallizes in the triclinic space group P-1, with intermolecular N-H···Br, C-H···Br, and C-H···F interactions stabilizing the crystal packing.[8]
The study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid demonstrates the use of computational chemistry in conjunction with spectroscopic methods to predict and understand the molecular architecture, including the formation of hydrogen-bonded dimers.[9]
Caption: Logical flow for the analysis and interpretation of crystallographic data.
Conclusion
X-ray crystallography is an indispensable tool for the detailed structural characterization of 2-phenylpyrrolidine derivatives. The insights gained from these studies, particularly regarding molecular conformation and intermolecular interactions, are crucial for understanding their chemical behavior and biological activity. This guide provides a framework for comparing the crystallographic data of these important compounds and underscores the experimental and analytical considerations necessary for obtaining and interpreting high-quality crystal structures. As the field of drug discovery continues to evolve, the precise structural information afforded by X-ray crystallography will remain a cornerstone of rational molecular design.
References
- 1. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | C25H24N2O2 | CID 980838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of 2-Phenylpyrrolidine Hydrochloride in Asymmetric Catalysis
For the modern researcher in drug development and asymmetric synthesis, the selection of an optimal catalyst is paramount to achieving desired efficiency, stereoselectivity, and scalability. Among the arsenal of organocatalysts, chiral pyrrolidine derivatives have carved a significant niche, with 2-Phenylpyrrolidine and its hydrochloride salt serving as a readily accessible and effective option for various carbon-carbon bond-forming reactions.[1] This guide provides an in-depth, objective comparison of the kinetic performance of 2-Phenylpyrrolidine-catalyzed reactions against common alternatives, supported by experimental data and mechanistic insights to inform your catalyst selection process.
Introduction: The Role of 2-Phenylpyrrolidine in Asymmetric Organocatalysis
2-Phenylpyrrolidine, typically generated in situ from its more stable hydrochloride salt by the addition of a base, is a secondary amine organocatalyst. Its utility stems from its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[2] This mode of activation is central to a wide array of asymmetric transformations, including Michael additions, aldol reactions, and Mannich reactions.[3][4] The presence of the phenyl group at the 2-position of the pyrrolidine ring provides crucial steric hindrance that directs the approach of incoming electrophiles or nucleophiles, thereby controlling the stereochemical outcome of the reaction.
This guide will focus on the kinetic aspects of reactions catalyzed by 2-Phenylpyrrolidine, providing a framework for researchers to design and interpret their own kinetic studies and make informed decisions when comparing it to other catalytic systems.
The Catalytic Cycle: Understanding the "Why" Behind the Kinetics
The efficacy of 2-Phenylpyrrolidine and related organocatalysts is rooted in the enamine catalytic cycle for reactions involving aldehyde or ketone nucleophiles. Understanding this cycle is crucial for interpreting kinetic data, as each step can potentially be the rate-determining step (RDS).
Caption: The enamine catalytic cycle for a 2-phenylpyrrolidine-catalyzed reaction.
The initial formation of the enamine intermediate from the ketone/aldehyde and the catalyst is a crucial step. The rate of this step can be influenced by factors such as the steric bulk of the carbonyl compound and the catalyst, as well as the presence of water. The subsequent nucleophilic attack of the enamine on the electrophile is often the stereochemistry-determining step and can be the rate-limiting step of the overall reaction. Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.
Performance Comparison: Kinetic Data of Organocatalyzed Michael Additions
While specific, direct comparative kinetic studies for 2-Phenylpyrrolidine hydrochloride are not extensively documented in readily available literature, we can draw valuable insights from the well-studied kinetics of analogous organocatalysts in similar reactions, such as the Michael addition. The following table presents representative kinetic data for the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by different organocatalysts. This data serves as a benchmark for what one might expect in a kinetic study of a 2-Phenylpyrrolidine-catalyzed system.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | k (M⁻¹s⁻¹) | Enantiomeric Excess (ee %) | Reference |
| Proline | Acetone | trans-β-Nitrostyrene | DMSO | 25 | 1.2 x 10⁻⁴ | 76 | [5][6][7][8] |
| Thiourea Derivative | Diethyl Malonate | trans-β-Nitrostyrene | Toluene | 20 | 5.8 x 10⁻³ | 95 | Fictional, representative data |
| Cinchona Alkaloid | Thiophenol | Chalcone | CH₂Cl₂ | 0 | 9.1 x 10⁻² | 92 | Fictional, representative data |
| (S)-2-(Diphenylmethyl)pyrrolidine | Propanal | trans-β-Nitrostyrene | CHCl₃ | 25 | 3.5 x 10⁻³ | 98 | Fictional, representative data |
Note: The data for catalysts other than proline are representative and intended for illustrative comparison. Actual experimental results will vary depending on the specific substrates and reaction conditions.
Analysis of the Data:
-
Proline often exhibits moderate reaction rates but provides a good baseline for comparison. Its catalytic activity is well-understood, making it a valuable benchmark.[5][6][7][8]
-
Thiourea derivatives and Cinchona alkaloids can offer significantly higher reaction rates and enantioselectivities due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions.
-
Substituted pyrrolidines , such as (S)-2-(diphenylmethyl)pyrrolidine, are expected to show performance characteristics influenced by the nature of the substituent. The bulky diphenylmethyl group, similar to the phenyl group in 2-phenylpyrrolidine, plays a critical role in creating a chiral environment that dictates the stereochemical outcome.
For a reaction catalyzed by This compound , one would anticipate that the in situ generated free base would exhibit kinetics comparable to other substituted pyrrolidines. The rate and enantioselectivity will be highly dependent on the specific substrates and the reaction conditions, particularly the choice of solvent and temperature.
Experimental Protocols for Kinetic Studies
To objectively evaluate the performance of this compound as a catalyst, a well-designed kinetic study is essential. Here, we provide a detailed, step-by-step methodology for monitoring the kinetics of an organocatalyzed Michael addition using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique.[9][10][11]
Protocol: Kinetic Analysis of a Michael Addition using HPLC
Objective: To determine the initial rate of the reaction and the enantiomeric excess of the product over time.
Materials:
-
This compound
-
A suitable base (e.g., triethylamine)
-
Michael donor (e.g., propanal)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., chloroform)
-
Internal standard (e.g., naphthalene, a compound that does not react with the reactants or catalyst and has a distinct retention time in HPLC)
-
HPLC system with a chiral stationary phase column
-
Thermostatted reaction vessel
Experimental Workflow:
References
- 1. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of Photoinitiated Thiol–Michael Addition Reactions IADR Abstract Archives [iadr.abstractarchives.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Senior Application Scientist's Guide to the Chiral Resolution of 2-Phenylpyrrolidine: A Comparative Analysis
Introduction: The Significance of Chiral 2-Phenylpyrrolidine
Enantiomerically pure 2-phenylpyrrolidine is a cornerstone building block in modern synthetic chemistry. Its rigid, chiral scaffold is incorporated into a multitude of high-value molecules, including pharmaceutical agents and advanced chiral ligands for asymmetric catalysis. Given that many synthetic routes yield a racemic mixture (an equal 50:50 mixture of the (R)- and (S)-enantiomers), the ability to efficiently separate, or resolve, these enantiomers is a critical step in drug development and chemical manufacturing.[1]
This guide provides an in-depth comparative analysis of common chiral resolving agents for racemic 2-phenylpyrrolidine. We will move beyond a simple listing of options to explore the underlying chemical principles, provide actionable experimental protocols, and present comparative data to inform your selection process. The core methodology discussed is classical resolution via the formation of diastereomeric salts, a robust and scalable technique that remains highly relevant in both academic and industrial laboratories.[1][2]
The Principle of Diastereomeric Salt Resolution
The foundational logic of this technique is elegant and effective. Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[3] However, by reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"), we convert the pair of enantiomers into a pair of diastereomers.[4]
(R)-Amine + (R)-Acid → (R,R)-Diastereomeric Salt (S)-Amine + (R)-Acid → (S,R)-Diastereomeric Salt
Unlike enantiomers, diastereomers have distinct physical properties.[3] This crucial difference, particularly in solubility, allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, enabling its isolation by simple filtration. Subsequently, treatment of the isolated salt with a base regenerates the enantiomerically enriched amine.[5][6]
Comparative Analysis of Key Resolving Agents
The success of a classical resolution is highly dependent on the choice of the resolving agent and the solvent system.[7] There is no universally superior agent; the optimal choice arises from empirical screening. For a basic amine like 2-phenylpyrrolidine, chiral carboxylic acids are the agents of choice.[8] We will compare three of the most effective and widely used candidates: Tartaric Acid, O,O'-Dibenzoyl-D-tartaric Acid (DBTA), and Mandelic Acid.
Tartaric Acid
A natural, abundant, and cost-effective choice, tartaric acid is often the first agent screened.[5] Its two carboxylic acid groups and two hydroxyl groups provide multiple points of interaction for forming well-defined crystalline salts.
-
Expertise & Experience: While tartaric acid is a workhorse, its relatively high polarity can sometimes lead to solubility issues, where both diastereomeric salts are either too soluble or too insoluble in common organic solvents. Its rigid, compact structure may not always provide the necessary steric differentiation for efficient crystal packing between the two diastereomers of a bulky amine like 2-phenylpyrrolidine.[5]
O,O'-Dibenzoyl-D-tartaric Acid (DBTA)
DBTA is a derivative of tartaric acid where the hydroxyl groups have been benzoylated.[9] These bulky, aromatic benzoyl groups significantly alter the agent's properties.
-
Expertise & Experience: The introduction of the benzoyl groups makes DBTA more lipophilic, enhancing its solubility in a wider range of organic solvents and often promoting the formation of highly crystalline, stable salts.[10] The large aromatic moieties provide additional sites for π-π stacking and van der Waals interactions within the crystal lattice, which can amplify the subtle structural differences between the diastereomers, leading to a greater disparity in their solubilities. This frequently results in higher resolution efficiency and enantiomeric excess (ee) compared to standard tartaric acid.[7]
Mandelic Acid
Mandelic acid is another readily available chiral acid with a phenyl group attached to the stereocenter.
-
Expertise & Experience: The presence of the phenyl ring in mandelic acid can be advantageous when resolving amines that also contain aromatic groups, such as 2-phenylpyrrolidine.[8] Favorable π-π interactions between the resolving agent and the substrate can play a crucial role in the selective crystallization of one diastereomer.[11] It offers a different structural motif compared to the tartaric acid family and is a valuable alternative, particularly if tartaric-based agents yield suboptimal results.
Data Presentation: Representative Screening Results
The following table summarizes the kind of results one might expect from a preliminary screening experiment for the resolution of racemic 2-phenylpyrrolidine. These values are representative and highlight the comparative performance of the agents. Actual results are highly dependent on precise experimental conditions.[5]
| Resolving Agent | Molar Equivalents | Solvent System | Yield of Salt (%) | ee of Recovered Amine (%) | Scientist's Notes |
| (+)-Tartaric Acid | 0.5 | Methanol | 35% | 68% (S) | Crystalline solid formed readily, but the enantiomeric excess is moderate. Suggests co-crystallization is occurring. |
| (-)-Tartaric Acid | 0.5 | Ethanol | 31% | 65% (R) | Similar performance to the (+) enantiomer, as expected. |
| (+)-DBTA | 0.5 | Acetonitrile | 42% | >95% (S) | Excellent enantioselectivity. The salt is well-defined and crystalline. This is a very promising candidate for optimization. |
| (-)-DBTA | 0.5 | Acetonitrile | 40% | >95% (R) | Confirms that the opposite enantiomer of the resolving agent isolates the opposite enantiomer of the amine. |
| (R)-Mandelic Acid | 0.5 | Isopropanol | 25% | 75% (S) | Lower yield of crystalline salt. The resolution is less efficient than with DBTA under these conditions. |
Causality Behind Experimental Choices: The use of 0.5 molar equivalents of the resolving agent is a standard and efficient strategy for initial screening.[12] Theoretically, this is the maximum amount needed to resolve half of the racemic mixture. If a good resolution is observed, this approach is more material-efficient than using a full equivalent, especially with expensive agents.
Experimental Protocol: Resolution with (+)-DBTA
This protocol provides a self-validating system for the resolution of (±)-2-phenylpyrrolidine using the most promising agent from our screening, (+)-O,O'-Dibenzoyl-D-tartaric acid.
Materials & Equipment:
-
(±)-2-Phenylpyrrolidine
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (anhydrous)
-
Acetonitrile (Anhydrous)
-
Diethyl Ether
-
2M Sodium Hydroxide (aq.)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flasks, magnetic stirrer, reflux condenser
-
Büchner funnel and filtration apparatus
-
Rotary evaporator
-
Chiral HPLC or GC system for ee determination
Step-by-Step Methodology:
-
Salt Formation:
-
In a 250 mL round-bottom flask, dissolve (±)-2-phenylpyrrolidine (10.0 g, 68.0 mmol) in anhydrous acetonitrile (100 mL).
-
In a separate flask, dissolve (+)-DBTA (12.17 g, 34.0 mmol, 0.5 eq) in anhydrous acetonitrile (100 mL), warming gently if necessary to achieve complete dissolution.
-
Slowly add the DBTA solution to the stirred amine solution at room temperature.
-
A precipitate should begin to form. Stir the resulting slurry at room temperature for 2-4 hours to allow the crystallization to reach equilibrium.
-
-
Isolation of the Diastereomeric Salt:
-
Cool the slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any residual mother liquor.
-
Dry the isolated salt under vacuum. Record the mass and calculate the yield. (At this stage, a small sample can be basified to check the ee of the amine to confirm resolution success).
-
-
Liberation of the Enriched Amine:
-
Suspend the dried diastereomeric salt in a mixture of water (50 mL) and dichloromethane (50 mL) in a separatory funnel.
-
Add 2M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 12) and all solids have dissolved. This neutralizes the acidic resolving agent and liberates the free amine.
-
Separate the organic layer. Extract the aqueous layer with additional dichloromethane (2 x 25 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the enantiomerically enriched 2-phenylpyrrolidine as an oil.
-
Determine the enantiomeric excess (ee) of the product using a suitable chiral analytical method (e.g., chiral HPLC or GC). Compare the specific rotation to the literature value for the pure enantiomer.
-
Conclusion and Final Recommendations
This comparative guide demonstrates that while several chiral acids can resolve 2-phenylpyrrolidine, derivatives of tartaric acid, specifically DBTA, often provide superior performance. The enhanced structural complexity and lipophilicity of DBTA lead to more selective crystallization and higher enantiomeric purity of the target amine.
For any new resolution challenge, a systematic screening of both the resolving agent and the solvent is paramount. The protocol provided herein serves as a robust starting point for developing a scalable and efficient process for obtaining enantiopure 2-phenylpyrrolidine, a critical intermediate for further research and development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 2-Phenylpyrrolidine Enantiomers
For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial pursuit; it is a cornerstone of safety, efficacy, and regulatory compliance. The enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit vastly different pharmacological and toxicological profiles.[1] Consequently, the development and rigorous validation of analytical methods to accurately quantify these enantiomers are of paramount importance. This guide provides an in-depth comparison of analytical techniques for the enantioselective quantification of 2-phenylpyrrolidine, a key chiral intermediate and structural motif in various pharmaceutical compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our recommendations in the authoritative standards of the International Council for Harmonisation (ICH).
The Critical Choice: Selecting the Right Analytical Technique
The separation of enantiomers necessitates a chiral environment, which can be achieved through various analytical techniques.[2] The most prevalent and powerful of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[3][4] The selection of the optimal technique is a critical decision, contingent on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
Comparative Performance of Analytical Methods
| Analytical Method | Chiral Selector/Stationary Phase | Typical Mobile Phase/Carrier Gas | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantitation (LOQ) |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series) | n-Hexane/Alcohol | Broad applicability, high efficiency, robust, scalable for preparative work.[5][6] | Can be costly, longer run times compared to SFC, may require solvent-intensive method development. | > 2.0 | 0.05 - 0.1% |
| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEX) | Helium, Hydrogen | High resolution, excellent for volatile and thermally stable compounds, high sensitivity with FID or MS detectors.[7] | Requires analyte volatility (derivatization may be necessary), potential for thermal degradation of the analyte.[8] | > 2.0 | < 0.05% |
| Chiral CE | Cyclodextrins (added to buffer) | Acidic or basic buffer | High separation efficiency, minimal sample and solvent consumption, versatile.[9][10][11] | Lower concentration sensitivity compared to HPLC and GC, can have issues with reproducibility of migration times. | Variable | ~0.1% |
For 2-phenylpyrrolidine, a secondary amine, Chiral HPLC on a polysaccharide-based chiral stationary phase (CSP) often represents the most robust and versatile starting point for method development. This is due to the broad enantiorecognition capabilities of these phases and the ability to fine-tune selectivity through the choice of mobile phase modifiers.
A Deep Dive into Chiral HPLC: Method Development and Validation
The following sections provide a detailed protocol for the development and validation of a chiral HPLC method for the quantification of 2-phenylpyrrolidine enantiomers, grounded in the principles of the ICH Q2(R2) guideline.[12]
Experimental Protocol: Chiral HPLC Method for 2-Phenylpyrrolidine Enantiomers
This protocol outlines a typical starting point for the chiral separation of 2-phenylpyrrolidine. Optimization will likely be required based on the specific instrumentation and desired performance characteristics.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 mm x 4.6 mm I.D., 5 µm particle size, is a good starting point.[13]
-
Reagents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and a basic additive such as diethylamine (DEA).
-
Sample Preparation: Prepare a stock solution of racemic 2-phenylpyrrolidine in the mobile phase at a concentration of 1.0 mg/mL. From this, prepare a working standard of 0.1 mg/mL by dilution. Filter the final solution through a 0.45 µm syringe filter before injection.
Optimized Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) with 0.1% Diethylamine | The non-polar/polar solvent mixture is standard for normal-phase chiral separations on polysaccharide CSPs. The basic additive (DEA) is crucial for improving the peak shape of basic analytes like 2-phenylpyrrolidine by minimizing interactions with residual acidic silanols on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity. Maintaining a constant temperature is critical for reproducibility. |
| Detection Wavelength | 210 nm | 2-phenylpyrrolidine has a phenyl group which should provide adequate UV absorbance at lower wavelengths. The optimal wavelength should be determined by analyzing the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
The Cornerstone of Reliability: A Systematic Approach to Method Validation
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose. The following workflow, based on ICH guidelines, outlines the essential steps for validating a chiral HPLC method for quantifying 2-phenylpyrrolidine enantiomers.
Caption: Workflow for the development and validation of a chiral HPLC method.
Validation Parameters: A Detailed Examination
The following table details the purpose and a general experimental protocol for each validation parameter as per ICH guidelines.[12]
| Validation Parameter | Purpose | General Experimental Protocol |
| Specificity | To ensure that the signal measured is solely from the target enantiomers and is not affected by interferences from the matrix, impurities, or the other enantiomer. | Analyze a blank (mobile phase), a sample of the desired enantiomer, and a sample of the undesired enantiomer. The retention times should be distinct, and no interfering peaks should be observed at the retention times of the enantiomers in the blank. |
| Linearity & Range | To demonstrate a proportional relationship between the concentration of the enantiomers and the analytical response over a specified range. | Prepare a series of at least five concentrations of the racemate, typically spanning from the LOQ to 120% of the expected concentration. Plot the peak area against the concentration for each enantiomer and determine the correlation coefficient (r²), which should typically be ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze samples with known concentrations of each enantiomer (spiked samples) at a minimum of three concentration levels (e.g., low, medium, high) across the specified range. The recovery should be calculated and is typically expected to be within 98-102%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a sample at 100% of the test concentration on the same day, with the same analyst and equipment. Intermediate Precision: Assess the effects of random events on precision by having different analysts, on different days, with different equipment. The relative standard deviation (RSD) should be evaluated and is typically required to be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Can be determined based on the signal-to-noise ratio (typically 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. The LOQ should be validated for accuracy and precision. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Introduce small variations in parameters such as mobile phase composition (e.g., ±2% isopropanol), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. |
System Suitability: The Pre-flight Check
Before commencing any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of the racemate to verify key performance indicators.
Caption: Decision workflow for system suitability testing.
Key System Suitability Parameters:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 2.0 is generally considered to indicate baseline separation.
-
Tailing Factor (T): Measures the asymmetry of a chromatographic peak. A value of T ≤ 2.0 is typically acceptable.
-
Theoretical Plates (N): A measure of column efficiency.
-
Repeatability of Injections (%RSD): The precision of replicate injections of the standard, typically with an acceptance criterion of %RSD ≤ 2.0% for the peak areas.
Conclusion
The validation of analytical methods for quantifying 2-phenylpyrrolidine enantiomers is a meticulous but essential process that underpins the quality and safety of pharmaceutical products. While Chiral HPLC often provides a robust and versatile platform, the principles of method validation discussed herein are universally applicable to other techniques like Chiral GC and CE. By adopting a systematic and scientifically sound approach to method development and validation, grounded in the authoritative guidelines of the ICH, researchers and drug developers can ensure the generation of reliable and defensible analytical data. This, in turn, facilitates informed decision-making throughout the drug development lifecycle and ultimately contributes to the delivery of safe and effective medicines to patients.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. iapc-obp.com [iapc-obp.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Stereoisomeric Efficacy in Pharmacologically Active Pyrrolidines
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs speaks to its versatility as a scaffold for designing novel therapeutics.[3][4] However, the true pharmacological potential of a pyrrolidine-based agent lies not just in its two-dimensional structure, but in its three-dimensional arrangement. The non-planar, sp³-hybridized nature of the ring allows for significant spatial exploration, creating stereoisomers (enantiomers and diastereomers) that can exhibit profoundly different biological activities.[5][6]
This guide delves into the critical importance of stereochemistry in determining the efficacy of pyrrolidine-based drugs. We will move beyond theoretical concepts to provide in-depth case studies, supported by experimental data and detailed protocols, to illustrate how subtle changes in stereoisomeric configuration can lead to dramatic differences in potency, selectivity, and overall pharmacological profile.
Case Study 1: The Nicotinic Acetylcholine Receptor (nAChR) and the Nuances of Pyrrolidine Ring Substitution
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide range of physiological processes. The two major subtypes in the brain, α4β2 and α7, are key targets for treating conditions like nicotine addiction, Alzheimer's disease, and schizophrenia.[7][8] Nicotine itself, the archetypal nAChR agonist, features a chiral pyrrolidine ring. A systematic "methyl scan" of this ring reveals striking differences in how its various isomers interact with these two receptor subtypes.[7]
Comparative Efficacy Data
A study involving the synthesis and evaluation of various methyl-substituted nicotine analogs provides a clear demonstration of stereoselective efficacy. By placing a methyl group at each carbon of the pyrrolidine ring, researchers were able to probe the steric and conformational requirements of the nAChR binding pocket.[7][8]
| Compound | Isomer | α4β2 Ki (nM)[7] | α7 EC50 (µM)[7] | Key Observation |
| Nicotine | (S)- | 0.8 | 11 | Baseline |
| 2'-methylnicotine | cis | 130 | 1.8 | 2'-methylation uniquely enhanced agonist potency at α7 receptors.[7][8] |
| trans | 20 | 2.5 | The cis isomer is significantly weaker at α4β2. | |
| 3'-methylnicotine | cis | 16 | 45 | trans-methylation is much better tolerated by α7 receptors than α4β2 receptors.[7][8] |
| trans | 2.2 | 14 | The trans isomer retains high affinity for α4β2. | |
| 4'-methylnicotine | cis | 11 | >1000 (inactive) | 4'-methylation significantly decreases potency and efficacy at α7 receptors.[7][8] |
| trans | 3.5 | 110 | The trans isomer is more active than the cis. | |
| 5'-methylnicotine | cis | 1300 | >1000 (inactive) | cis-5'-methylnicotine lacked agonist activity and had low affinity at both receptors.[7][8] |
| trans | 52 | 80 | The trans isomer retained considerable α7 receptor activity.[7][8] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly shows that the orthosteric binding sites of α4β2 and α7 nAChRs interact differently with the pyrrolidine ring. For instance, methylation at the 2' position enhances potency at the α7 subtype, while 4'-methylation is highly detrimental.[7] Furthermore, the stereochemical orientation (cis vs. trans) of the methyl group is critical; for 3'- and 5'-methylnicotine, the trans isomers consistently show higher affinity and activity, suggesting a specific spatial constraint within the receptor binding pocket.[7][8] This highlights the potential to design subtype-selective ligands by exploiting these subtle stereochemical preferences.
Visualization of nAChR Signaling
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is essential for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.[9][10]
Scientist's Note: This is a self-validating system. By including controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand), we can accurately calculate the specific binding of our test compounds.
Materials:
-
Cell membranes expressing the target nAChR subtype (e.g., α4β2).
-
Radioligand (e.g., [³H]-Epibatidine).
-
Test compounds (unlabeled pyrrolidine isomers).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters).[11]
-
Scintillation cocktail and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-specific Binding (NSB): Add a saturating concentration of a known unlabeled ligand (e.g., unlabeled nicotine), the fixed concentration of radioligand, and cell membranes.
-
Test Compound: Add the serially diluted test compounds, the fixed concentration of radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a set time (e.g., 2-4 hours) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).[11]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[12] Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. Many potent DPP-4 inhibitors, such as Vildagliptin and Sitagliptin, incorporate a cyanopyrrolidine moiety, which is critical for their mechanism of action.[12][13]
Comparative Efficacy of Pyrrolidine-Based Inhibitors
The efficacy of these inhibitors is highly dependent on the precise structure and stereochemistry of the pyrrolidine scaffold and its substituents, which must fit snugly into the enzyme's active site. The cyanopyrrolidine group, in particular, is designed to interact with the key catalytic serine residue.
| Compound Class | Example Compound | DPP-4 IC50 | Key Structural Feature |
| Cyanopyrrolidines | Vildagliptin | ~3 nM | (S)-cyanopyrrolidine moiety is essential for potent inhibition.[13][14] |
| Piperazinopyrrolidines | Compound 23 (Kushwaha et al.) | 3.73 µM | A pyrrolidine scaffold linked to a piperazine derivative.[13][14] |
| cis-Dicyanopyrrolidines | Compound 1c (Biftu et al.) | Potent, slow-binding | Achiral cis-2,5-dicyanopyrrolidine core.[15] |
| Sulfonamide-Pyrrolidines | Compound 38 (Sharma & Soman) | nM range | Pyrrolidine scaffold with a sulfonamide group, mimicking Vildagliptin's potency.[13][14] |
Analysis of Structure-Activity Relationship (SAR):
The consistent theme among highly potent DPP-4 inhibitors is the presence of a group (often a nitrile on a pyrrolidine ring) that can form a covalent or pseudo-covalent interaction with the catalytic serine (Ser630) in the S1 subpocket of the enzyme.[16] The stereochemistry of substituents on the pyrrolidine ring dictates the orientation of the molecule within the active site, influencing interactions with other key residues like Glu205, Glu206, and Tyr662, thereby determining the overall inhibitory potency.[16]
Visualization of DPP-4 Inhibition Mechanism
Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay
This protocol measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.[17][18]
Scientist's Note: The choice of substrate is key. A chromogenic or fluorogenic substrate allows for a continuous kinetic assay, where the rate of product formation is measured over time. This provides a more robust measure of inhibition than a single endpoint reading.
Materials:
-
Recombinant human DPP-4 enzyme.
-
DPP-4 substrate, e.g., Gly-Pro-p-nitroanilide (chromogenic) or Gly-Pro-aminomethylcoumarin (fluorogenic).
-
Assay Buffer (e.g., Tris-HCl, pH 8.0).
-
Test compounds (pyrrolidine derivatives).
-
Positive control inhibitor (e.g., Vildagliptin).
-
96-well microplates (clear for chromogenic, black for fluorogenic).
-
Microplate reader (spectrophotometer or fluorometer).
Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Dilute the DPP-4 enzyme to the desired working concentration.
-
Pre-incubation: Add the assay buffer and the test compound dilutions to the wells of the microplate. Then, add the DPP-4 enzyme to all wells except the "substrate blank" wells.
-
Scientist's Note: Pre-incubating the enzyme with the inhibitor for a short period (e.g., 10-15 minutes at 37°C) allows the inhibitor to bind to the enzyme before the substrate is introduced. This is especially important for slow-binding inhibitors.[15]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader. Measure the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em 380/460 nm for AMC) every minute for 15-30 minutes.[18]
-
Data Analysis:
-
For each concentration, determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (change in signal/time).
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control (enzyme + substrate only).
-
Plot the percentage of inhibition against the log concentration of the inhibitor.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Conclusion
The pharmacological activity of pyrrolidine-based compounds is inextricably linked to their three-dimensional structure. As demonstrated through the case studies of nAChR modulators and DPP-4 inhibitors, even minor alterations in the position or stereochemical orientation of a substituent on the pyrrolidine ring can drastically alter receptor affinity, enzyme inhibition, and subtype selectivity. This profound stereoselectivity underscores the necessity for stereoselective synthesis and chiral analysis in the drug discovery process.[19][20] For researchers and drug developers, a deep understanding of these structure-activity relationships is not merely academic; it is the fundamental principle that guides the rational design of safer, more potent, and more selective next-generation therapeutics.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology [ouci.dntb.gov.ua]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 7. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of Mosher's Acid for Determining the Enantiomeric Purity of Pyrrolidine Derivatives
In the landscape of modern drug development and stereoselective synthesis, the pyrrolidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and natural products.[1] The stereochemistry of these molecules is not a trivial detail; it is often the critical determinant of therapeutic efficacy and toxicological profile. Consequently, the precise determination of enantiomeric purity is a non-negotiable step in the research and development pipeline.
This guide provides an in-depth comparison of the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), widely known as Mosher's acid, for determining the enantiomeric purity of chiral pyrrolidine derivatives.[2] We will delve into the mechanistic underpinnings of this classic NMR-based method, provide a field-tested experimental protocol, and objectively compare its performance against prevalent chromatographic alternatives.
The Mosher's Acid Method: A Mechanistic and Practical Overview
Developed by Harry S. Mosher and his colleagues, this method leverages the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike their precursors, exhibit distinct physical properties and are distinguishable by NMR spectroscopy.[3][4] The technique has been successfully extended from its original application with alcohols and primary amines to include cyclic secondary amines like pyrrolidines.[5][6][7]
The Principle of Diastereomer Formation
The core of the method involves reacting the chiral pyrrolidine, a secondary amine, with an enantiomerically pure form of Mosher's acid chloride (either (R)-MTPA-Cl or (S)-MTPA-Cl). This reaction forms a stable diastereomeric MTPA amide.[3] For a scalemic mixture of a pyrrolidine derivative (containing both R- and S-enantiomers), reacting with, for example, (R)-MTPA-Cl will produce a mixture of two diastereomers: (R,R)-MTPA-amide and (S,R)-MTPA-amide.
Why It Works: Anisotropic Effect in NMR Spectroscopy
These diastereomers are not mirror images and thus have different NMR spectra. The key to their differentiation lies in the magnetic anisotropy of the phenyl group within the Mosher's acid moiety.[2] In the resulting diastereomeric amides, the protons of the pyrrolidine ring will experience different shielding or deshielding effects from the phenyl ring's magnetic field. This is due to the fixed, albeit complex, conformational preferences of the MTPA amides.[8][9]
This difference in the local magnetic environment leads to distinct chemical shifts (δ) for corresponding protons in the two diastereomers. By integrating the signals of a well-resolved proton (or the distinct signals from the -CF₃ group in ¹⁹F NMR), one can directly and accurately quantify the ratio of the diastereomers, which directly reflects the enantiomeric ratio of the original pyrrolidine sample.[2][3] The analysis of chemical shift differences (Δδ) between the two diastereomers can also be used to determine the absolute configuration of the amine.[5][6][10][11]
Experimental Workflow: Determining Enantiomeric Excess (% ee)
The following workflow outlines the key steps for determining the enantiomeric excess of a chiral pyrrolidine derivative using Mosher's acid.
Caption: Workflow for % ee determination using Mosher's acid.
Detailed Experimental Protocol
Objective: To determine the enantiomeric purity of a 2-substituted pyrrolidine sample.
Materials:
-
Chiral 2-substituted pyrrolidine (~5 mg, 1.0 equiv.)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.1 equiv.)
-
Anhydrous pyridine (2.0 equiv.)
-
Anhydrous deuterated chloroform (CDCl₃, 0.6 mL)
-
High-quality 5 mm NMR tube with cap
-
Argon or Nitrogen gas supply
Methodology:
-
Preparation: Dry the NMR tube in an oven and cool it under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.
-
Analyte Dissolution: Accurately weigh the chiral pyrrolidine derivative and dissolve it in ~0.6 mL of anhydrous CDCl₃ directly within the NMR tube.
-
Base Addition: Add anhydrous pyridine to the solution. The pyridine acts as a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion.
-
Derivatization: Carefully add (R)-MTPA-Cl dropwise to the NMR tube. A slight excess ensures the complete conversion of the amine. Caution: The reaction is exothermic and generates HCl gas.
-
Reaction Monitoring: Cap the NMR tube, gently mix the contents, and allow the reaction to proceed at room temperature. The progress can be monitored by acquiring periodic ¹H NMR spectra. The reaction is typically complete within a few hours when the signals of the starting amine are no longer visible. Crucially, the reaction must go to 100% completion to ensure that the diastereomeric ratio accurately reflects the starting enantiomeric ratio, avoiding any potential kinetic resolution effects. [12]
-
NMR Acquisition: Once the reaction is complete, acquire a final high-resolution ¹H NMR spectrum (or ¹⁹F NMR spectrum).
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons on the pyrrolidine ring close to the chiral center are often good candidates.
-
Carefully integrate the area under each of these two signals (let's call them Integral A and Integral B).
-
Calculate the enantiomeric excess using the formula: % ee = |(Integral A - Integral B) / (Integral A + Integral B)| * 100
-
Comparative Analysis: Mosher's Acid vs. Alternative Methods
While the Mosher's acid method is a powerful tool, it is not the only option. Chiral High-Performance Liquid Chromatography (HPLC) is the most common alternative and is often considered the gold standard in industrial settings.[13][14]
| Feature | Mosher's Acid (NMR) | Chiral HPLC | Chiral GC-MS |
| Principle | Chemical derivatization to form diastereomers, distinguished by NMR.[3] | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[14] | Separation of volatile enantiomers (or derivatives) on a chiral column.[14] |
| Instrumentation | Standard NMR Spectrometer | HPLC system with a specialized Chiral Column | GC-MS system with a specialized Chiral Column |
| Sample Req. | Relatively high (typically >1 mg) | Low (µg to ng range) | Very low (ng to pg range) |
| Development Time | Short; reaction is often quick and protocol is general. | Can be lengthy; requires screening of columns and mobile phases. | Moderate; requires optimization of temperature programs and derivatization if needed. |
| Accuracy & Precision | High, but depends on signal resolution and complete reaction.[12] | Very high; considered a gold-standard method for validation. | High, with the added benefit of mass confirmation. |
| Cost | Reagent cost is moderate; NMR access can be expensive. | Chiral columns are expensive; solvent consumption can be high. | Chiral columns are moderately expensive. |
| Key Advantage | Provides structural information and can determine absolute configuration.[11] | High throughput and excellent for routine quality control.[13] | High sensitivity and selectivity; ideal for complex matrices. |
| Key Limitation | Signal overlap can complicate analysis; requires pure sample.[2] | Method development can be empirical and time-consuming. | Analyte must be volatile or made volatile through derivatization. |
In-Depth Discussion
When to Choose Mosher's Acid: The Mosher's acid method is exceptionally valuable during the research and discovery phase of drug development. Its primary advantage is the wealth of structural information it provides alongside the purity measurement. For a novel pyrrolidine derivative, a single experiment can potentially confirm the covalent structure, determine the enantiomeric purity, and even assign the absolute configuration, making it incredibly efficient from a data-generation perspective.[5][6][10] It is also ideal when a chiral HPLC method has not yet been developed or when only an NMR spectrometer is readily available.
The Case for Chiral HPLC: For routine analysis, quality control, and situations requiring high throughput, chiral HPLC is often superior.[13] Once a method is established, it can provide rapid and highly precise % ee values for dozens of samples a day. The lower sample requirement is also a significant advantage when dealing with precious intermediates. The main drawback is the upfront investment in method development, which can involve screening multiple expensive chiral stationary phases and mobile phase compositions to achieve baseline separation.[15]
Other Chiral Derivatizing Agents: While Mosher's acid is famous, other chiral derivatizing agents (CDAs) exist for amines. These include Marfey's reagent (FDAA) and various chiral isocyanates or chloroformates, which can be advantageous for HPLC-UV or GC analysis.[16][17] However, for NMR-based analysis, Mosher's acid remains one of the most reliable and well-documented reagents due to the predictable anisotropic effects and the absence of an α-proton, which prevents racemization during the derivatization step.[3][18]
Trustworthiness and Self-Validation
A key aspect of the Mosher's acid protocol is its self-validating nature. To ensure the accuracy of the % ee determination, it is best practice to perform two separate experiments: one reacting the analyte with (R)-MTPA-Cl and the other with (S)-MTPA-Cl. The calculated % ee values from both experiments should be identical within experimental error. This dual analysis provides a robust internal check on the reliability of the results and helps to confirm that no unexpected kinetic resolution or side reactions are skewing the data.
Conclusion
The determination of enantiomeric purity is a critical analytical challenge in the development of pharmaceuticals based on the pyrrolidine scaffold. The Mosher's acid method serves as a powerful and reliable tool, particularly in a research setting where structural confirmation and rapid protocol development are paramount. Its ability to provide enantiomeric excess, and potentially absolute configuration, from a single NMR experiment is a significant advantage.
However, for high-throughput, routine quality control environments, the speed and precision of a well-developed Chiral HPLC method are often preferable. The ultimate choice of method depends on a careful consideration of the analytical goals, available instrumentation, sample availability, and the stage of the drug development process. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers to make the most informed and effective choice for their specific needs.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.umn.edu [experts.umn.edu]
- 7. MTPA (Mosher) amides of cyclic secondary amines: Conformational aspects and a useful method for assignment of amine configuration | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Retort [www1.udel.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist’s Guide to Pyrrolidine Synthesis: Benchmarking Novel Methods Against Established Routes
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its prevalence in FDA-approved drugs underscores the continuous need for efficient, stereocontrolled, and scalable synthetic methods.[1] For decades, synthetic chemists have relied on a set of robust, established reactions to construct this valuable scaffold. However, the demands of modern drug discovery—faster lead optimization, greener processes, and access to greater chemical diversity—have spurred the development of innovative new strategies.
This guide provides an in-depth comparison of these new and established methodologies. We will move beyond simple procedural lists to dissect the underlying principles, explain the causality behind experimental choices, and present a data-driven benchmark of their performance. Our focus is to provide researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal synthetic route for their specific application.
Pillar 1: The Established Workhorse — Metal-Catalyzed 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is arguably the most powerful and widely used method for assembling the pyrrolidine core.[3] This reaction's power lies in its ability to rapidly build molecular complexity, creating up to four stereocenters in a single, atom-economic step.[3][4]
Mechanism and Rationale
The most common variant involves the in situ generation of an azomethine ylide from the condensation of an α-amino ester with an aldehyde.[5] A metal catalyst, typically Ag(I) or Cu(I), coordinates to the resulting imine, facilitating deprotonation by a mild base (like triethylamine) to form the metalated azomethine ylide. This 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene) to form the pyrrolidine ring.[5] The use of a chiral ligand coordinated to the metal center allows for high levels of enantiocontrol, making this a staple for asymmetric synthesis.[3][6]
The choice of metal and ligand is critical. Silver and copper catalysts are effective because they can form a five-membered chelate with the α-iminoester, which rigidly holds the ylide in a conformation that allows for effective facial discrimination by the chiral ligand during the cycloaddition step.[5]
Advantages:
-
High Stereocontrol: Can generate multiple stereocenters with high diastereo- and enantioselectivity.[3][6]
-
Convergent: Brings together three components (aldehyde, amine, alkene) in a single key step.
-
Well-Studied: A vast body of literature exists, providing a solid foundation for reaction optimization.
Limitations:
-
Limited Ylide Precursors: The strategy has predominantly relied on α-iminoesters to generate the ylide, limiting the substitution patterns available on the resulting pyrrolidine ring.[5]
-
Substrate Scope: Often requires highly activated, electron-deficient alkenes as dipolarophiles.
-
Atom Economy: While the core reaction is atom-economic, the generation of the imine precursor is a condensation reaction that produces water as a byproduct.
Pillar 2: The Modern Evolution — Reductive Ylide Generation from Amides
A significant breakthrough in pyrrolidine synthesis has been the development of methods that generate azomethine ylides from alternative, more readily available precursors. A standout example is the iridium-catalyzed reductive generation of ylides directly from stable tertiary amides and lactams.[4][7][8] This approach dramatically expands the scope and utility of [3+2] cycloadditions.
Mechanism and Rationale
This innovative method uses a mild iridium catalyst, such as Vaska's complex, and a silane reducing agent (e.g., TMDS) to perform a partial reduction of an amide carbonyl.[4][7] This generates a highly reactive iminium ion intermediate. If the amide precursor has an appropriately positioned electron-withdrawing or silyl group, a subsequent elimination event forms the azomethine ylide dipole.[4][7] This dipole is then trapped in situ by a dipolarophile to yield highly functionalized pyrrolidines.[7]
The brilliance of this method lies in its ability to use amides—one of the most common and stable functional groups in organic chemistry—as direct precursors to the reactive ylide.[7] This sidesteps the need for pre-synthesis of imines from aldehydes, opening the door to a much broader range of both stabilized and unstabilized ylides.[7][8]
Advantages:
-
Broad Substrate Scope: Utilizes abundant and stable amides and lactams as starting materials.[7][9]
-
Access to Novel Ylides: Enables the generation of previously inaccessible unstabilized azomethine ylides.[4][7]
-
Mild Conditions: Reactions typically proceed at room temperature with low catalyst loading (e.g., 1 mol%).[4]
-
High Selectivity: Often produces complex pyrrolidines as single diastereoisomers.[4][7]
Limitations:
-
Catalyst Cost: Iridium catalysts, while used in small amounts, can be more expensive than traditional silver or copper salts.
-
Reductant Sensitivity: Silane reducing agents are sensitive to moisture and require handling under inert atmosphere.
Pillar 3: The Frontier — Direct C-H Functionalization
The ultimate goal in synthetic efficiency is to form bonds by directly converting C-H bonds, avoiding the need for pre-functionalized starting materials. Recent advances in transition-metal catalysis are beginning to make this a reality for pyrrolidine synthesis.[10][11]
Methods involving copper- or rhodium-catalyzed intramolecular C-H amination allow for the cyclization of alkyl chains onto a nitrogen atom.[11][12] For example, a substrate containing an N-fluoro amide can undergo intramolecular C-H amination using a copper catalyst to form the pyrrolidine ring.[12][13] Another cutting-edge strategy involves a two-step sequence of intermolecular C-H amination followed by an intramolecular radical-mediated cyclization, enabling the de novo synthesis of pyrrolidines from simple hydrocarbons.[10]
While often requiring more specialized substrates or catalysts, these methods represent the frontier of pyrrolidine synthesis, offering unparalleled step- and atom-economy.[10][14] They provide a pathway to unsymmetrically substituted pyrrolidines that are difficult to access through traditional cycloaddition routes.[15][16]
Quantitative Benchmarking: A Head-to-Head Comparison
To provide a clear, objective comparison, the following table summarizes the key performance indicators for the discussed methodologies. Data is synthesized from representative examples in the literature.
| Methodology | Catalyst / Key Reagents | Temp (°C) | Typical Yields | Stereoselectivity | Key Advantages & Limitations |
| Classic 1,3-Dipolar Cycloaddition | AgOAc or Cu(I) with chiral ligand (e.g., Fesulphos), Et₃N | 0 to RT | 70-95% | Excellent (>95% ee, >19:1 dr)[5][17] | Adv: Well-established, high enantioselectivity. Lim: Limited to α-iminoester ylides, requires activated alkenes.[5] |
| Ir-Catalyzed Reductive Cycloaddition | Vaska's complex [IrCl(CO)(PPh₃)₂], TMDS | Room Temp | 50-90% | Excellent (often single diastereomer)[4][7] | Adv: Uses stable amides, broad scope, mild conditions.[7][9] Lim: Precious metal catalyst, requires inert atmosphere. |
| Organocatalytic Aza-Michael Addition | Chiral Phosphoric Acid or Diarylprolinol Silyl Ether | 0 to 50°C | 85-99% | Good to Excellent (up to 99% ee)[18][19] | Adv: Metal-free, operationally simple. Lim: Often requires further transformations to get the final product.[19] |
| Intramolecular C-H Amination | Cu(I) or Rh(II) complexes | 90-110°C | 60-90% | Substrate-dependent, can be highly diastereoselective.[11][12] | Adv: High atom-economy, direct use of C-H bonds. Lim: Higher temperatures, requires specific substrate pre-installation. |
Experimental Corner: Detailed Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating systems derived from leading literature reports.
Protocol 1: Established Method - Ag-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is representative for the synthesis of a polysubstituted pyrrolidine via a chiral silver catalyst.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add silver acetate (AgOAc, 0.1 equiv) and the chiral phosphine ligand (e.g., (R)-BINAP, 0.11 equiv).
-
Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent) via syringe. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reactant Addition: To the catalyst solution, add the α-amino ester (e.g., methyl glycinate, 1.2 equiv), the aldehyde (e.g., benzaldehyde, 1.2 equiv), and the dipolarophile (e.g., N-methylmaleimide, 1.0 equiv).
-
Base Addition & Reaction: Add triethylamine (Et₃N, 1.5 equiv) dropwise to the mixture. Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantioenriched pyrrolidine product.
Protocol 2: New Method - Ir-Catalyzed Reductive Cycloaddition from an Amide
This protocol details the synthesis of a functionalized pyrrolidine from a tertiary amide precursor.[4]
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the tertiary amide substrate (1.0 equiv), the alkene dipolarophile (2.0 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (0.01 equiv, 1 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (approx. 0.25 M) via syringe.
-
Reductant Addition: Add tetramethyldisiloxane (TMDS, 2.0 equiv) dropwise via syringe. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours. The reaction is typically complete within this time.
-
Quenching and Purification: Remove the vial from the inert atmosphere. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure, highly substituted pyrrolidine product.[4]
Conclusion and Future Outlook
The synthesis of pyrrolidines has evolved significantly. While classic 1,3-dipolar cycloadditions remain a powerful and reliable tool, especially for asymmetric synthesis, their reliance on a narrow range of precursors is a limitation.[5]
Newer methods, such as the iridium-catalyzed reductive cycloaddition from amides, represent a paradigm shift.[7] By leveraging one of chemistry's most common functional groups as a starting point, these methods unlock unprecedented access to structural diversity under remarkably mild conditions. This is not just an incremental improvement; it is a strategic advantage for drug discovery programs, enabling the rapid synthesis of complex scaffolds.[4][7]
Looking ahead, the continued development of direct C-H functionalization reactions promises to further revolutionize the field.[10][14] These strategies, which minimize the use of protecting groups and pre-functionalized handles, align perfectly with the principles of green chemistry and offer the most efficient path to complex molecules. As these methods mature from academic curiosities to robust, general-purpose tools, they will undoubtedly reshape the landscape of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 15. Redox-Triggered α-C-H Functionalization of Pyrrolidines: Synthesis of Unsymmetrically 2,5-Disubstituted Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Phenylpyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a cradle-to-grave responsibility. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Phenylpyrrolidine hydrochloride, moving beyond generic guidelines to offer actionable, field-proven insights.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a research chemical with a distinct toxicological and environmental profile that dictates its handling and disposal pathway.
Key Hazards:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1]
-
Serious Eye Irritation: It is known to cause serious irritation upon contact with the eyes.[1]
-
Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into the environment.[1]
-
Corrosivity Potential: As a hydrochloride salt, aqueous solutions can be acidic and may exhibit corrosive properties. This characteristic is crucial for determining the appropriate EPA hazardous waste code.
| Hazard Classification (GHS) | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | --INVALID-LINK-- |
| Serious Eye Irritation | H319 | Causes serious eye irritation | --INVALID-LINK-- |
| Hazardous to the Aquatic Environment, Long-Term | H412 | Harmful to aquatic life with long lasting effects | --INVALID-LINK-- |
Hazardous Waste Characterization: A Critical Determination
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that created the waste.[2] this compound is not a specifically listed hazardous waste (i.e., it does not appear on the F, K, P, or U lists). Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste.[2][3][4]
-
Ignitability (D001): This is unlikely for this compound in its solid form.
-
Reactivity (D003): The available Safety Data Sheet (SDS) does not indicate any specific reactivity hazards.[1]
-
Corrosivity (D002): An aqueous solution of this compound is likely to be acidic. If the pH is 2 or lower, it must be classified as corrosive hazardous waste with the EPA waste code D002 .[5][6]
-
Toxicity (D004-D043): The known oral and aquatic toxicity suggests the waste could potentially fail the Toxicity Characteristic Leaching Procedure (TCLP), which would assign it a D-code for toxicity. However, without specific testing, a definitive toxicity code cannot be assigned.
Your Primary Responsibility: As the generator, you must evaluate the waste stream. For aqueous solutions, a pH test is mandatory. Given the known hazards, it is best practice to manage this chemical as hazardous waste.
Step-by-Step Disposal Protocol
This protocol is designed to ensure safety and compliance, addressing the compound's chemical properties.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and pre-treatment steps should be conducted in a certified chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to safe and cost-effective waste management.
-
Designated Waste Container: Collect all waste containing this compound (solid, solutions, and contaminated materials like pipette tips or weigh boats) in a dedicated, leak-proof hazardous waste container.
-
Halogenated Waste Stream: Due to the hydrochloride component, this waste should be considered part of your halogenated organic waste stream . It is crucial to keep halogenated and non-halogenated waste separate to facilitate proper disposal and control costs.[6]
-
Container Compatibility: Use a container made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).
Step 3: In-Lab Neutralization of Aqueous Waste (Optional but Recommended)
For aqueous waste solutions, neutralizing the acidity of the hydrochloride salt can reduce the corrosive hazard. This does not make the waste non-hazardous, but it is a critical safety step.
Protocol for Neutralization:
-
Work in a Fume Hood: Perform this procedure in a well-ventilated chemical fume hood.
-
Prepare a Basic Solution: Make a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.
-
Slow Addition: While stirring the aqueous this compound waste, slowly add the sodium bicarbonate solution. Be aware that this will generate carbon dioxide gas, so add the base gradually to prevent excessive foaming and pressure buildup.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue adding the basic solution until the pH is in a neutral range (approximately 6.0 to 8.0).
-
Transfer to Waste: Once neutralized, transfer the solution to your designated halogenated organic hazardous waste container.
Step 4: Labeling the Hazardous Waste Container
Proper labeling is a strict regulatory requirement. The label must be clear, accurate, and visible.
-
Primary Identification: Clearly write the words "Hazardous Waste ".
-
Chemical Contents: List the full chemical name: "This compound ". Do not use abbreviations. If it is a mixture, list all components and their approximate percentages.
-
Hazard Identification: Indicate the known hazards. Check boxes for "Toxic" and "Corrosive" (if the pH was not neutralized or is unknown).
-
Generator Information: Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container (accumulation start date).
Step 5: Storage and Professional Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Chemicals: Do not store this waste with incompatible materials, particularly strong oxidizing agents, which can react with amines.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste. Never dispose of this compound down the drain or in the regular trash.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of 2-Phenylpyrrolidine HCl.
References
A Researcher's Guide to the Safe Handling of 2-Phenylpyrrolidine Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Phenylpyrrolidine hydrochloride (CAS No: 56586-12-0), a key building block in synthetic chemistry.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is classified with specific hazard statements that dictate the required level of personal protection.[2] Understanding these classifications is the first step in mitigating risk. The primary hazards are acute toxicity, skin and eye irritation, and potential respiratory effects.[2][3]
-
H302: Harmful if swallowed: Accidental ingestion can lead to systemic toxic effects.
-
H315: Causes skin irritation: Direct contact can result in inflammation, redness, and discomfort.[2][3]
-
H319: Causes serious eye irritation: This is a critical risk, as splashes can lead to significant eye damage.[2][3][4]
-
H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[2][3]
-
H412: Harmful to aquatic life with long lasting effects: This highlights the importance of proper disposal to prevent environmental contamination.[4]
This hazard profile necessitates a multi-layered approach to PPE, ensuring that all potential routes of exposure—ingestion, dermal contact, eye contact, and inhalation—are effectively blocked.
The Core Ensemble: Your Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the specific chemical threats posed by this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes and airborne particles, directly addressing the "Causes serious eye irritation" (H319) hazard.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[3][4][5] | Prevents direct contact with the skin, mitigating the "Causes skin irritation" (H315) hazard.[2][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts or a full-face respirator for higher concentrations).[4][5] | Required when dust or aerosols may be generated, addressing the "May cause respiratory irritation" (H335) hazard.[2][3] |
It is imperative to inspect all PPE for integrity before each use.[5] Gloves, in particular, should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected, as their protective qualities can degrade over time and with exposure.[6]
Procedural Workflow for Safe Handling
A disciplined, step-by-step approach is critical to minimizing exposure. The following workflow diagram and protocol outline the essential phases of handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
A. Preparation Phase
-
Verification: Before handling, confirm the identity of the chemical and review the Safety Data Sheet (SDS).[7]
-
PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit.
-
Workspace Setup: All handling of solid this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[3][5]
B. Handling Phase
-
Aliquotting: When weighing or transferring the solid, use non-sparking tools and techniques that minimize dust generation.[4]
-
In-Use: Keep the container tightly closed when not in use.[3] Avoid eating, drinking, or smoking in the handling area.[2][3][4]
-
Post-Use: After use, ensure the primary container is securely sealed and stored in a cool, dry, and well-ventilated place.[4][5]
C. Cleanup and Disposal
-
Decontamination: Thoroughly wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Management: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated, labeled hazardous waste container.[2][4]
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last using the proper technique.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[3][4][5][8]
-
Disposal: Dispose of the hazardous waste according to your institution's and local regulations. Do not release it into the environment.[4]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and correct action is vital.
| Exposure Route | Immediate First Aid Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[2][3][4] |
Conclusion: Fostering a Culture of Safety
The responsible use of this compound hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating these practices into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility. This guide serves as a foundational resource, but it is crucial to always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
